molecular formula C35H36N2O4Si B1192035 680SIR

680SIR

Cat. No.: B1192035
M. Wt: 576.77
InChI Key: HJSQBEWWSDWHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

680SIR is a fluorescent probe for near-IR live-cell super-resolution imaging.

Properties

Molecular Formula

C35H36N2O4Si

Molecular Weight

576.77

IUPAC Name

3a,12a-Diaza-16,16-dimethyl-3'-oxo-2,3,3a,4,5,6,10,11,12,12a,13,14,15,16-tetradecahydro-1H,3'H-spiro[diphenaleno[1,2-b:2',1'-e]siline-8,1'-isobenzofuran]-6'-carboxylic acid

InChI

InChI=1S/C35H36N2O4Si/c1-42(2)31-24-9-5-15-36-13-3-7-20(29(24)36)17-27(31)35(26-19-22(33(38)39)11-12-23(26)34(40)41-35)28-18-21-8-4-14-37-16-6-10-25(30(21)37)32(28)42/h11-12,17-19H,3-10,13-16H2,1-2H3,(H,38,39)

InChI Key

HJSQBEWWSDWHMM-UHFFFAOYSA-N

SMILES

O=C(C1=CC(C2(C3=C4)C5=CC(CCCN6CCC7)=C6C7=C5[Si](C)(C)C3=C8CCCN9CCCC4=C89)=C(C=C1)C(O2)=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Si-rhodamine 680SiR;  680-SIR;  680 SIR;  680SIR

Origin of Product

United States

Foundational & Exploratory

680SiR Near-Infrared Dye: A Technical Guide for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

680SiR (also referred to as SiR680 ) represents a significant leap in the engineering of silicon-rhodamine (SiR) fluorophores. Developed to overcome the quantum yield limitations inherent in red-shifted dyes, 680SiR integrates a conformationally rigid bis-julolidine core into the silicon-rhodamine scaffold.[1] This structural modification suppresses Twisted Internal Charge Transfer (TICT), a non-radiative decay pathway that typically quenches fluorescence in the near-infrared (NIR) window.

The result is a highly bright, photostable, and cell-permeable fluorophore with excitation/emission maxima at 679 nm / 697 nm .[1] Its fluorogenic nature—mediated by a dynamic spirolactone-zwitterion equilibrium—makes it an ideal candidate for wash-free live-cell imaging and Stimulated Emission Depletion (STED) nanoscopy using 775 nm depletion lines.

Chemical Architecture & Mechanism of Action

The Silicon-Rhodamine Scaffold

Standard rhodamine dyes utilize an oxygen atom at the 10-position of the xanthene core.[2] In 680SiR, this oxygen is replaced by a dimethylsilyl group (


). This substitution lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift of approximately 90–100 nm compared to the oxygen-containing analog, moving emission into the deep red/NIR window.
TICT Suppression via Julolidine Fusion

A critical challenge in NIR rhodamine design is the tendency of the excited fluorophore to undergo TICT.[1] In standard dyes, the rotation of the dialkylamino groups relative to the xanthene plane leads to a twisted state that decays non-radiatively, reducing quantum yield.

680SiR Solution: The amino groups are incorporated into rigid julolidine rings fused to the xanthene core.[2][3][4] This structural locking prevents the rotation required for TICT, forcing the excited state to decay radiatively (fluorescence).

  • Result: A quantum yield (

    
    ) of ~0.42 in PBS, significantly higher than many other NIR derivatives.
    
Fluorogenicity: The Spirolactone Switch

680SiR exists in a dynamic equilibrium between two forms:

  • Spirolactone (Closed): Non-fluorescent, uncharged, and highly cell-permeable.

  • Zwitterion (Open): Highly fluorescent, charged, and binds to targets (e.g., via SNAP/Halo tags).

In aqueous solution, the equilibrium favors the closed lactone form, minimizing background signal. Upon binding to a polar protein surface (e.g., SNAP-tag), the local environment shifts the equilibrium toward the open, fluorescent zwitterion.

SiR_Mechanism cluster_0 680SiR Design Advantage Lactone Spirolactone Form (Non-Fluorescent) Cell Permeable Zwitterion Zwitterion Form (Highly Fluorescent) Target Bound Lactone->Zwitterion  Binding / Polar Env.   Zwitterion->Lactone  Aqueous Soln.   TICT TICT State (Non-Radiative Decay) Zwitterion->TICT  Rotation (Suppressed in 680SiR)  

Figure 1: The fluorogenic mechanism of 680SiR. The julolidine modification (green box context) actively suppresses the transition to the TICT state, maximizing photon output.

Photophysical Properties[2][3][5][6][7][8][9][10][11][12]

The following table contrasts 680SiR with the standard SiR (often called SiR650) and a common far-red dye.

Property680SiR (Julolidine-SiR)SiR (Standard/650)Alexa Fluor 647
Excitation Max (

)
679 nm652 nm650 nm
Emission Max (

)
697 nm674 nm665 nm
Extinction Coeff. (

)
~86,000 M

cm

~100,000 M

cm

270,000 M

cm

Quantum Yield (

)
0.42 (PBS)0.39 (PBS)0.33
Cell Permeability ExcellentExcellentPoor (requires electroporation)
STED Depletion 775 nm775 nm775 nm
Primary Advantage Red-shifted, high brightnessStandard far-redBrightness (Fixed cells only)

Key Insight: While Alexa Fluor 647 is brighter, it is not cell-permeable. 680SiR offers the best balance of permeability, red-shifted emission (avoiding autofluorescence), and brightness for live-cell applications.

Experimental Protocols

Live-Cell Labeling with SNAP-tag/HaloTag

This protocol assumes the use of 680SiR-SNAP or 680SiR-Halo ligands.

Reagents:

  • Target cells expressing SNAP-tag or HaloTag fusion protein.[5][6]

  • 680SiR-Ligand stock solution (1 mM in DMSO).

  • Live Cell Imaging Solution (LCIS) or phenol-red-free media.

Workflow:

  • Preparation: Dilute the 680SiR stock to a final concentration of 0.5 – 1.0 µM in warm culture media.

    • Note: For high-density targets (e.g., tubulin, histone), use lower concentrations (0.5 µM) to prevent non-specific background.

  • Incubation: Replace cell culture media with the staining solution. Incubate for 30–60 minutes at 37°C / 5% CO

    
    .
    
  • Wash (Optional but Recommended): While 680SiR is fluorogenic, a brief wash (2x with LCIS) improves the Signal-to-Noise Ratio (SNR) for demanding STED applications.

    • Wash-free: For confocal microscopy, imaging can often proceed without washing due to the low fluorescence of the unbound spirolactone form.

  • Imaging: Transfer to the microscope stage in a humidified chamber.

Two-Color Live-Cell STED Nanoscopy

680SiR is spectrally distinct enough from orange/red dyes to allow dual-color STED using a single depletion laser line (775 nm).

Recommended Pair:

  • Channel 1: 610CP (Carbopyronine) or 580CP.

  • Channel 2: 680SiR.[2][3][4][7][8][6][9][10]

Imaging Parameters:

  • Excitation:

    • 610CP: 590 nm or 610 nm laser.

    • 680SiR: 670 nm or 680 nm laser.

  • Depletion: 775 nm pulsed laser (common on Leica and Abberior systems).

  • Gating: Apply time-gating (0.5 – 1.0 ns) to remove early photons and improve resolution, as SiR dyes have relatively long fluorescence lifetimes (~3 ns).

STED_Workflow Step1 1. Transfection/Editing Express SNAP-Target A Express Halo-Target B Step2 2. Dual Labeling Add 680SiR-SNAP (1µM) Add 610CP-Halo (1µM) Step1->Step2 Step3 3. Incubation 1 Hour @ 37°C Step2->Step3 Step4 4. STED Imaging Setup Depletion Laser: 775 nm Step3->Step4 Result Dual-Color Super-Resolution Image < 50nm Resolution Step4->Result Sequential Line Scanning

Figure 2: Workflow for dual-color live-cell STED nanoscopy using 680SiR and an orthogonal partner.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Dye aggregation or overload.Reduce concentration to 100–500 nM. Add 0.1% BSA to the staining buffer to scavenge aggregates.
Low Signal Incomplete labeling or acidic pH.Ensure pH is 7.4. Acidic environments favor the non-fluorescent lactone form. Extend incubation to 2 hours.
Photobleaching Excessive excitation power.680SiR is stable, but STED depletion intensities are extreme. Use "Smart STED" (pixel-dwell modulation) or increase time-gating to reduce required depletion power.
Nuclear Punctae Lysosomal trapping.Common with SiR dyes.[1][2][3][7][11][9] Use verapamil (10 µM) during staining to inhibit efflux pumps that accumulate dye in lysosomes.

References

  • Butkevich, A. N., et al. (2018).[2][3][4] "Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super-Resolution STED Microscopy in Living Cells." ACS Chemical Biology. [Link](Note: This seminal work details the julolidine-SiR synthesis and TICT suppression mechanism).

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[2][8][6][9] Nature Chemistry. [Link](Foundational paper on Silicon Rhodamine properties).

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods. [Link](Discusses the general strategy of azetidine/julolidine rings for quantum yield improvement).

  • SpiroChrome / Cytoskeleton Inc. (2024). "SiR-Actin and SiR-DNA Technical Manuals." [Link](Commercial protocols for SiR-class dyes).

Sources

Technical Guide: 680nm Fluorescent Probes for Longitudinal Cell Tracking

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 680nm Fluorescent Probe for Cell Tracking Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of preclinical imaging and cytometry, the 680 nm Near-Infrared (NIR-I) window represents a critical "sweet spot" for cell tracking.[1] Unlike visible fluorophores (FITC, PE) that suffer from high tissue autofluorescence and poor penetration, and unlike deep-NIR (800 nm+) probes that often require specialized, less common detectors, 680 nm probes offer an optimal balance of signal-to-noise ratio (SNR), instrument compatibility (standard flow cytometers and IVIS® systems), and chemical versatility.[1]

This guide provides a rigorous technical analysis of 680 nm cell tracking methodologies, focusing on the two dominant chemical mechanisms: Lipophilic Membrane Intercalation and Covalent Amine Conjugation . It details validated protocols, mechanistic selection criteria, and troubleshooting frameworks to ensure high-fidelity data in longitudinal studies.

Physics & Chemistry of the 680 nm Window

The NIR-I Advantage

Biological tissues contain intrinsic chromophores (hemoglobin, melanin, water) that absorb and scatter light.[1] The "optical window" for biological tissue lies between 650 nm and 900 nm.[1]

  • Autofluorescence Reduction: Tissue autofluorescence (driven by collagen, elastin, NADH) drops significantly above 600 nm.[1]

  • Penetration Depth: 680 nm excitation allows for detection at depths of 1–2 cm in small animals, making it superior to GFP/RFP for non-invasive tracking.

Probe Chemistries

Researchers must choose between two distinct labeling mechanisms based on the study duration and cell type.[1]

FeatureLipophilic Dyes (e.g., VivoTrack 680, DiD) Covalent Reactive Dyes (e.g., VivoTag 680, CF680 SE)
Mechanism Non-covalent intercalation into the lipid bilayer.[1]Covalent amide bond formation with intracellular/surface amines.[1]
Labeling Speed Rapid (5–15 mins).[1]Moderate (15–30 mins).[1]
Cytotoxicity Low (if optimized); excessive loading can alter membrane fluidity.[1]Low; targets abundant lysine residues.[1]
Signal Retention High; diluted by cell division (50% per gen).[1]High; diluted by cell division.[1]
Leakage Risk Low, but can transfer to helper cells (trogocytosis) if not washed.[1]Very Low; dye is fixed to the proteome.[1]
Primary Use Short-to-medium term tracking (1–14 days); Membrane studies.[1]Long-term tracking; Cytoplasm/Whole-cell tracking.[1][2]

Mechanism of Action

Understanding the entry and retention mechanism is vital for interpreting data, particularly in co-culture or in vivo environments where dye transfer can lead to false positives.

CellLabelingMechanism cluster_0 Lipophilic Mechanism (e.g., VivoTrack 680) cluster_1 Covalent Mechanism (e.g., NHS-Ester) L_Dye Lipophilic Dye (Long Aliphatic Tail) Membrane Cell Membrane (Lipid Bilayer) L_Dye->Membrane Passive Diffusion Intercalation Intercalation (Tail inserts into bilayer) Membrane->Intercalation Result_L Membrane Fluorescent (Lateral Diffusion) Intercalation->Result_L C_Dye Reactive Dye (NHS-Ester Group) Proteins Intracellular/Surface Proteins (-NH2) C_Dye->Proteins Permeation Conjugation Nucleophilic Attack (Amide Bond Formation) Proteins->Conjugation Result_C Whole Cell Fluorescent (Fixed to Proteome) Conjugation->Result_C

Figure 1: Mechanistic pathways for Lipophilic vs. Covalent 680 nm probes.[1] Lipophilic dyes insert into the membrane, while NHS-esters covalently bind to cellular proteins.

Validated Experimental Protocols

Protocol A: Lipophilic Labeling (VivoTrack 680 / DiD)

Best for: Stem cells, Macrophages, T-cells intended for immediate in vivo transfer.

Reagents:

  • VivoTrack 680 (or equivalent DiD formulation).[1]

  • Vehicle: Sterile PBS (Ca2+/Mg2+ free).[1]

  • Wash Buffer: PBS + 1% FBS (to sequester unbound lipophilic dye).[1]

Workflow:

  • Preparation: Resuspend cells at

    
     cells/mL in serum-free PBS. Critical: Serum proteins will sponge up the dye, preventing cell staining.
    
  • Dye Solubilization: Dissolve probe to 1 mg/mL in DMSO (stock). Dilute to working concentration (typically 10–50 µg/mL or ~20 µM) in pre-warmed PBS (37°C).

  • Labeling: Add 2 volumes of dye solution to 1 volume of cell suspension. Mix immediately by gentle pipetting.

    • Why? Rapid mixing prevents local high concentrations that cause dye precipitation or toxicity.[1]

  • Incubation: 15 minutes at Room Temperature (RT), protected from light.

  • Quenching: Add 5 volumes of PBS + 1% FBS.

  • Washing: Centrifuge (300 x g, 5 min) and remove supernatant. Repeat wash 2x with PBS + 1% FBS.[1]

  • Final Resuspension: Resuspend in injection buffer (e.g., sterile saline) for in vivo use.

Protocol B: Covalent Amine Labeling (NHS-Ester)

Best for: Long-term proliferation studies, fixable samples.[1]

Reagents:

  • 680 nm NHS-Ester (e.g., VivoTag 680, CF680 SE).[1]

  • Labeling Buffer: PBS pH 7.[1]4. Critical: Avoid Tris or Glycine buffers; primary amines in buffers will neutralize the NHS ester.[1]

Workflow:

  • Preparation: Wash cells 2x with PBS to remove media serum and amine-containing amino acids.[1] Resuspend at

    
     cells/mL.
    
  • Labeling: Add NHS-dye (final conc. 0.5–5 µM).

  • Incubation: 15–20 minutes at 37°C or RT.

  • Quenching: Add 5 volumes of complete media (containing >10% FBS) or a buffer containing BSA. The protein amines will react with remaining NHS esters, stopping the reaction.[1]

  • Washing: Wash 3x with complete media to allow cells to recover and pump out any unreacted hydrolysis byproducts.[1]

In Vivo Tracking & Analysis Workflow[2][3][4][5]

Successful longitudinal tracking requires a self-validating workflow to distinguish true signal from artifacts (e.g., macrophages eating dead labeled cells).[1]

InVivoWorkflow cluster_inputs Phase 1: Preparation cluster_animal Phase 2: In Vivo cluster_imaging Phase 3: Analysis Cells Target Cells Stain 680nm Labeling Cells->Stain QC In Vitro QC (Viability/Brightness) Stain->QC Inject IV/IP Injection QC->Inject Pass Homing Tissue Homing Inject->Homing IVIS IVIS/FMT Imaging (Ex: 675 / Em: 720) Homing->IVIS ExVivo Ex Vivo Validation (Flow Cytometry) IVIS->ExVivo Endpoint

Figure 2: End-to-end workflow for in vivo cell tracking.[1] Note the critical "In Vitro QC" step before injection to ensure viability.

Quantitative Analysis

Data should be normalized to account for dye dilution due to proliferation.[1]

ParameterMethodMetric
Labeling Efficiency Flow Cytometry% Positive cells (>95% required)
Signal Intensity Flow CytometryMedian Fluorescence Intensity (MFI)
Viability DAPI/7-AAD exclusion% Viable (>90% required)
In Vivo Signal IVIS / FMTRadiant Efficiency (

)

Troubleshooting & Optimization

Issue: Signal is lost rapidly in vivo (<24 hours).

  • Cause: "Dye Dumping" or rapid cell death.[1]

  • Solution: Lipophilic dyes can be pumped out by MDR proteins.[1] Switch to a covalent NHS-ester dye.[1] Ensure cells are not stressed by cold PBS; keep at 37°C during labeling if cells are sensitive.[1]

Issue: High background in liver/spleen.

  • Cause: Clearance of dead cells or free dye aggregates.[1]

  • Solution: Filter probe solution (0.2 µm) before adding to cells to remove aggregates.[1] Ensure >90% viability before injection; macrophages in liver will instantly uptake dead cells, creating a false "homing" signal.

Issue: Dye transfer to host cells.

  • Cause: Lipophilic dyes can transfer via contact (trogocytosis).[1]

  • Solution: Use covalent NHS-esters (e.g., VivoTag 680) which show minimal transfer.[1][2] Always include a "free dye" control group in animal studies to baseline non-specific uptake.[1]

References

  • PerkinElmer (Revvity). VivoTrack 680 Fluorescent Imaging Agent Application Note. [1]

  • Swirski, F. K., et al. (2007).[1] A Near-Infrared Cell Tracker Reagent for Multiscopic In Vivo Imaging and Quantification of Leukocyte Immune Responses.[1] PLoS ONE.[1]

  • Thermo Fisher Scientific. CellTracker™ Fluorescent Probes Product Information. [1]

  • Biotium. CF® Dye Succinimidyl Esters (SE) Protocol.

  • Kovar, J. L., et al. (2007).[1] Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer.[1][3] Journal of Biomedical Optics.[1]

Sources

Introduction to Near-Infrared (NIR) Membrane Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Title: Principles and Applications of Near-Infrared Cytoplasmic Membrane Dyes: A Technical Whitepaper

The visualization of the plasma membrane is a critical requirement in cell biology, enabling the study of cellular morphology, cell-cell fusion, and the tracking of extracellular vesicles (EVs). While traditional visible-light lipophilic dyes (such as DiO and DiI) have been standard for decades, they suffer from significant limitations in complex tissues, including high background autofluorescence, phototoxicity, and poor tissue penetration[1][2].

Near-infrared (NIR) cytoplasmic membrane dyes—operating in the 700–900 nm optical window—overcome these barriers. In this wavelength range, light scattering, tissue absorption, and endogenous autofluorescence are drastically minimized, making NIR dyes uniquely suited for high-resolution in vitro assays and deep-tissue in vivo imaging[2][3].

Core Chemical Principles & Mechanisms

The efficacy of an NIR membrane dye relies on its ability to partition selectively into the lipid bilayer without disrupting cellular physiology. This is achieved through two primary molecular strategies:

Lipophilic Carbocyanines (e.g., DiR, CellBrite® NIR) Traditional NIR carbocyanines, such as DiR (DiIC18(7)), possess a hydrophilic fluorophore head group flanked by two long, 18-carbon hydrophobic tails[4].

  • Mechanism of Action: The hydrophobic tails spontaneously intercalate into the hydrophobic core of the phospholipid bilayer. Once inserted, the dye diffuses laterally across the membrane[1][5]. Because these dyes are highly lipophilic, they exhibit minimal intercellular transfer, ensuring that labeled cell populations remain distinct during co-culture or fusion assays[3][4]. Next-generation variants (like CellBrite® NIR) incorporate additional water-soluble groups to prevent the dye from precipitating into aggregates in aqueous culture media[3][6].

Solvatochromic & Fluorogenic Probes (e.g., MemGlow™) Advanced probes utilize solvatochromic principles to improve the signal-to-noise ratio. These probes are chemically composed of cyanine or BODIPY dyes bearing zwitterionic amphiphilic anchors[7].

  • Mechanism of Action: In an aqueous environment, these dyes remain weakly fluorescent due to molecular aggregation and water-induced quenching. However, upon contact with the liquid-ordered phase of the plasma membrane, they integrate into the lipid bilayer, undergoing a massive solvatochromic shift and quantum yield enhancement[7][8]. This fluorogenic "turn-on" characteristic creates exceptionally bright membrane localization with near-zero background, often eliminating the need for post-staining wash steps[7].

Mechanism A Aqueous Environment (Dye Aggregated/Quenched) B Plasma Membrane Contact (Amphiphilic Anchoring) A->B Hydrophobic Interaction C Lipid Bilayer Intercalation (Lateral Diffusion) B->C Spontaneous Insertion D Fluorescence Activation (High Quantum Yield) C->D Solvatochromic Shift

Figure 1: Mechanism of intercalation and fluorogenic activation of NIR membrane dyes.

Photophysical Properties of Common NIR Membrane Dyes

To design multiplexed flow cytometry or confocal microscopy panels, researchers must match the photophysical properties of the dye to the available laser lines and filter sets. High extinction coefficients (ε) correlate with the dye's ability to absorb light, translating to brighter signals at lower concentrations.

Table 1: Photophysical Properties of Selected NIR Membrane Dyes

Dye NameExcitation (nm)Emission (nm)Extinction Coefficient (M⁻¹ cm⁻¹)Primary Application
DiR (DiIC18(7)) 748 - 750778 - 780~254,000[9]In vivo tracking, liposome labeling[1]
CellBrite® NIR 680 683724N/ALive-cell structural imaging[3]
CellBrite® NIR 750 748780N/ADeep-tissue in vivo imaging[3]
CellBrite® NIR 790 786820N/AHigh-contrast multiplexing[3]
MemGlow™ 700 689713210,000[10]Super-resolution & EV tracking[8][10]

Self-Validating Experimental Protocol: Live-Cell Membrane Labeling

A robust membrane staining protocol must balance sufficient dye intercalation against the risk of cytotoxicity and micelle precipitation. The following workflow is designed as a self-validating system for live-cell labeling.

Step-by-Step Methodology:

  • Cell Preparation: Grow adherent cells on coverslips or collect suspension cells. Wash cells twice with warm, serum-free buffer (e.g., PBS or HBSS).

    • Causality: Serum proteins (like albumin) readily bind lipophilic dyes. Removing serum prevents the dye from being sequestered in the media, ensuring the effective concentration reaches the cell membrane[11].

  • Dye Dilution: Prepare a 1–5 µM working solution of the NIR dye in serum-free media immediately before use[4].

    • Causality: Prolonged storage of diluted lipophilic dyes in aqueous buffers leads to micelle formation and precipitation, causing punctate background artifacts[6].

  • Incubation: Add the working solution to the cells and incubate for 10–20 minutes at 37°C[1][4].

    • Causality: Membrane fluidity is highly temperature-dependent. Incubation at 37°C maximizes lipid fluidity, allowing the dye to rapidly and uniformly diffuse laterally across the entire plasma membrane[1][5].

  • Washing: Drain the dye solution and wash the cells 3 times with warm growth medium (containing serum)[1].

    • Causality: The serum in the wash medium acts as a "lipid sink," helping to extract loosely bound, un-intercalated dye molecules from the extracellular space, thereby maximizing the signal-to-noise ratio.

  • Validation & Imaging: Counterstain briefly with a nuclear dye (e.g., Hoechst 33342) and image immediately using a Cy5.5 or appropriate NIR filter set[10][12].

    • Self-Validation Logic: A successful stain will present as a continuous, sharp fluorescent ring strictly at the cell periphery. If the NIR signal appears as deep intracellular puncta immediately after staining, the dye concentration was too high, or the cell membrane was compromised prior to the assay.

Workflow A 1. Cell Preparation (Wash with Serum-Free PBS) B 2. Dye Dilution (1-5 µM in Aqueous Buffer) A->B Prevent protein binding C 3. Incubation (10-20 min at 37°C) B->C Avoid micelle precipitation D 4. Washing (3x with Serum-Rich Media) C->D Maximize lateral diffusion E 5. Imaging & Validation (Verify Peripheral Ring) D->E Extract unbound fluorophores

Figure 2: Experimental workflow and causal logic for live-cell NIR membrane labeling.

Advanced Applications & Technical Limitations

Extracellular Vesicle (EV) Labeling Because EVs and exosomes are bound by lipid bilayers, NIR membrane dyes (particularly fluorogenic variants like MemGlow) are highly effective for tracking EV biodistribution. Unlike protein-based tags, lipophilic dyes intercalate directly into the EV lipid bilayer, allowing for high-density labeling and robust detection via nano-flow cytometry without altering the vesicle's biological payload[13][14].

Critical Limitations:

  • Endocytosis and Internalization: Lipophilic dyes are not permanently fixed to the cell surface. In live cells, the plasma membrane undergoes continuous turnover. Within 24 to 48 hours post-staining, the dyes are internalized via endocytosis, shifting the fluorescence from the cell boundary to intracellular endosomes and lysosomes[6][11][15]. For long-term surface tracking, covalent surface protein stains are required instead[6].

  • Fixation Incompatibilities: While cells labeled with carbocyanine dyes can be fixed with paraformaldehyde (PFA), they are strictly incompatible with methanol fixation or harsh detergent permeabilization (e.g., Triton X-100). Methanol and detergents extract the lipid bilayer, which subsequently washes the lipophilic dye out of the sample, resulting in total signal loss[3][6][15].

References

  • 3 Types of Cell Surface Stains: Lipophilic Dyes, Lectins & Protein Labels Explained. Atlantis Bioscience. Available at: [Link]

  • Highly Efficient Cell Membrane Tracker Based on a Solvatochromic Dye with Near-Infrared Emission. ACS Omega / NIH. Available at: [Link]

  • Cytoskeleton MemGlow™ Fluorogenic Plasma Membrane Probes. BIOZOL / Cytoskeleton Inc. Available at: [Link]

  • Shining a light on fluorescent EV dyes: Evaluating efficacy, specificity and suitability by nano‐flow cytometry. NIH / PMC. Available at: [Link]

  • Biotium | Guide for Selecting the Right Cell Surface Stain. Gene Target Solutions. Available at: [Link]

  • Datasheet - MemGlow 700. Cytoskeleton, Inc. Available at: [Link]

  • A physiological microfluidic blood-brain-barrier model for in vitro study of nanoparticle trafficking and accumulation. NIH / PMC. Available at: [Link]

Sources

Technical Guide: Advantages of NIR Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from visible to Near-Infrared (NIR) fluorescence imaging represents a fundamental shift in biomedical optics.[1] While NIR-I (700–900 nm) has long been the clinical standard, the emergence of the NIR-II (1000–1700 nm) window—often termed the Shortwave Infrared (SWIR) region—offers a quantum leap in resolving power and penetration depth.

This guide analyzes the photophysical superiority of NIR fluorophores, contrasting the established utility of cyanine dyes (NIR-I) with the emerging class of Donor-Acceptor-Donor (D-A-D) organic molecules (NIR-II).[2][3][4] We provide actionable protocols for in vivo validation and detail the chemical engineering principles required to overcome the "quantum yield vs. bandgap" trade-off.

Part 1: The Physics of Tissue Transparency

To understand the advantage of NIR dyes, one must first quantify the optical attenuation of biological tissue. The clarity of an image is dictated by two coefficients: absorption (


) and scattering (

).[5]
The Scattering Inverse Power Law

In biological tissue, photon scattering is the primary limiter of spatial resolution. Scattering efficiency scales inversely with wavelength, approximated by the Mie and Rayleigh scattering models:



Where


 (the scattering power) typically ranges between 0.2 and 4  for biological tissues.
  • Visible Light (~500 nm): High scattering results in diffusive photon transport, blurring images beyond a few hundred microns of depth.

  • NIR-I (800 nm): Scattering is reduced, allowing mm-scale resolution.

  • NIR-II (1000+ nm): Scattering reaches a global minimum.[3][6] Photons maintain a "ballistic" or "quasi-ballistic" trajectory for longer distances, preserving spatial information deep within tissue (up to ~3-4 cm).

The Absorption Valleys

While scattering decreases indefinitely with wavelength, absorption does not.

  • Hemoglobin (

    
    ):  Absorbs strongly below 650 nm.
    
  • Water (

    
    ):  Exhibits overtone absorption peaks at ~980 nm, ~1200 nm, and rises sharply >1450 nm.
    

The NIR-II Sweet Spot: The region between 1000–1200 nm and 1500–1700 nm avoids both the hemoglobin blockade and the primary water peaks, creating a "transparency window" where tissue autofluorescence is also negligible.

Visualization: The Optical Window Logic

OpticalWindow Vis Visible Spectrum (400-700 nm) Scat Tissue Scattering (μs' ∝ λ^-w) Vis->Scat High Scattering (Diffusive Limit) AbsHb Hemoglobin Absorption (High < 600nm) Vis->AbsHb Strong Attenuation AutoFl Autofluorescence (Endogenous) Vis->AutoFl High Background NIRI NIR-I Window (700-900 nm) NIRI->Scat Reduced Scattering NIRI->AbsHb Minimal NIRI->AutoFl Moderate NIRII NIR-II / SWIR Window (1000-1700 nm) NIRII->Scat Minimal Scattering (Ballistic Regime) AbsH2O Water Absorption (High > 1450nm) NIRII->AbsH2O Limiting Factor (>1450nm) NIRII->AutoFl Negligible (High SBR) Result High Fidelity Deep Tissue Imaging NIRII->Result

Figure 1: The interplay of scattering, absorption, and autofluorescence defining the NIR-II optical advantage.[1][3][7][8]

Part 2: Chemical Engineering of NIR Fluorophores

Designing dyes for the NIR-II region presents a challenge: The Energy Gap Law .[9] As the bandgap narrows (red-shifted emission), non-radiative decay rates increase, typically resulting in low Quantum Yields (QY).

NIR-I: The Cyanine Standard
  • Representative Dyes: Indocyanine Green (ICG), IRDye 800CW.[2][10][11]

  • Structure: Polymethine chains.

  • Mechanism: ICG is FDA-approved and peaks at ~820 nm.[2] However, recent findings confirm ICG has a "tail emission" extending into the NIR-II region.[3][6] While the QY in this tail is low, the suppression of background noise in NIR-II often yields a higher Signal-to-Background Ratio (SBR) than peak emission imaging in NIR-I.

NIR-II: The Donor-Acceptor-Donor (D-A-D) Architecture

To achieve peak emission >1000 nm, synthetic chemists utilize the D-A-D strategy to lower the HOMO-LUMO gap.

  • Acceptor (A): Strong electron-withdrawing groups.

    • Examples: Benzobisthiadiazole (BBTD), Thienothiadiazole (TTD).[4]

  • Donor (D): Electron-rich moieties.

    • Examples: Triphenylamine, Alkyl-substituted thiophenes.

  • Shielding: To prevent Aggregation-Caused Quenching (ACQ) in aqueous environments, bulky side chains or "shielding units" are added to prevent

    
     stacking.
    
Visualization: Molecular Design Logic

DAD_Design Donor Electron Donor (e.g., Triphenylamine) ICT Intramolecular Charge Transfer (ICT) Donor->ICT Hybridization Acceptor Electron Acceptor (e.g., BBTD) Acceptor->ICT Hybridization Shield Shielding Unit (e.g., Alkyl Chains/PEG) Solubility Water Solubility & Reduced ACQ Shield->Solubility Steric Hinderance Bandgap Reduced HOMO-LUMO Gap (< 1.2 eV) ICT->Bandgap Emission NIR-II Emission (1000-1700 nm) Bandgap->Emission Solubility->Emission Preserves QY

Figure 2: The Donor-Acceptor-Donor (D-A-D) engineering strategy for small molecule NIR-II fluorophores.

Part 3: Comparative Data Analysis

The following table summarizes the quantitative differences between standard NIR-I imaging and NIR-II imaging.

FeatureNIR-I (700–900 nm)NIR-II (1000–1700 nm)Causality
Scattering Coeff.[1][12][13] (

)
High (~10-20 cm⁻¹)Low (~1-5 cm⁻¹)Reduced photon deflection (

)
Penetration Depth 1–3 mm (Surface)10–30 mm (Deep)Ballistic photon propagation
Autofluorescence High (Skin/Fur/Food)NegligibleLack of endogenous fluorophores >1000nm
Spatial Resolution ~100–500 µm~20–50 µmReduced scattering blur
Quantum Yield (QY) High (10–30%)Low (0.01–2%)Energy Gap Law (non-radiative decay)
SBR (Contrast) ModerateSuperiorBackground suppression outweighs low QY

Part 4: Experimental Protocol (In Vivo Tumor Imaging)

This protocol describes a validated workflow for imaging a subcutaneous tumor model using a D-A-D based NIR-II probe (or ICG tail emission).

Reagents & Equipment
  • Fluorophore: NIR-II Dye (e.g., IR-1061 or ICG) dissolved in DMSO/PBS (1:9 v/v).

  • Animal Model: BALB/c nude mice (4-6 weeks) with 4T1 tumor xenografts.

  • Imaging System: InGaAs camera (e.g., Teledyne Princeton Instruments) cooled to -100°C.

  • Excitation: 808 nm laser (for ICG) or 1064 nm laser (for specific NIR-II dyes).

  • Filters: 1000 nm Long-Pass (LP) filter.

Step-by-Step Workflow
  • Probe Preparation: Solubilize dye to 1 mg/mL stock. Dilute to 0.2 mg/mL in sterile PBS containing 1% BSA (to prevent aggregation).

  • Anesthesia: Induce with 2-3% isoflurane; maintain at 1.5%.

  • Background Imaging: Acquire pre-injection images (Exposure: 50–200 ms) to establish baseline autofluorescence.

  • Injection: Administer 200 µL of dye solution via tail vein injection.

  • Dynamic Imaging (Vascular Phase): Immediately record video at 10–20 fps for the first 60 seconds to map tumor vasculature.

  • Static Imaging (EPR Phase): Acquire images at 1h, 6h, 24h, and 48h post-injection to monitor accumulation via the Enhanced Permeability and Retention (EPR) effect.

  • Ex Vivo Validation: Sacrifice animal, harvest organs, and image to calculate Biodistribution (%ID/g).

Visualization: Imaging Workflow

Workflow cluster_Imaging 4. In Vivo Imaging (InGaAs Camera) Prep 1. Probe Preparation (PBS/BSA Formulation) Baseline 2. Background Imaging (Establish Noise Floor) Prep->Baseline Inject 3. Tail Vein Injection (200 µL bolus) Baseline->Inject Dynamic Dynamic Phase (0-5 min) Vascular Mapping Inject->Dynamic Immediate Static Static Phase (1-48 hr) Tumor Accumulation (EPR) Dynamic->Static Time Course Analysis 5. Data Analysis (SBR Calculation) Static->Analysis ExVivo 6. Ex Vivo Validation (Biodistribution) Static->ExVivo Endpoint

Figure 3: Operational workflow for in vivo NIR-II fluorescence imaging.

Part 5: Future Outlook & Clinical Translation

The "Valley of Death" for NIR-II dyes lies in regulatory approval.[11] Most high-performance D-A-D dyes are not yet FDA-approved.

  • Bridge Strategy: The most immediate clinical application of NIR-II imaging is repurposing ICG . By using 808 nm excitation and detecting >1100 nm (tail emission), surgeons can achieve "NIR-II quality" images using an FDA-approved agent.

  • Theranostics: Future NIR-II agents are being designed as "theranostics"—combining imaging with Photothermal Therapy (PTT). The absorbed energy that reduces quantum yield is released as heat, which can be harnessed to ablate tumors.

References

  • Hong, G., Antaris, A. L., & Dai, H. (2017). Near-infrared fluorophores for biomedical imaging. Nature Biomedical Engineering, 1(1), 0010. [Link]

  • Zhu, S., et al. (2018). Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission.[2][3] Theranostics, 8(15), 4141–4151. [Link]

  • Carr, J. A., et al. (2018). Shortwave infrared fluorescence imaging with the clinically approved near-infrared dye indocyanine green.[14] Proceedings of the National Academy of Sciences, 115(19), 4465-4470. [Link]

  • Fan, Y., et al. (2018). Rare-Earth-Doped Nanoparticles for Dual-Mode Imaging and Photothermal Therapy. Advanced Materials, 30(22), 1800214. (Contextual reference for NIR-II physics). [Link]

  • Kenry, Duan, Y., & Liu, B. (2018). Recent Advances of Optical Imaging in the Second Near-Infrared Window. Advanced Materials, 30(47), 1802394. [Link]

Sources

680SiR Mechanism of Cell Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism, application, and validation of 680SiR (Silicon Rhodamine 680) , a high-performance near-infrared fluorophore designed for advanced live-cell imaging and nanoscopy.

Executive Summary

The 680SiR (Silicon Rhodamine 680) mechanism represents a paradigm shift in live-cell labeling, moving beyond passive diffusion dyes to fluorogenic, equilibrium-driven targeting . Unlike conventional cyanine dyes (e.g., Cy5.5) that are perpetually fluorescent and require extensive washing, 680SiR utilizes a dynamic spirolactone-zwitterion equilibrium . This allows the molecule to be cell-permeable and non-fluorescent ("OFF") until it binds its specific target, where it switches to a fluorescent zwitterionic state ("ON").

This guide dissects the chemical physics of 680SiR, specifically the julolidine-fused silicon-rhodamine core designed to suppress Twisted Intramolecular Charge Transfer (TICT), enabling high-brightness STED nanoscopy and deep-tissue imaging.[1][2]

Part 1: The Mechanistic Core (Chemical Physics)

The Silicon Substitution Effect

The fundamental scaffold of 680SiR is derived from rhodamine, where the bridging oxygen atom of the xanthene core is replaced by a dimethylsilyl group (-SiMe₂-) .

  • Causality: Silicon has a lower lying LUMO (Lowest Unoccupied Molecular Orbital) compared to oxygen. This lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (red-shift) of approximately 90–100 nm.

  • Result: While standard rhodamine emits in the green/orange (~550 nm), Si-rhodamine emits in the far-red/NIR (~650+ nm), avoiding cellular autofluorescence and improving tissue penetration.

The Fluorogenic Switch (Spirolactone Equilibrium)

The defining feature of 680SiR is its ability to toggle between two chemical forms based on environmental polarity and protein binding. This is the self-validating mechanism that permits "wash-free" imaging.

  • Form A: Spirolactone (OFF): In an aqueous, unbound state, the molecule cyclizes into a colorless, non-fluorescent lactone. It is uncharged and highly lipophilic, allowing it to passively diffuse across cell membranes .

  • Form B: Zwitterion (ON): Upon binding to a polar protein pocket (e.g., SNAP-tag, HaloTag, or DNA minor groove), the equilibrium shifts. The lactone ring opens, restoring the conjugated

    
    -system and generating a highly fluorescent, charged zwitterion.
    
The 680SiR Specificity: TICT Suppression

Standard SiR dyes (like SiR-Hoechst) can suffer from Twisted Intramolecular Charge Transfer (TICT) , a non-radiative decay pathway that quenches fluorescence, especially in the red region.[1]

  • The 680SiR Innovation: 680SiR incorporates rigid julolidine rings fused to the amine donors.[1][2]

  • Mechanism: These rings lock the nitrogen atoms in a planar configuration, preventing the rotation required for TICT.

  • Outcome: This structural rigidity significantly boosts the Quantum Yield (

    
    ) and brightness compared to non-rigidified SiR analogs, making it superior for super-resolution microscopy (STED).
    

Part 2: Visualization of Signaling & Workflow

The following diagram illustrates the chemical equilibrium and the cellular labeling workflow.

G cluster_0 Extracellular Environment cluster_1 Intracellular Cytosol SiR_Lactone 680SiR (Lactone Form) [Non-Fluorescent / OFF] Hydrophobic & Uncharged Membrane Plasma Membrane (Passive Diffusion) SiR_Lactone->Membrane Permeates Equilibrium Dynamic Equilibrium Lactone ⇌ Zwitterion Membrane->Equilibrium Enters Cytosol SiR_Zwitterion 680SiR (Zwitterion Form) [Fluorescent / ON] Bound & Rigidified Equilibrium->SiR_Zwitterion Binding Shift Target Target Protein (e.g., SNAP-tag / Actin) Target->SiR_Zwitterion Conjugation SiR_Zwitterion->Equilibrium Unbound (Quenches)

Figure 1: The fluorogenic cycle of 680SiR. The molecule permeates as a silent lactone and activates only upon specific target binding.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the labeling of intracellular proteins (e.g., Vimentin or Tubulin) fused with a SNAP-tag using a 680SiR-BG (Benzylguanine) derivative.

Reagents & Preparation
  • Probe: 680SiR-BG (Lyophilized).

  • Solvent: Anhydrous DMSO.

  • Stock Solution: Dissolve to 1 mM in DMSO. Store at -20°C, protected from light.

  • Imaging Buffer: Live Cell Imaging Solution (LCIS) or phenol-red-free DMEM with 10% FBS.

Labeling Workflow

Rationale: The low concentration and "turn-on" mechanism allow for a simplified workflow that minimizes cellular stress.

  • Cell Seeding: Seed cells expressing SNAP-tag fusion proteins in a glass-bottom dish (required for high-NA imaging). Incubate until 70% confluency.

  • Staining Solution Prep: Dilute the 1 mM stock into warm culture medium to a final concentration of 0.5 – 1.0 µM .

    • Note: Do not exceed 2 µM unless necessary, as high concentrations can force nonspecific zwitterion formation.

  • Incubation: Replace cell media with Staining Solution. Incubate for 30–60 minutes at 37°C / 5% CO₂.

    • Causality: This time allows the lactone form to equilibrate across the membrane and the covalent SNAP-tag reaction to reach completion.

  • Wash (Optional but Recommended):

    • While 680SiR is fluorogenic (wash-free), a single wash with warm media removes excess unbound probe, improving the Signal-to-Noise Ratio (SNR) for nanoscopy.

    • Step: Aspirate staining solution, add fresh warm media, incubate 15 mins, then replace with Imaging Buffer.

  • Imaging: Image immediately using 640 nm or 660 nm excitation.

Validation Checkpoints
  • Checkpoint 1 (Permeability): If punctate background is observed in the cytoplasm, the concentration is too high, causing lysosomal trapping of the protonated probe. Reduce concentration to 0.1 µM.

  • Checkpoint 2 (Specificity): Treat a control well with SNAP-Cell Block (non-fluorescent bromothenylguanine) before adding 680SiR. If fluorescence persists, the signal is non-specific.

Part 4: Quantitative Data & Specifications

Photophysical Properties

Comparison of 680SiR against standard SiR and Cy5.

Property680SiRStandard SiR (SiR650)Cy5 (Standard)Clinical Significance
Excitation Max 679 nm652 nm649 nmDeeper tissue penetration; distinct from mCherry/RFP.
Emission Max 697 nm674 nm670 nmReduced spectral overlap with autofluorescence.
Quantum Yield (

)
0.42 0.390.28Higher brightness allows lower laser power (reduced phototoxicity).
Extinction Coeff.



High enough for single-molecule detection.
Fluorogenicity High (>100x) HighNone (Always ON)Enables wash-free protocols; ideal for high-throughput screening.
STED Compatibility Excellent GoodPoorResistant to depletion laser bleaching (775 nm).
Application Matrix
ApplicationSuitabilityMechanistic Reason
Live Cell STED ⭐⭐⭐⭐⭐High photostability and resistance to 775nm depletion beam.[3]
Deep Tissue Imaging ⭐⭐⭐⭐NIR emission minimizes scattering and hemoglobin absorption.
Flow Cytometry ⭐⭐⭐Can be used, but requires 640nm laser line (APC channel).
Fixed Cell Imaging ⭐⭐⭐⭐Retains specificity; compatible with standard fixation (PFA).

References

  • Butkevich, A. N., et al. (2018).[1][2][4] "Generalized Synthesis of Silicon-Rhodamine Fluorophores." ACS Chemical Biology.[5] Describes the synthesis and julolidine modification of 680SiR.

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[3][6] Nature Chemistry. Establishes the foundational mechanism of SiR-probes (Spirolactone equilibrium).

  • Uno, S., et al. (2014). "A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging." Nature Chemistry. Details the kinetic principles of the ON/OFF switching mechanism.

  • PerkinElmer (Revvity). "VivoTrack 680 Fluorescent Cell Labeling Agent." Product Note. (Included for distinction: Note that "VivoTrack 680" is a separate lipid/amine-reactive formulation, distinct from the specific "680SiR" molecule discussed above).

Note on Nomenclature: Users should distinguish between 680SiR (the specific Silicon Rhodamine molecule described here) and commercial trade names like VivoTrack 680 (often cyanine-based lipophilic dyes). This guide focuses on the specific Silicon Rhodamine mechanism.

Sources

Precision Cell Tracking: A Master Guide to Fluorescent Dye Chemistries and Flow Cytometric Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and immunological research, the ability to track cell fate—proliferation, migration, and interaction—is non-negotiable. While simple viability stains offer a snapshot, fluorescent cell tracker dyes provide a longitudinal history of the cell.[1] This guide moves beyond basic product inserts to dissect the chemical causality of these reagents, offering a senior scientist’s perspective on optimizing signal-to-noise ratios, minimizing cytotoxicity, and extracting mathematically rigorous proliferation data.

Part 1: The Chemistry of Retention (Mechanisms of Action)

To select the correct tool, one must understand the molecular anchor. Cell trackers generally fall into two distinct mechanistic classes: Intracellular Covalent Couplers (e.g., CFSE, CellTrace™) and Membrane Intercalators (e.g., PKH, CellVue®).

Succinimidyl Ester (SE) Dyes (The Proliferation Standard)

Dyes like CFSE (Carboxyfluorescein succinimidyl ester) and CellTrace™ Violet utilize amine-reactive chemistry.[2]

  • Mechanism: These dyes enter the cell as non-fluorescent, membrane-permeable esters (e.g., CFDA-SE). Intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and membrane-impermeable. Simultaneously, the succinimidyl ester group reacts covalently with free amines on intracellular proteins (lysine residues).

  • Scientist’s Insight: This covalent bond ensures the dye is partitioned equally between daughter cells during mitosis, making it the gold standard for proliferation analysis .

Lipophilic Dyes (The Membrane Markers)

Dyes like PKH26 and CellVue® possess long aliphatic tails.[3]

  • Mechanism: They do not bind proteins but partition physically into the lipid bilayer of the cell membrane.

  • Scientist’s Insight: These are ideal for tracking exosomes , vesicles, or cells where protein binding is undesirable. However, they are prone to "dye transfer" (leaking) to neighboring cells upon contact, which can generate false positives in co-culture assays.

Visualization: Mechanism of Action

Mechanism Dye_SE SE-Dye (Non-Fluorescent) Membrane Plasma Membrane Dye_SE->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Esterase Intracellular Esterase Cytoplasm->Esterase Substrate Binding Protein Intracellular Protein (-NH2) Esterase->Protein Activation (Cleavage) Complex Fluorescent Protein-Dye Conjugate Protein->Complex Covalent Binding

Figure 1: The activation pathway of Succinimidyl Ester dyes (e.g., CellTrace, CFSE) from entry to covalent retention.

Part 2: Strategic Dye Selection Matrix

Not all dyes are created equal.[3] Use this matrix to select the reagent based on your specific experimental constraints.

FeatureCellTrace™ Violet (CTV) CFSE PKH26 / PKH67 CellTracker™ Deep Red
Primary Mechanism Covalent (Amine)Covalent (Amine)Membrane IntercalationCovalent (Thiol/Amine)
Excitation Source 405 nm (Violet Laser)488 nm (Blue Laser)488/551 nm630 nm (Red Laser)
Toxicity Very LowModerate to HighLow (if stained correctly)Very Low
Generational Resolution Excellent (up to 8-10)Good (up to 6-8)Poor (Broad CVs)Good
Leakage/Transfer NegligibleNegligibleHigh Risk (Contact transfer)Low
Best Application High-res ProliferationLegacy ProliferationExosomes / VesiclesDeep Tissue / Multiplexing

Senior Scientist’s Verdict: For proliferation, CellTrace™ Violet is currently the superior choice over CFSE due to lower cytotoxicity and lack of spectral spillover into the PE/FITC channels commonly used for immunophenotyping.

Part 3: The "Gold Standard" Staining Protocol

This protocol is optimized for CellTrace™ Violet (CTV) but applies to most SE-based dyes. It is designed to minimize cell death and maximize peak resolution (low Coefficient of Variation).

Critical Pre-Requisites
  • Protein-Free Buffer: You must stain in PBS or HBSS. Any FBS/BSA in the buffer will quench the dye before it enters the cell.

  • Single Cell Suspension: Clumps lead to uneven staining and "ragged" peaks.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 5 mM stock solution of CTV in dry DMSO.

    • Harvest cells and wash 2x with PBS to remove all traces of culture media serum.

    • Resuspend cells at

      
       to 
      
      
      
      cells/mL in pre-warmed (
      
      
      ) PBS.
  • Staining (The Critical Step):

    • Add CTV to a final concentration of 1–5 µM .

    • Tip: Do not add undiluted dye directly to the cell pellet. Dilute dye in PBS first or mix immediately to prevent "hot spots" of over-stained cells (which die).

    • Incubate for 20 minutes at 37°C in the dark.

    • Why 37°C? It accelerates the esterase activity for rapid dye activation.

  • Quenching:

    • Add 5x volume of cold, complete culture media (containing >10% FBS).

    • Incubate for 5 minutes . The proteins in the media bind any remaining extracellular dye, stopping the reaction.

  • Wash & Recovery:

    • Centrifuge and resuspend in fresh complete media.

    • Crucial: Allow cells to rest for 10–15 minutes before plating. This allows the cells to pump out any non-covalently bound dye, reducing the initial "shoulder" in your flow cytometry data.

Visualization: Optimized Workflow

Protocol Start Harvest Cells Wash Wash 2x PBS (Remove Serum) Start->Wash Stain Add Dye (1-5 µM) 20 min @ 37°C Wash->Stain Protein-Free Env. Quench Add 5x Vol Complete Media (FBS) Stain->Quench Stop Reaction Rest Recovery Phase (Efflux Unbound Dye) Quench->Rest Analysis Flow Cytometry Acquisition Rest->Analysis

Figure 2: The optimized "Gold Standard" staining workflow ensuring high viability and distinct generational peaks.

Part 4: Data Analysis & Troubleshooting

The Logic of Dye Dilution

Upon cell division, the cytoplasm (and thus the fluorescent signal) is split roughly 50/50 between daughter cells.[4] In a flow cytometry histogram (Log scale), this appears as a series of equidistant peaks, each shifting to the left (lower intensity).

  • Generation 0: Undivided cells (Max Intensity).

  • Generation 1: 1 Division (50% Intensity).

  • Generation 2: 2 Divisions (25% Intensity).

Visualization: Proliferation Logic

Proliferation Gen0 Gen 0 (100% FI) Gen1a Gen 1 (50% FI) Gen0->Gen1a Mitosis Gen1b Gen 1 (50% FI) Gen0->Gen1b Gen2a Gen 2 (25% FI) Gen1a->Gen2a Gen2b Gen 2 (25% FI) Gen1a->Gen2b

Figure 3: Generational dilution logic. FI = Fluorescence Intensity.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Broad / Merged Peaks Uneven staining (Variable starting FI).Vortex cells gently while adding dye.[5] Ensure single-cell suspension.
High Cell Death Dye concentration too high or DMSO toxicity.Titrate dye down (try 1 µM).[6] Ensure DMSO < 0.1% final.
No Staining Serum proteins present during staining.Wash cells 2x with PBS. Ensure staining buffer is protein-free.[7]
Signal Loss < 24h Rapid efflux or unstable dye.Use "Rest" step in protocol.[8] Switch from CFSE to CellTrace Violet.
"Leaking" to Controls Dye transfer (common in Lipophilic dyes).Switch from PKH to an amine-reactive dye (CTV/CFSE).

References

  • Quah, B. J., & Parish, C. R. (2012). New and improved methods for measuring lymphocyte proliferation in vitro and in vivo using CFSE-like fluorescent dyes. Journal of Immunological Methods. [Link]

  • Filby, A., et al. (2015). Appraising the performance of the new generation of fluorescent proliferation dyes. Cytometry Part A. [Link]

  • Wallace, P. K., et al. (2008). Tracking antigen-driven responses by flow cytometry: Monitoring proliferation by dye dilution. Cytometry Part A. [Link]

Sources

Navigating the Near-Infrared: A Technical Guide to 680nm Fluorescent Dyes in Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the theory, application, and practical considerations for utilizing 680nm fluorescent dyes in a variety of research applications. As we delve into the near-infrared (NIR) spectrum, we unlock significant advantages for researchers, particularly in overcoming the inherent challenges of biological sample autofluorescence and achieving deeper tissue penetration for in vivo studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 680nm fluorophores to enhance the sensitivity and reliability of their experimental data.

The Near-Infrared Advantage: Why 680nm?

Biological molecules, such as NADH, collagen, and elastin, naturally fluoresce when excited by ultraviolet and visible light, creating a significant background "noise" that can obscure the signal from your target of interest.[1] The near-infrared spectrum, particularly the window between 650nm and 900nm, offers a clearer view.[2] Light in this range experiences reduced absorption and scattering by biological tissues, leading to several key benefits:

  • Minimized Autofluorescence: Cellular and tissue autofluorescence is significantly lower in the NIR region, resulting in a higher signal-to-noise ratio and improved sensitivity.[1][2]

  • Deeper Tissue Penetration: NIR light can penetrate tissues more deeply than visible light, enabling the visualization of targets in living animals and thick tissue sections.[1][2][3]

  • Reduced Phototoxicity: The lower energy of NIR light minimizes damage to cells and tissues, making it ideal for live-cell and longitudinal in vivo imaging studies.

The 680nm wavelength sits advantageously within this NIR window, offering a sweet spot of excellent tissue penetration and low background fluorescence, making it a versatile choice for a wide array of applications.

A Comparative Look at Common 680nm Dyes

Several fluorescent dyes with excitation and emission maxima around 680nm are commercially available. Each possesses unique photophysical properties that make them suitable for different applications. The choice of dye will depend on factors such as the brightness required, the chemical environment of the experiment, and the available instrumentation.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Features
Alexa Fluor 680 ~679~702~184,000~0.36Bright and photostable, pH-insensitive, excellent for western blotting and flow cytometry.[4][5][6]
IRDye® 680RD ~680~694~170,000Not specifiedHigh signal-to-noise ratio, ideal for quantitative western blotting.[7][8]
Cyanine5.5 (Cy5.5) ~675~694~190,000 - 209,000~0.2 - 0.28High extinction coefficient, well-suited for in vivo imaging and labeling of various biomolecules.[9][10][11][12]
CF®680 ~680~696Not specifiedNot specifiedSpectrally similar to Alexa Fluor 680 and Cy5.5, suitable for fluorescence microscopy and flow cytometry.[13]

Note: The exact photophysical properties can vary depending on the conjugation partner and the solvent environment.

Core Applications and Methodologies

The unique properties of 680nm fluorescent dyes make them invaluable tools in a range of modern biological research techniques.

Quantitative Fluorescent Western Blotting

Fluorescent western blotting offers a significant advantage over traditional chemiluminescent methods by enabling the simultaneous detection of multiple proteins on the same blot (multiplexing) and providing a wider linear dynamic range for more accurate quantification. Dyes in the 680nm channel are frequently paired with dyes in the 780nm or 800nm channel for two-color detection.

G cluster_0 Sample Preparation & Electrophoresis cluster_1 Protein Transfer cluster_2 Immunodetection cluster_3 Imaging & Analysis a Protein Extraction b SDS-PAGE a->b c Transfer to PVDF or Nitrocellulose Membrane b->c d Blocking c->d e Primary Antibody Incubation (from two different host species) d->e f Wash e->f g Secondary Antibody Incubation (Anti-Host 1 @ 680nm & Anti-Host 2 @ 800nm) f->g h Final Wash g->h i Scan Membrane at 700nm and 800nm Channels h->i j Image Analysis & Quantification i->j

Caption: Workflow for two-color fluorescent western blotting.

  • Protein Separation and Transfer:

    • Separate protein lysates via SDS-PAGE.

    • Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane.[14][15]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., non-fat dry milk or bovine serum albumin in TBS or PBS).[13][16] Note: Avoid using Tween® 20 in the blocking buffer as it can be autofluorescent.[16]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies raised in two different species (e.g., rabbit and mouse) diluted in blocking buffer with 0.1% Tween® 20 overnight at 4°C with gentle agitation.[14][17]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer (TBST or PBST).[14][17]

  • Secondary Antibody Incubation:

    • Incubate the membrane for 1 hour at room temperature with a mixture of two secondary antibodies, each conjugated to a different fluorophore (e.g., goat anti-rabbit IgG-Alexa Fluor 680 and goat anti-mouse IgG-IRDye 800CW) diluted in blocking buffer with 0.1% Tween® 20. Protect the membrane from light from this step onwards.[15][17]

  • Final Washes and Imaging:

    • Wash the membrane six times for 5 minutes each with wash buffer.[15][17]

    • Rinse the membrane with deionized water and allow it to dry completely.

    • Scan the membrane using a compatible fluorescence imaging system with excitation and emission filters appropriate for the 680nm and 800nm channels.

ProblemPossible CauseSolution
High Background Inadequate blocking; Insufficient washing; Secondary antibody concentration too high.Optimize blocking time and agent. Increase the number and duration of washes. Titrate the secondary antibody to a lower concentration.[18][19]
Weak or No Signal Insufficient primary or secondary antibody; Low protein abundance; Inefficient protein transfer.Increase antibody concentration or incubation time. Load more protein. Confirm successful transfer with a total protein stain like Ponceau S.[18][19]
Non-specific Bands Primary or secondary antibody cross-reactivity; Protein degradation.Use highly cross-adsorbed secondary antibodies. Ensure the use of protease inhibitors during sample preparation.[20]
Speckled or Uneven Background Aggregated secondary antibodies; Dirty imaging surface.Centrifuge the secondary antibody solution before use. Clean the imaging surface of the scanner.
In Vivo Imaging

The ability of 680nm light to penetrate tissue makes these dyes ideal for non-invasive imaging of biological processes in living animals. This is particularly valuable in drug development for assessing drug biodistribution, target engagement, and therapeutic efficacy over time in the same animal.

G cluster_0 Probe Preparation & Administration cluster_1 Animal Preparation & Imaging cluster_2 Data Analysis a Conjugate 680nm dye to targeting moiety (e.g., antibody, peptide) b Purify and formulate the probe a->b c Administer probe to animal (e.g., intravenous injection) b->c d Anesthetize animal c->d e Place animal in imaging chamber d->e f Acquire images at various time points e->f g Image processing (e.g., background subtraction) h Quantify fluorescence signal in regions of interest (ROIs) g->h i Correlate signal with biodistribution or therapeutic response h->i

Caption: Workflow for in vivo fluorescence imaging.

  • Probe Preparation:

    • Conjugate the 680nm fluorescent dye to a targeting molecule (e.g., antibody, small molecule, or nanoparticle) specific for the biological target of interest.

    • Purify the conjugate to remove any free dye.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).

    • If necessary, remove fur from the imaging area to reduce light scattering and absorption.[21]

    • It is recommended to use a low-fluorescence diet for several days prior to imaging to minimize autofluorescence from the gastrointestinal tract.[22]

  • Probe Administration and Imaging:

    • Acquire a baseline image of the animal before probe injection.

    • Administer the fluorescent probe via the desired route (e.g., intravenous, intraperitoneal).

    • Acquire images at various time points post-injection using an in vivo imaging system equipped with the appropriate excitation and emission filters for 680nm.[21]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the target tissue and control regions.

    • Quantify the fluorescence intensity in the ROIs to determine the biodistribution and target accumulation of the probe over time.

ProblemPossible CauseSolution
Low Signal-to-Noise Ratio High autofluorescence; Insufficient probe accumulation at the target.Use a low-fluorescence diet. Optimize the probe dose and imaging time point. Ensure the targeting moiety has high affinity and specificity.[23]
High Background Signal Non-specific binding of the probe; Inefficient clearance of the probe.Modify the probe to improve its pharmacokinetic properties. Allow sufficient time for the probe to clear from non-target tissues.
Signal Attenuation with Depth Light scattering and absorption by tissues.Use a NIR dye with longer emission wavelength if imaging very deep tissues. Employ tomographic imaging techniques for 3D reconstruction of the signal.[24]
Flow Cytometry

In flow cytometry, 680nm dyes expand the multicolor capabilities of modern instruments. They are typically excited by a red laser (e.g., 633nm or 640nm) and their emission is collected in a dedicated channel, allowing for their inclusion in complex, multi-parameter panels.

G cluster_0 Cell Staining cluster_1 Data Acquisition cluster_2 Data Analysis a Prepare single-cell suspension b Incubate with 680nm-conjugated antibody and other antibodies in the panel a->b c Wash cells b->c d Run samples on a flow cytometer c->d e Set appropriate voltage and compensation settings d->e f Record data e->f g Gate on cell populations of interest h Analyze expression of the 680nm marker g->h i Generate plots and statistics h->i

Caption: Workflow for flow cytometry using 680nm dyes.

  • Cell Preparation and Staining:

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Incubate the cells with a cocktail of fluorescently-conjugated antibodies, including your antibody of interest conjugated to a 680nm dye. Perform the incubation on ice and protected from light.

    • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Flow Cytometer Setup and Data Acquisition:

    • Set up the flow cytometer with the appropriate laser and filter configuration for detecting the 680nm dye and all other fluorophores in your panel.

    • Run single-color controls for each fluorophore to set up the correct compensation.

    • Acquire data for your stained samples.

  • Data Analysis:

    • Use flow cytometry analysis software to gate on the cell populations of interest based on their forward and side scatter properties.

    • Analyze the expression of the marker labeled with the 680nm dye on your gated populations.

ProblemPossible CauseSolution
High Background Staining Non-specific antibody binding; Dead cells binding antibodies non-specifically.Include a blocking step (e.g., with Fc block). Use a viability dye to exclude dead cells from the analysis.[25]
Weak Signal Low antigen expression; Suboptimal antibody concentration.Use a brighter fluorophore if possible. Titrate the antibody to determine the optimal concentration.
Spectral Overlap/Compensation Issues Significant spectral spillover from other fluorophores into the 680nm channel.Carefully design the multicolor panel to minimize spectral overlap. Ensure accurate compensation is set using single-color controls.

Conclusion and Future Perspectives

The application of 680nm fluorescent dyes has significantly advanced our ability to probe complex biological systems with high sensitivity and specificity. Their utility in overcoming the limitations of autofluorescence and enabling deep-tissue imaging has made them indispensable tools in fields ranging from basic cell biology to preclinical drug development. As imaging technologies continue to evolve, with the development of more sensitive detectors and advanced analytical software, the role of 680nm and other NIR dyes is set to expand even further, promising new insights into the intricate workings of life.

References

  • Troubleshooting Quantitative Western Blots Hints and Tips - LICORbio™. (n.d.). Retrieved March 4, 2026, from [Link]

  • A review of performance of near-infrared fluorescence imaging devices used in clinical studies - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Near-Infrared Fluorescence Imaging in Humans with Indocyanine Green: A Review and Update - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Interventional NIR Fluorescence Imaging of Cancer: Review on Next Gene | IJN. (2021, March 12). Retrieved March 4, 2026, from [Link]

  • Alexa Fluor 680 Dye Profile - FluoroFinder. (n.d.). Retrieved March 4, 2026, from [Link]

  • Translation of Near-Infrared Fluorescence Imaging Technologies: Emerging Clinical Applications | Annual Reviews. (2012, February 18). Retrieved March 4, 2026, from [Link]

  • Troubleshooting in Fluorescent Staining - Creative Bioarray. (2024, February 28). Retrieved March 4, 2026, from [Link]

  • Thermo Fisher, A20108, Alexa Fluor™ 680 NHS Ester (Succinimidyl Ester) - Iright. (n.d.). Retrieved March 4, 2026, from [Link]

  • A Review of Image Sensors Used in Near-Infrared and Shortwave Infrared Fluorescence Imaging - MDPI. (2024, May 30). Retrieved March 4, 2026, from [Link]

  • A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC. (2014, November 20). Retrieved March 4, 2026, from [Link]

  • Slide scanning: Troubleshooting for fluorescence microscopy - MBF Bioscience. (n.d.). Retrieved March 4, 2026, from [Link]

  • Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America. (2026, January 5). Retrieved March 4, 2026, from [Link]

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach - Spectral Instruments Imaging. (n.d.). Retrieved March 4, 2026, from [Link]

  • IRDye® Infrared Dyes. (n.d.). Retrieved March 4, 2026, from [Link]

  • Fluorescent Western Blot Protocol - Azure Biosystems. (n.d.). Retrieved March 4, 2026, from [Link]

  • Protocol for in Vivo Imaging in Mice - Creative Bioarray. (2023, December 27). Retrieved March 4, 2026, from [Link]

  • Cyanine 5, SE (5436) by Tocris, Part of Bio-Techne. (n.d.). Retrieved March 4, 2026, from [Link]

  • IRDye® 680RD Streptavidin - LICORbio™. (n.d.). Retrieved March 4, 2026, from [Link]

  • Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]

  • Molecular Tuning of Cyanine 5 Dyes to Improve the Pharmacokinetic Profile of Nanobody-Based Fluorescent Tracers - PubMed. (2025, May 28). Retrieved March 4, 2026, from [Link]

  • Western Blot Troubleshooting Guide - TotalLab. (n.d.). Retrieved March 4, 2026, from [Link]

  • Western Blot Troubleshooting Guide - Bio-Techne. (n.d.). Retrieved March 4, 2026, from [Link]

  • WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Protocol for in Vivo Imaging in Mice - Creative Bioarray. (2023, December 27). Retrieved March 4, 2026, from [Link]

  • Training video: In vivo fluorescence imaging (FLI) - part 1 - YouTube. (2024, November 6). Retrieved March 4, 2026, from [Link]

  • In Vivo Imaging Agents - NOVA. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

Deep-Tissue Illumination: A Technical Guide to In Vivo Cell Tracking with Near-Infrared (NIR) Probes

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the spatiotemporal dynamics of administered cells—such as mesenchymal stem cells (MSCs), engineered T-cells, or targeted biologics—is the bedrock of modern cellular therapeutics and oncology. Traditional visible-light fluorophores and fluorescent proteins (e.g., GFP) suffer from severe tissue scattering and autofluorescence, limiting their utility to superficial or ex vivo analyses[1]. The transition to Near-Infrared (NIR) probes, specifically in the NIR-I (700–950 nm) and NIR-II (1000–1700 nm) windows, has revolutionized non-invasive in vivo tracking by maximizing photon penetration and minimizing background noise[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic labeling techniques. Here, we will dissect the photophysical causality behind NIR imaging, evaluate probe activation mechanisms, and establish a self-validating experimental protocol designed to ensure absolute data integrity during longitudinal in vivo studies.

Photophysics and the Causality of Deep-Tissue Imaging

Why does NIR-II drastically outperform visible light in living subjects? The causality lies in the fundamental principles of tissue optics. Photon scattering in biological tissue is inversely proportional to the wavelength (


). By shifting the emission spectrum past 1000 nm, photon scattering is severely suppressed. This allows photons to maintain a ballistic trajectory through complex lipid and aqueous environments, preserving crisp spatial resolution at depth[2].

Furthermore, tissue autofluorescence—primarily generated by endogenous molecules like collagen, elastin, and flavins—is virtually eliminated in the NIR-II window. This yields unprecedented Signal-to-Background Ratios (SBR), enabling the detection of subtle cellular migrations that would otherwise be lost in the noise[2].

Table 1: Comparative Optical Properties of Imaging Windows
Imaging WindowWavelength RangePenetration DepthAutofluorescenceTissue ScatteringExample Probes
Visible 400–700 nm< 1–2 mmHighHighGFP, FITC, CFSE
NIR-I 700–950 nm2–5 mmModerateModerateICG, DiR, Polymer Dots (775 nm)
NIR-II 1000–1700 nm> 5–10 mmNear-ZeroLowAg₂S QDs, Lanthanide Downshifting NPs

Probe Modalities and Activation Mechanisms

Selecting the correct probe dictates the success of your tracking assay. Probes generally fall into two functional categories:

Always-On Nanoprobes: These materials emit a constant fluorescent signal upon excitation. For example, conjugated polymer dots (Pdots) emitting at 775 nm have achieved remarkable quantum yields of 22%, enabling the tracking of MSCs over two weeks in liver-resection models without altering the cells' multipotent properties[1]. Similarly, Ag₂S Quantum Dots (QDs) emitting in the NIR-II window provide superior photostability for high spatiotemporal resolution tracking, overcoming the rapid photobleaching seen in traditional organic dyes[3].

Activatable Fluorescence Probes (AFPs): A critical flaw in cell tracking is the "false positive" signal generated when a labeled therapeutic cell dies and its fluorophore is engulfed by host macrophages. AFPs solve this via a "Turn-On" mechanism. These probes remain in a quenched state until they interact with specific intracellular microenvironments (e.g., elevated Reactive Oxygen Species (ROS), specific enzymes, or acidic pH). This ensures that only viable, metabolically active cells emit a signal, drastically improving the SBR and biological accuracy of the assay[4].

G A Inactive NIR Probe (Quenched State) B Cellular Internalization (Endocytosis) A->B Incubation C Target Interaction (e.g., ROS, pH) B->C Microenvironment D Structural Alteration (Charge Transfer) C->D Trigger E Activated NIR Probe (Fluorescence ON) D->E Emission F In Vivo Detection (High SBR) E->F Imaging

Mechanism of activatable NIR probes for high-contrast in vivo cell tracking.

Self-Validating Protocol: In Vivo Tracking of MSCs with NIR-II Probes

A robust cell-tracking experiment must be a closed, self-validating loop. If a signal is detected in the lungs, is it a viable MSC, or simply an accumulation of excreted nanoparticles? The following protocol integrates functional validation at every step to ensure data integrity.

Workflow Step1 Step 1: Probe Prep Synthesize NIR-II QDs Step2 Step 2: Cell Labeling Co-incubate & Validate Step1->Step2 Step3 Step 3: In Vivo Delivery Intravenous Injection Step2->Step3 Step4 Step 4: Real-Time Imaging NIR-II Fluorescence Step3->Step4 Step5 Step 5: Ex Vivo Validation Flow Cytometry Step4->Step5

Self-validating experimental workflow for NIR-II stem cell tracking.

Phase 1: Intracellular Labeling & Phenotypic Validation
  • Probe Internalization : Co-incubate target cells (e.g., human MSCs) with NIR-II probes (e.g., TAT-peptide functionalized Ag₂S QDs) at 37°C for 4–12 hours. The inclusion of a cell-penetrating peptide facilitates rapid, non-destructive endocytosis[2].

  • Wash and Quench : Wash the cells three times with PBS to remove any unbound or extracellular probes.

  • Viability & Multipotency Check (Critical) : Perform a CCK-8 assay to confirm >95% cellular viability. Utilize flow cytometry to ensure surface markers (e.g., CD90+, CD105+, CD45-) remain unaltered[1].

    • Causality : Nanoparticle overload can disrupt cytoskeletal dynamics and cellular homing mechanisms. Verifying the phenotype ensures the biological relevance of your downstream tracking data.

Phase 2: In Vivo Administration & Longitudinal Imaging
  • Delivery : Resuspend

    
     labeled MSCs in 100 µL of sterile saline and administer via intravenous (tail vein) injection into the murine model.
    
  • NIR-II Imaging Setup : Anesthetize the mouse. Utilize a custom NIR-II whole-body imaging system equipped with an InGaAs camera. Excite the subject using an 808 nm or 980 nm laser, collecting the emission through a >1000 nm long-pass filter[5].

  • Dynamic Tracking : Capture images at 1h, 24h, 72h, and up to 14 days. You should expect initial pulmonary trapping (a known phenomenon for IV-injected MSCs) followed by gradual migration to target injury or tumor sites[1].

Phase 3: Ex Vivo Corroboration (The Self-Validation Step)
  • Tissue Resection : Euthanize the animal at the terminal time point. Resect the lungs, liver, spleen, and the specific target organs.

  • Flow Cytometry & Histology : Digest the resected tissues into single-cell suspensions and run flow cytometry, gating for the specific NIR signal alongside a live/dead viability dye.

    • Causality : This final step confirms that the macroscopic in vivo signal genuinely corresponds to intact, living therapeutic cells rather than free fluorophores cleared by the reticuloendothelial system[3].

Translational Outlook

The integration of NIR-II fluorescent nanomaterials allows researchers to noninvasively visualize single-cell dynamics with unprecedented clarity. Recent advancements have even enabled the real-time dynamic visualization of single-neutrophil behavior in the deep brain of living mice through an intact skull[5]. As these probes become increasingly biocompatible and renal-clearable, their utility will inevitably expand from preclinical validation into intraoperative, image-guided clinical interventions.

References
  • Title: In vivo molecular imaging of cancer stem cells. Source: nih.gov. URL:[Link]

  • Title: Bright Polymer Dots Tracking Stem Cell Engraftment and Migration to Injured Mouse Liver. Source: thno.org. URL:[Link]

  • Title: Activatable Fluorescence Probes for “Turn-On” and Ratiometric Biosensing and Bioimaging: From NIR-I to NIR-II. Source: acs.org. URL:[Link]

  • Title: Noninvasive in vivo microscopy of single neutrophils in the mouse brain via NIR-II fluorescent nanomaterials. Source: springernature.com. URL:[Link]

  • Title: Near-Infrared-II Fluorophores for In Vivo Multichannel Biosensing. Source: mdpi.com. URL:[Link]

  • Title: Nanoparticle-based Cell Trackers for Biomedical Applications. Source: thno.org. URL: [Link]

Sources

The Spectral Properties of 680nm Cyanine Dyes: A Technical Guide for High-Fidelity Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 680 nm spectral window represents a critical "transparency zone" for biological imaging. Unlike visible fluorophores (FITC, TRITC) that suffer from high tissue autofluorescence and scattering, 680 nm cyanine dyes operate in the Near-Infrared (NIR) region where biological tissues are most transparent.

This guide provides a rigorous technical analysis of the dominant 680 nm fluorophores—Alexa Fluor® 680, IRDye® 680RD, and IRDye® 680LT . It moves beyond basic datasheets to explore the photophysical mechanisms of quantum yield, solvatochromism, and self-quenching that dictate experimental success.

Part 1: Molecular Architecture & Photophysics

The Cyanine Polymethine Chain

The core chromophore of 680 nm dyes is a polymethine bridge connecting two heterocyclic nitrogen-containing rings (usually indolenine or benzoindole).

  • Mechanism: The delocalized

    
    -electron system along the odd-numbered carbon chain allows for low-energy electronic transitions (HOMO 
    
    
    
    LUMO), resulting in long-wavelength absorption.
  • Rigidity vs. Quantum Yield: The flexibility of this polymethine chain is a liability. In low-viscosity solvents (like PBS), the chain can undergo photoisomerization (trans-cis), which is a non-radiative decay pathway. This explains why the Quantum Yield (QY) of cyanines is often lower in aqueous buffers (~0.2–0.3) compared to rigid environments like protein binding pockets or organic solvents.

Jablonski Diagram: The NIR Energy Landscape

The following diagram illustrates the energy transitions specific to NIR dyes, highlighting the competition between fluorescence and non-radiative decay (internal conversion/intersystem crossing).

Jablonski cluster_0 Non-Radiative Loss S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (hv_ex) ~680 nm S1->S0 Fluorescence (hv_em) ~700 nm S1->S0 Internal Conversion (Heat) S1->S0 T1 Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Rare)

Figure 1: Jablonski diagram for 680 nm cyanine dyes. Note the narrow energy gap between S1 and S0, which increases the probability of internal conversion (heat loss) compared to visible dyes.

Part 2: Comparative Spectral Characterization

Choosing the right dye requires balancing brightness (Extinction Coefficient


 QY) against background noise .
Quantitative Comparison Table
PropertyAlexa Fluor® 680 IRDye® 680RD IRDye® 680LT Cy5.5
Excitation Max 679 nm680 nm676 nm675 nm
Emission Max 702 nm694 nm693 nm694 nm
Extinction Coeff.[1] (

)
184,000 M

cm

170,000 M

cm

~250,000 M

cm

250,000 M

cm

Correction Factor (CF

)
0.050.04~0.05*0.05–0.09
Primary Application Flow Cytometry, MicroscopyWestern Blot, In-Cell WesternHigh Sensitivity WesternsGeneral Imaging
Key Limitation Self-quenching at high DOLSlightly lower

High Background (Sticky)Photobleaching

*Note: IRDye 680LT is structurally similar to Cy5.5; empirical determination of CF280 is recommended for critical assays.

The "LT" vs. "RD" Paradox
  • IRDye 680LT (Low Toxicity/High Brightness): This dye is significantly brighter (

    
    ) but is more hydrophobic. This causes it to stick non-specifically to membranes and blocking proteins, amplifying background noise. It requires extreme dilution (1:20,000+).
    
  • IRDye 680RD (Robust Detection): Engineered to be more hydrophilic. While slightly less bright inherently, it yields a superior Signal-to-Noise Ratio (SNR) in complex mixtures (like cell lysates) because it washes away cleanly.

Part 3: The Quenching Mechanism & Degree of Labeling (DOL)

A common failure mode in NIR imaging is over-labeling . Cyanine dyes are flat, planar molecules. When conjugated too densely on a protein (High DOL), they stack like pancakes (H-dimers).

  • H-Aggregates: Parallel stacking results in a blue-shifted absorption band and near-total quenching of fluorescence.

  • Optimal DOL: For IgG antibodies, the optimal DOL for 680 nm dyes is typically 2–4 dyes/protein . Exceeding this (e.g., DOL 6–8) often results in lower total signal despite more dye being present.

Quenching Protein Antibody (IgG) DyeLow Low DOL (1-3) Dyes Isolated Protein->DyeLow Controlled Conjugation DyeHigh High DOL (>5) Dyes Stacked Protein->DyeHigh Excess Dye Reagent SignalHigh High Fluorescence (Active Signal) DyeLow->SignalHigh No Interaction SignalQuench Quenched Signal (Energy Transfer) DyeHigh->SignalQuench H-Dimer Formation (Non-Radiative Decay)

Figure 2: Impact of Degree of Labeling (DOL) on signal integrity. Over-labeling leads to H-dimer formation and self-quenching.

Part 4: Experimental Protocols

Protocol 1: Precise Determination of Degree of Labeling (DOL)

Standard spectrophotometric quantification often fails due to ignoring the dye's absorbance at 280 nm.

Reagents:

  • Conjugated Protein Sample (Purified).

  • PBS (pH 7.4).[2][3]

  • UV-Vis Spectrophotometer (Quartz cuvette).

Workflow:

  • Baseline: Zero the spectrophotometer with PBS.

  • Scan: Measure absorbance at 280 nm (

    
    )  and the dye's 
    
    
    
    (
    
    
    )
    (e.g., 680 nm).
  • Correction: Calculate the contribution of the dye to the

    
     signal using the Correction Factor (CF).
    
    • Use CF=0.05 for AF680, CF=0.04 for IRDye 680RD.

  • Calculation:

    
    
    
    • Where

      
       is the dye extinction coefficient and 
      
      
      
      is the protein molecular weight (e.g., ~150,000 for IgG).
Protocol 2: Relative Quantum Yield Measurement

Absolute QY requires an integrating sphere. This relative method is sufficient for biological comparisons.

Reagents:

  • Reference Standard: Zinc Phthalocyanine (in pyridine, QY ~0.30) or a fresh commercial standard of known QY.

  • Solvent: Methanol or PBS (match the reference solvent if possible, or correct for Refractive Index).

Workflow:

  • Dilution Series: Prepare 5 dilutions of your dye and the reference standard.

    • Critical: Absorbance at excitation wavelength must be < 0.1 OD to avoid Inner Filter Effects (reabsorption of emitted light).

  • Measurement:

    • Measure Integrated Fluorescence Intensity (

      
      ) for all samples.
      
    • Measure Absorbance (

      
      ) at the excitation wavelength.[4]
      
  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis). Calculate the slope (
    
    
    ) for both dye and reference.[4]
  • Calculation:

    
    
    
    • Where

      
       is the refractive index of the solvent.
      

References

  • LI-COR Biosciences. IRDye® 680RD Infrared Dye Technical Data Sheet. Retrieved from [Link][2]

  • PubChem. Cyanine 5.5 Compound Summary. Retrieved from [Link]

Sources

Illuminating the Depths: The Strategic Advantage of Long-Wavelength Dyes in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and cellular biology, observing live-cell dynamics over extended periods without altering the specimen's physiological state remains a critical bottleneck. Traditional fluorophores operating in the UV and visible spectra (350–550 nm) have been foundational, yet they impose severe limitations due to phototoxicity and shallow tissue penetration. The paradigm is now shifting toward long-wavelength, far-red, and near-infrared (NIR) fluorescent probes (640–800 nm). This technical guide deconstructs the photophysical mechanisms that make long-wavelength dyes—specifically Silicon Rhodamine (SiR) derivatives—indispensable for modern, non-destructive live-cell microscopy.

The Photophysical Imperative: Causality Behind the Wavelength Shift

Mitigating Phototoxicity and ROS Generation

The biological validity of any live-cell experiment depends entirely on maintaining the unperturbed health of the specimen. Exciting fluorophores with short-wavelength light (e.g., 405 nm or 488 nm) introduces high-energy photons that overlap with the absorption spectra of endogenous cellular sensitizers, such as flavins, NADH, and porphyrins. When these endogenous molecules absorb photons, they transition to excited triplet states and interact with ambient molecular oxygen, leading to the1[1]. This oxidative stress alters cellular metabolism, induces DNA damage, and ultimately causes cell death—a phenomenon known as phototoxicity.

By shifting excitation to the far-red and NIR windows (e.g., 640 nm), we completely bypass the absorption spectra of these endogenous sensitizers. Furthermore, recent chemical innovations like "Gentle Rhodamines" (GR) have been engineered to intrinsically 2[2], enabling prolonged time-lapse imaging of sensitive organelles without perturbing cellular health.

Bypassing Autofluorescence and Enhancing Penetration

Cellular autofluorescence peaks in the blue and green spectra. Moving to the NIR window drastically increases the signal-to-noise ratio (SNR) by operating in an "optical window" where cells and tissues are essentially transparent. Additionally, according to Rayleigh's law, light scattering is inversely proportional to the fourth power of the wavelength (


). Long-wavelength light scatters significantly less, permitting 3[3] that is physically impossible with standard green fluorescent proteins.
Fluorogenicity via Spirolactonization

A major advancement in NIR probes is the development of Silicon Rhodamines (SiR). Unlike traditional cyanine dyes (e.g., Cy5), which are often constitutively fluorescent and prone to unspecific background binding, SiR dyes exhibit remarkable cell permeability and "fluorogenicity." This property is governed by an environmentally sensitive dynamic equilibrium. In an aqueous solution, the dye adopts a closed, non-fluorescent4[4]. Upon binding to its hydrophobic intracellular target (e.g., via a HaloTag, SNAP-tag, or direct DNA intercalation), it shifts to an open, highly fluorescent zwitterionic state. This causality eliminates the need for stringent washing steps, effectively creating a "no-wash" imaging paradigm with near-zero background.

Quantitative Comparison of Fluorophore Classes

To guide experimental design, the following table summarizes the operational parameters and limitations of standard fluorophore classes:

Fluorophore ClassTypical ExcitationTissue Penetration DepthPhototoxicity RiskAutofluorescence BackgroundPrimary Application
UV / Blue (e.g., Hoechst, DAPI)350 - 405 nmVery Low (< 50 µm)Extremely High (ROS generation)High (NADH, Flavins)Fixed-cell nuclear counterstaining
Green / Yellow (e.g., GFP, FITC)488 - 561 nmLow (50 - 100 µm)ModerateModerateRoutine live-cell imaging (short-term)
Far-Red / NIR (e.g., SiR, Cy5)640 - 800 nmHigh (> 500 µm)MinimalVery LowLong-term live-cell & deep tissue imaging

Self-Validating Experimental Protocol: Live-Cell Labeling with Silicon Rhodamine (SiR)

As a best practice, every protocol must be a self-validating system. The following methodology outlines a robust workflow for labeling intracellular proteins using a SiR-HaloTag ligand, incorporating critical controls to verify both specificity and cellular health.

Step 1: Cell Preparation and Transfection

  • Action: Seed mammalian cells (e.g., HeLa) in a glass-bottom 8-well imaging chamber (e.g., ibidi) to achieve 60-70% confluency. Transfect cells with a plasmid encoding the protein of interest fused to a HaloTag. Allow 24–48 hours for expression.

  • Causality: Glass-bottom dishes (No. 1.5 thickness, 0.17 mm) are strictly required to minimize spherical aberration, which is critical for maintaining the point spread function (PSF) during high-resolution or5[5].

Step 2: Dye Preparation and Incubation

  • Action: Dilute the SiR-HaloTag ligand in pre-warmed, phenol red-free imaging medium to a final concentration of 200–500 nM. Supplement the staining solution with 10 µM Verapamil. Incubate at 37°C, 5% CO₂ for 30–60 minutes.

  • Causality: Phenol red is omitted to prevent broad-spectrum background fluorescence. More importantly, because SiR probes can be actively extruded by cellular multidrug resistance (MDR) efflux pumps, 6[6]—a broad-spectrum efflux pump inhibitor—ensures robust intracellular dye retention and prevents weak loading.

Step 3: Washing and Imaging

  • Action: Gently replace the staining medium with fresh, pre-warmed imaging medium. Transfer the chamber to a microscope equipped with a 37°C environmental control unit. Excite using a 640 nm laser and collect emission using a 680/40 nm bandpass filter.

  • Causality: While the3[3] theoretically allows for a "no-wash" approach, a single media replacement removes any aggregated dye bound to the hydrophobic plastic walls of the chamber, maximizing the final SNR.

Step 4: Self-Validation and Controls

  • Negative Control (Specificity): Image non-transfected cells treated with the SiR-HaloTag ligand. The absence of signal validates that the spirolactone-to-zwitterion transition occurs strictly upon target binding, ruling out unspecific organelle accumulation.

  • Viability Control (Health): Monitor cellular morphology and division rates over a 12-hour time-lapse. Healthy mitotic progression without membrane blebbing confirms the absence of phototoxicity, validating the long-wavelength advantage.

Workflow & Mechanistic Visualization

The following diagram illustrates the divergent cellular outcomes based on wavelength selection and the chemical intelligence of modern NIR probes.

G Light Excitation Light Source ShortWave Short Wavelength (UV/Vis: 350-550 nm) Light->ShortWave LongWave Long Wavelength (Far-Red/NIR: 640-800 nm) Light->LongWave AutoFluo High Autofluorescence & Light Scattering ShortWave->AutoFluo ROS Endogenous Sensitizers Generate ROS ShortWave->ROS DeepPen Deep Tissue Penetration Minimal Scattering LongWave->DeepPen NoROS Bypasses Endogenous Absorbers (No ROS) LongWave->NoROS Spiro Dye in Solution: Spirolactone (Dark) LongWave->Spiro Fluorogenic Probes Toxicity Phototoxicity & Cell Death ROS->Toxicity Survival Long-Term Live-Cell Imaging Success DeepPen->Survival NoROS->Survival Zwitter Target Bound: Zwitterion (Fluorescent) Spiro->Zwitter Target Binding Zwitter->Survival

Fig 1. Mechanistic workflow comparing short-wavelength phototoxicity vs. NIR fluorogenic imaging.

Conclusion

The transition from visible to long-wavelength fluorescent probes is not merely an aesthetic preference; it is a biophysical necessity for rigorous live-cell imaging. By leveraging the reduced scattering, minimal autofluorescence, and negligible ROS generation of the NIR spectrum, alongside the intelligent fluorogenic chemistry of Silicon Rhodamines, researchers can observe cellular dynamics in their truest, unperturbed state. This optical window is actively accelerating drug discovery, enabling high-content, long-term screening of complex 3D cellular models with unprecedented fidelity.

References

  • Confocal and Super-resolution Imaging of RNA in Live Bacteria Using a Fluorogenic Silicon Rhodamine-binding Aptamer - nih.gov - 5

  • A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging - acs.org - 4

  • A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins - epfl.ch - 3

  • Harnessing artificial intelligence to reduce phototoxicity in live imaging - biologists.com - 1

  • Gentle Rhodamines for Live-Cell Fluorescence Microscopy - nih.gov - 2

  • “Probe, Sample, and Instrument (PSI)”: The Hat-Trick for Fluorescence Live Cell Imaging - mdpi.com - 6

Sources

Methodological & Application

Application Note: High-Fidelity Live-Cell Nanoscopy using 680SiR

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing 680SiR (Silicon Rhodamine 680), a premier near-infrared (NIR) fluorogenic probe optimized for live-cell super-resolution microscopy (STED) and deep-tissue imaging.

Executive Summary

680SiR is a chemically engineered Silicon Rhodamine (SiR) derivative designed to overcome the spectral crowding of the standard far-red window. Unlike conventional dyes (e.g., Alexa Fluor 647), 680SiR operates in the Near-Infrared (NIR) window (


 nm, 

nm), enabling superior tissue penetration and reduced phototoxicity.

Its core advantage lies in its fluorogenic "Spiro-Zwitterion" equilibrium . The dye remains in a non-fluorescent, cell-permeable spirolactone state in solution but switches to a highly fluorescent zwitterionic state upon binding to its target (e.g., via SNAP-tag, HaloTag, or cytoskeleton binding). This mechanism virtually eliminates the need for washing, although washing is recommended for nanoscopy to maximize the Signal-to-Noise Ratio (SNR).

Key Technical Specifications
PropertyValueNotes
Fluorophore Class Silicon Rhodamine (SiR)NIR-emitting derivative
Excitation Max 679 nmCompatible with 640 nm (shoulder) or 670 nm lasers
Emission Max 697 nmDetection window: 700–750 nm
Quantum Yield (

)
~0.35 - 0.42Measured in PBS; increases in non-polar environments
Extinction Coeff.[1] (

)
~86,000 M⁻¹cm⁻¹High brightness for live-cell imaging
STED Depletion 775 nm or 810 nmOptimal for commercial STED setups
Cell Permeability HighPassive diffusion due to neutral spirolactone form

Mechanism of Action

The "intelligence" of 680SiR lies in its environmental sensitivity. The dye exists in a dynamic equilibrium between two forms. In aqueous solution (culture media), the hydrophobic spirolactone form dominates, allowing the molecule to cross cell membranes passively without detergents. Upon binding to a polar protein surface or specific tag, the ring opens into the zwitterionic form, restoring the conjugated


-system and activating fluorescence.
Diagram 1: Fluorogenic Switch Mechanism

G Spiro Spirolactone Form (Non-Fluorescent) Membrane Cell Membrane (Passive Diffusion) Spiro->Membrane Permeates Target Target Binding (SNAP/Halo/Protein) Spiro->Target Specific Conjugation Membrane->Spiro Intracellular Accumulation Zwitter Zwitterion Form (Highly Fluorescent) Target->Zwitter Ring Opening (Equilibrium Shift) Photon NIR Emission (~697 nm) Zwitter->Photon Excitation

Caption: The fluorogenic cycle of 680SiR. The dye permeates as a "dark" spirolactone and activates only upon target binding.

Experimental Protocols

Protocol A: Live-Cell Labeling (SNAP-tag / HaloTag)

This is the gold-standard method for using 680SiR, utilizing genetically encoded self-labeling tags (SNAP or Halo) fused to your protein of interest (POI).

Reagents Required:

  • 680SiR-Ligand: 680SiR-BG (for SNAP) or 680SiR-Halo (for Halo).[2]

  • Stock Solvent: Anhydrous DMSO.

  • Imaging Medium: Phenol-red free DMEM or specialized live-cell imaging buffer (e.g., FluoroBrite).

Step-by-Step Procedure:

  • Stock Preparation:

    • Dissolve 680SiR lyophilized powder in anhydrous DMSO to create a 1 mM stock solution .

    • Critical: Aliquot into small volumes (e.g., 5 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the functional handles.

  • Cell Culture & Transfection:

    • Seed cells (e.g., U2OS, HeLa) on glass-bottom dishes (No. 1.5H thickness is mandatory for STED).

    • Transfect with the plasmid encoding POI-SNAP or POI-Halo 24 hours prior to labeling.

  • Labeling (Pulse):

    • Dilute the 1 mM stock into pre-warmed culture medium to a final concentration of 0.5 µM – 1.0 µM .

    • Note: For highly expressed proteins (e.g., Tubulin, Histones), use lower concentrations (0.5 µM). For low-abundance targets, use 1.0 µM.

    • Replace the cell culture medium with the staining solution.[2]

    • Incubate for 30–60 minutes at 37°C / 5% CO₂.

  • Washing (Chase):

    • Aspirate the staining solution.

    • Wash twice with fresh, pre-warmed medium (containing 10% FBS).

    • Incubate for 15–30 minutes in dye-free medium at 37°C.

    • Why this matters: While 680SiR is fluorogenic, this "chase" step allows unbound dye to diffuse out of the cell, significantly improving the contrast for nanoscopy.

  • Imaging:

    • Transfer cells to the microscope stage (maintain 37°C/CO₂ for live imaging).

    • Proceed to image acquisition.[2][3][4][5][6][7]

Protocol B: Cytoskeleton Probes (SiR-Tubulin / SiR-Actin analogs)

If using a direct cytoskeleton probe (e.g., 680SiR-Docetaxel or 680SiR-Jasplakinolide derivative), the protocol is simplified as these probes often require the constant presence of the dye to maintain staining equilibrium.

  • Dilution: Prepare 1 µM staining solution in medium.

  • Incubation: Add directly to cells and incubate for 1 hour .

  • No Wash: Do NOT wash. Imaging is performed in the presence of the probe.[3][4][5]

  • Note: If cells show toxicity (arrested division), reduce concentration to 100-500 nM and extend incubation time (up to 4 hours).

Imaging Configuration & Data Analysis

Microscope Setup (Confocal / STED):

  • Excitation: 640 nm diode laser (excites at ~40% efficiency) or 670 nm white light laser (optimal).

  • Emission Filter: Bandpass 690–740 nm.

  • STED Depletion: 775 nm pulsed laser (preferred) or 810 nm.

  • Gating: 0.5 – 6.0 ns (removes early scattering and autofluorescence).

Diagram 2: Experimental Workflow

Workflow Prep 1. Preparation (Thaw 1mM Stock in DMSO) Dilution 2. Dilution (0.5 - 1.0 µM in Media) Prep->Dilution Incubation 3. Incubation (30-60 min @ 37°C) Dilution->Incubation Wash 4. Wash Step (2x Media, 15 min Chase) Incubation->Wash Recommended for STED Imaging 5. Imaging (Ex: 670nm | Em: 700-750nm) Incubation->Imaging Optional (No-Wash) Wash->Imaging Analysis 6. Analysis (Deconvolution / SNR Calc) Imaging->Analysis

Caption: Optimized workflow for 680SiR live-cell labeling. The wash step is optional but recommended for super-resolution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Intensity Incomplete labeling or pH issues.Ensure incubation is at least 30 min. 680SiR fluorescence is pH sensitive; ensure media is buffered (pH 7.4).
High Background (Nuclear) Dye accumulation in lysosomes/nucleus.Add verapamil (10 µM) during staining. This efflux pump inhibitor prevents lysosomal trapping of SiR dyes.
Photobleaching Laser power too high.680SiR is stable, but STED lasers are intense. Reduce depletion power or increase pixel dwell time.
Precipitation Stock solution degraded.Check for crystals in the DMSO stock. Spin down stock at 10,000g before diluting.

References

  • Butkevich, A. N., et al. (2018).[5][8] "Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super-Resolution STED Microscopy in Living Cells." Angewandte Chemie International Edition. Link

  • Lukinavičius, G., et al. (2013).[2] "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[6][9][10][11] Nature Chemistry. Link

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[10] Nature Methods. Link

  • Uno, S., et al. (2014). "A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging." Nature Chemistry. Link

Sources

Application Note: High-Fidelity Live-Cell Imaging with 680SIR Probes

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the application of 680SIR (Silicon Rhodamine) probes in live-cell imaging of adherent cells. While "680SIR" refers to the core fluorophore (SiR) emitting in the 680 nm (Far-Red) window, this protocol focuses on its most common functionalized forms: SiR-DNA (nuclear staining) and SiR-Tubulin (cytoskeleton staining), which are the industry standards for this technology.

Executive Summary & Mechanism of Action

Silicon Rhodamine (SiR) probes represent a paradigm shift in live-cell microscopy. Unlike traditional stains (e.g., Hoechst 33342 or Paclitaxel-Oregon Green), SiR probes utilize a fluorogenic "Spiro-Switch" mechanism .

The "Spiro-Switch" Mechanism

The core 680SIR fluorophore exists in a dynamic equilibrium between two states:

  • Closed Spirolactone (OFF): In aqueous solution (culture media), the molecule adopts a closed, non-fluorescent lactone form. This makes the probe cell-permeable and eliminates the need for washing, as the background signal is inherently quenched.

  • Open Zwitterion (ON): Upon binding to a polar protein pocket (e.g., Tubulin) or the DNA minor groove, the equilibrium shifts to the open, highly fluorescent zwitterionic form.

This mechanism ensures an exceptionally high Signal-to-Noise (S/N) ratio without wash steps, preserving cellular physiology.

SiR_Mechanism cluster_0 Extracellular / Cytosol (Aqueous) cluster_1 Target Bound (Polar Environment) Node_Closed Closed Spirolactone (Non-Fluorescent) Node_Open Open Zwitterion (Fluorescent - 680nm) Node_Closed->Node_Open Binding to Target (DNA/Tubulin)

Figure 1: The fluorogenic equilibrium of 680SIR probes. The probe remains 'dark' until it binds its specific target, enabling wash-free imaging.

Pre-Experimental Considerations

Optical Configuration

SiR probes are Far-Red emitters.[1][2][3] Ensure your microscopy setup is optimized for Cy5 or similar channels.

  • Excitation: 640 nm – 652 nm

  • Emission: 660 nm – 690 nm (Peak ~674 nm)

  • Detector: Highly sensitive PMT or sCMOS (QE > 70% in Far-Red recommended).

Efflux Pump Inhibition (The Verapamil Factor)

Many immortalized cell lines (e.g., HeLa, U2OS, CHO) express multidrug resistance proteins (P-glycoprotein/MDR1) that actively pump SiR probes out of the cytosol.

  • Requirement: Co-incubation with Verapamil is often mandatory for sufficient staining intensity.

  • Concentration: 1 – 10 µM Verapamil.[3]

  • Note: Primary neurons and some stem cells typically do not require Verapamil.

Detailed Protocol: Adherent Cell Staining[3]

Reagents Required[2][4][5]
  • 680SIR Probe: SiR-DNA or SiR-Tubulin (typically supplied as lyophilizate or DMSO stock).

  • Anhydrous DMSO: For reconstitution.

  • Verapamil (10 mM stock): In DMSO.

  • Live Cell Imaging Solution (LCIS): Or phenol-red-free culture medium (e.g., FluoroBrite DMEM).

Step-by-Step Workflow
Phase 1: Preparation of Stock Solutions
  • Reconstitution: Dissolve the SiR probe content in anhydrous DMSO to create a 1 mM Stock Solution .

    • Storage: Aliquot and store at -20°C. Protect from light. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the 1 mM stock into your imaging medium to the final working concentration (see Table 1).

    • Critical: Do not prepare the working solution until immediately before use.

Table 1: Recommended Working Concentrations

Probe Type Target Working Conc. Verapamil? Incubation Time
SiR-DNA Nucleus (Minor Groove) 0.5 – 1.0 µM Yes (if MDR+) 30 – 60 min
SiR-Tubulin Microtubules 0.5 – 1.0 µM Yes (if MDR+) 60 min

| SiR-Actin | F-Actin | 0.5 – 1.0 µM | Yes (if MDR+) | 60 min |

Phase 2: Staining Procedure
  • Cell Seeding: Seed cells in a glass-bottom dish (e.g., MatTek, Ibidi) or chamber slide 24 hours prior. Aim for 50-70% confluency at the time of staining.

    • Why? Over-confluent cells may exhibit altered metabolic states or contact inhibition, affecting probe uptake.

  • Preparation of Staining Medium:

    • Take 1 mL of fresh, pre-warmed (37°C) culture medium (phenol-red free preferred).

    • Add 1 µL of SiR-Probe stock (1 mM)

      
       Final 1 µM.
      
    • (Optional) Add 1 µL of Verapamil stock (10 mM)

      
       Final 10 µM.
      
    • Vortex briefly to mix.

  • Staining:

    • Remove the existing medium from the culture dish.[4]

    • Gently add the Staining Medium to the cells.

    • Alternative: For sensitive cells, add the probe directly to the existing conditioned medium (2x concentrate) to avoid medium-change stress.

  • Incubation: Incubate cells at 37°C / 5% CO₂ for the duration listed in Table 1 (typically 1 hour).

  • Imaging (No Wash): Transfer the dish directly to the microscope stage.

    • Note: Washing is not required.[3] However, if background is unexpectedly high, a single wash with warm LCIS can be performed.

Staining_Workflow Step1 Seed Cells (Glass Bottom, 24h prior) Step2 Prepare Staining Mix (Medium + SiR-Probe + Verapamil) Step1->Step2 Step3 Apply to Cells (Replace medium or spike-in) Step2->Step3 Step4 Incubate (37°C, 30-60 mins) Step3->Step4 Step5 Direct Imaging (No Wash Required) Step4->Step5

Figure 2: The "Add-and-Image" workflow for adherent cells using 680SIR probes.

Troubleshooting & Optimization

Low Signal Intensity
  • Cause: Active efflux pumps.

  • Solution: Increase Verapamil concentration (up to 10 µM). If using a sensitive line (e.g., iPSCs), try 1-3 µM first.

  • Cause: Suboptimal excitation.

  • Solution: Verify your filter set. A standard "Red" filter (Ex 590) will excite SiR very poorly ( < 10% efficiency). You must use a Cy5/Far-Red filter set.

Cytotoxicity / Cell Cycle Arrest
  • Mechanism: SiR-Tubulin is based on Docetaxel (Taxol derivative) and SiR-DNA is a bisbenzimide derivative. High concentrations can stabilize microtubules or interfere with replication.

  • Solution:

    • Titrate down to 100 – 500 nM .

    • Limit imaging duration.

    • For SiR-Tubulin: If cell division is the target event, keep concentration < 100 nM to avoid mitotic arrest.

Nuclear vs. Cytosolic Background
  • Observation: Hazy background in the cytoplasm.

  • Solution: This is often due to the probe not fully adopting the closed lactone form in the specific pH/polarity of the cytosol.

  • Fix: A single wash step with warm medium often clears this "free probe" background without stripping the specific bound signal.

References

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[5] Nature Chemistry, 5, 132–139. Link

  • Lukinavičius, G., et al. (2014). "Fluorogenic probes for live-cell imaging of the cytoskeleton." Nature Methods, 11, 731–733. Link

  • Lukinavičius, G., et al. (2015). "SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy." Nature Communications, 6, 8497. Link

  • Spirochrome AG. (n.d.). "SiR-DNA Kit Protocol." Spirochrome Technical Resources. Link

  • Cytoskeleton, Inc. (n.d.).[6] "SiR-Tubulin Live Cell Fluorogenic Microtubule Labelling Probe." Cytoskeleton Product Datasheets. Link

Sources

High-Fidelity Labeling of Suspension Cells with 680 nm NIR Lipophilic Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity Labeling of Suspension Cells with 680 nm NIR Dyes Content Type: Application Note & Protocol

Application Note: AN-NIR680-SUSP

Abstract

This guide details the methodology for labeling suspension cells (e.g., T-cells, monocytes, leukemia lines) with 680 nm Near-Infrared (NIR) fluorophores.[1][2][3] Unlike adherent cells, suspension cells require specific handling to prevent clumping and ensure uniform staining.[3] We focus on lipophilic carbocyanine dyes (e.g., VivoTrack™ 680, BioTracker™ 680) which intercalate into the lipid bilayer, providing a stable, non-toxic signal suitable for in vivo tracking and flow cytometry. The 680 nm window is critical for deep tissue imaging due to reduced hemoglobin absorption and autofluorescence compared to visible fluorophores.[3]

Mechanism of Action & Technical Rationale

The Lipophilic Intercalation Mechanism

Most 680 nm cell tracking dyes are amphiphilic molecules containing a fluorophore headgroup (cyanine based) and long aliphatic hydrocarbon tails.[3]

  • The Physics: Upon introduction to an aqueous cell suspension, the hydrophobic tails seek thermodynamic stability by inserting themselves into the phospholipid bilayer of the cell membrane.

  • The Fluorescence Turn-On: These dyes are often weakly fluorescent in aqueous solution (due to quenching aggregates) but become highly fluorescent upon membrane insertion (de-aggregation and rigidification).[3]

  • Why 680 nm? This wavelength (Ex ~675 nm / Em ~695 nm) sits in the "optical window" of biological tissue, minimizing scattering and absorption by water and hemoglobin, making it superior to GFP/RFP for in vivo adoptive transfer studies.

The Suspension Cell Challenge

Suspension cells present unique challenges compared to adherent monolayers:

  • Serum Interference: Suspension cells are typically cultured in high-serum media (10% FBS).[3] Serum proteins (albumin) and lipids act as "dye sinks," binding the lipophilic dye before it reaches the cell membrane, leading to poor staining efficiency.

  • Centrifugation Stress: Repeated washing steps can induce mechanical stress, altering cell viability or activation state (critical for immune cells).[3]

Materials & Reagents

Recommended Dyes (680 nm Class)
Product NameManufacturerEx/Em (nm)TypeKey Feature
VivoTrack™ 680 Revvity (PerkinElmer)676 / 696LipophilicPEG-formulated; no DMSO required.[3]
BioTracker™ NIR680 Sigma/Millipore683 / 724LipophilicCytoplasmic membrane specific.[3]
XenoLight DiR PerkinElmer/Various748 / 780LipophilicNote: Often cited, but is 750nm (NIR-II edge).[3] Included for comparison.
CellSense 680 PerkinElmer680 / 700LipophilicOptimized for short-term tracking.[3]
Buffer Composition[3][4]
  • Staining Buffer (Critical): PBS (Ca2+/Mg2+ free) or serum-free basal medium (e.g., RPMI-1640).[3] Absolutely NO protein/serum. [3]

  • Wash Buffer: PBS + 1% FBS (or BSA).[3] The protein in the wash buffer helps "scavenge" excess unbound dye after labeling.[3]

Validated Protocol: Suspension Cell Labeling

Pre-requisites:

  • Ensure cells are >90% viable (Trypan Blue or AO/PI stain).[3]

  • Work in low-light conditions to prevent photobleaching.[3]

Step 1: Preparation of Cell Suspension[2][5][6][7]
  • Harvest suspension cells and determine total count.

  • Centrifuge at 300–400 x g for 5 minutes. Note: Do not exceed 500 x g to avoid pellet compression damage.

  • Aspirate supernatant completely.[3] Residual serum will quench the dye.[3]

  • Wash 1: Resuspend pellet in 10 mL Serum-Free PBS. Centrifuge (300 x g, 5 min).

  • Wash 2: Repeat wash to ensure <0.1% residual serum.[3]

  • Resuspend cells in Serum-Free Staining Buffer at a density of 1 x 10^6 to 1 x 10^7 cells/mL .

    • Expert Tip: Higher density (up to 2e7) saves dye but increases risk of uneven staining.[3] 2e6/mL is the "sweet spot" for uniformity.[3]

Step 2: Dye Preparation[3][7]
  • For VivoTrack 680: Reconstitute solid in sterile PBS (it is PEG-formulated).[3]

  • For DMSO-based dyes (e.g., standard Di-dyes): Prepare a 1 mM stock in DMSO.[3]

  • Working Solution: Dilute stock into the cell suspension to a final concentration of 0.5 – 2.0 µM .

    • Titration: For delicate cells (monocytes), start at 0.5 µM.[3] For tumor lines, 1.0 µM is standard.[3]

Step 3: Staining Incubation[3][4][8][9]
  • Add the dye working solution to the cell suspension.[2][3][4][5][6][7][8][9]

  • Mix immediately by gentle pipetting (do not vortex aggressively).

  • Incubate for 15–20 minutes at Room Temperature (RT) or 37°C , protected from light.

    • Causality: 37°C increases membrane fluidity, speeding up intercalation but also increasing endocytosis (internalization).[3] RT is preferred for pure membrane surface labeling.[3]

Step 4: Quenching and Washing[9]
  • Add 5x volume of Complete Media (containing 10% FBS) or PBS + 1% BSA.[3]

    • Mechanism:[3][7] The albumin binds free dye molecules in the solution, preventing them from non-specifically sticking to the cells during centrifugation.

  • Centrifuge at 300 x g for 5 minutes.

  • Aspirate supernatant.[3][9]

  • Wash 3 & 4: Resuspend in PBS + 1% FBS, centrifuge, and aspirate. Repeat twice.

    • Validation: Failure to wash 3x results in high background "leakage" in microscopy.[3]

Step 5: Final Resuspension

Resuspend cells in the desired buffer for downstream application (e.g., injection saline for in vivo, FACS buffer for cytometry).

Workflow Visualization

The following diagram illustrates the critical "Serum-Free Window" required for successful labeling.

Suspension_Labeling_Workflow cluster_serum_free CRITICAL SERUM-FREE ZONE Start Harvest Suspension Cells (in Culture Media) Wash1 Wash 1: PBS (Serum-Free) Remove Serum Proteins Start->Wash1 Centrifuge 300xg Wash2 Wash 2: PBS (Serum-Free) Critical for Dye Efficiency Wash1->Wash2 Supernatant Removal Resuspend Resuspend at 2x10^6 cells/mL (Serum-Free Buffer) Wash2->Resuspend AddDye Add 680 nm Dye (Final: 1 µM) Resuspend->AddDye Rapid Mixing Incubate Incubate 15-20 min (Dark, RT) AddDye->Incubate Quench Add 5x Volume Serum-Containing Media Incubate->Quench Stop Reaction Wash3 Wash 3: PBS + 1% FBS Remove Unbound Dye Quench->Wash3 Scavenge Free Dye Final Final Resuspension (Ready for Injection/FACS) Wash3->Final

Figure 1: Step-by-step workflow emphasizing the critical serum-free window necessary to prevent dye quenching by albumin.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity Serum interferenceEnsure 2x washes with serum-free PBS before staining.[3]
Dye aggregationVortex dye stock vigorously; check for precipitates.
High Cytotoxicity Dye concentration too highTitrate down to 0.5 µM.[3] Lipophilic dyes can disrupt membrane integrity at high doses.[3]
Residual DMSOUse PEG-formulated dyes (VivoTrack) or keep DMSO <0.1%.[3]
Uneven Staining (Double peaks) Poor mixingAdd dye to the buffer before adding cells, or pipette immediately upon addition.[3]
Cell clumpingPass cells through a 40µm strainer before labeling.[3]
Dye Leaking (Signal loss over time) Incomplete washingPerform 3 full wash cycles with serum-containing buffer to pull off loosely bound dye.[3]

Validation Methods

Flow Cytometry[2][3][13]
  • Channel Selection: Use the APC-Cy7 or Alexa Fluor 700 channel.[3]

    • Excitation: 633 nm or 640 nm red laser.[3]

    • Filter: 660/20 nm or 710/50 nm (depending on specific dye emission).[3]

  • Gating: Gate on live cells (FSC/SSC) and exclude doublets.

  • Success Metric: Labeled population should be >2 decades brighter than unstained control (MFI shift).[3]

Fluorescence Microscopy[2][3]
  • Filter Set: Cy5.5 or specific "NIR" filter set (Ex 640-660 / Em 690+).

  • Observation: Expect distinct "ring" staining (membrane) initially.[3] After 24h+ culture, dye may punctate due to membrane turnover/internalization.[3]

References

  • Revvity (PerkinElmer). VivoTrack 680 Fluorescent Cell Labeling Dye Protocol.[3] Retrieved from

  • Sigma-Aldrich (Merck). BioTracker™ NIR680 Cytoplasmic Membrane Dye Protocol.[3] Retrieved from

  • Kalishwaralal, K., et al. (2018).[3] Overview of NIR dyes in biomedical applications.Materials Science and Engineering: C. Link

  • Thermo Fisher Scientific. CellTracker™ Fluorescent Probes Product Information. (General principles of cell tracking).

  • Swirski, F. K., et al. (2007).[3] Noninvasive HIV-1/SIV tracking with NIR dyes.[3]PLOS ONE. (Demonstrates 680nm dye tracking of T-cells).

Sources

Advanced Protocol: In Vivo Stem Cell Tracking with 680 nm Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a comprehensive technical guide for labeling and tracking stem cells (MSCs, NSCs, iPSCs) using 680 nm near-infrared (NIR) lipophilic membrane probes. While traditional fluorophores (GFP, FITC) fail in in vivo settings due to high tissue autofluorescence and poor penetration, the 680 nm spectral window (NIR-I) offers an optimal balance of signal-to-noise ratio and instrument compatibility (e.g., IVIS® Spectrum). This guide focuses on the use of lipophilic carbocyanine dyes (e.g., VivoTrack™ 680, BioTracker™ 680, or DiD) which intercalate into the lipid bilayer, providing a robust, non-genetic labeling strategy for longitudinal tracking.

Mechanism of Action & Experimental Logic

The NIR-I Window Advantage

Biological tissues act as strong photon absorbers and scatterers. Hemoglobin absorbs heavily below 600 nm, and water absorbs significantly above 900 nm. The "First Optical Window" (650–900 nm) minimizes these interactions.

  • Why 680 nm? Probes emitting at ~680–700 nm avoid the peak absorption of hemoglobin while remaining detectable by standard CCD cameras without the specialized cooling required for NIR-II (1000+ nm) imaging.

Labeling Chemistry: Lipophilic Intercalation

Unlike NHS-ester dyes that bind covalently to surface proteins (risking receptor inhibition), lipophilic membrane dyes possess long aliphatic tails (C18 chains).

  • Mechanism: The dye partitions into the phospholipid bilayer of the cell membrane.[1]

  • Benefit: High labeling efficiency (>95%) with minimal cytotoxicity.

  • Limitation: Signal dilution occurs with cell division.[2] The signal halves with each generation, typically limiting tracking to 5–7 generations (approx. 1–2 weeks in vivo depending on proliferation rate).

Mechanism Diagram

G cluster_0 Dye Structure cluster_1 Cell Membrane Interaction Dye Fluorophore Head (680 nm Emission) Tail Aliphatic Tail (Lipophilic) Dye->Tail Insertion Intercalation (Non-Covalent) Tail->Insertion Partitions into Membrane Phospholipid Bilayer Signal Detectable Signal (IVIS/FMT) Membrane->Signal Fluorescence Emission Insertion->Membrane

Caption: Mechanism of lipophilic dye intercalation into the stem cell membrane for non-invasive tracking.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
680 nm Probe VivoTrack™ 680, DiD, or BioTracker™ 680Primary tracking label.
Vehicle Polyethylene Glycol (PEG) or EthanolSolvent for dye reconstitution (check specific product).
Buffer DPBS (Mg2+/Ca2+ free)Washing and suspension; ions can cause dye aggregation.
Viability Stain Trypan Blue or Propidium Iodide (PI)QC to ensure labeling didn't kill cells.
Media Serum-Free Basal Media (e.g., DMEM)Serum proteins bind lipophilic dyes, reducing labeling efficiency.
Instrumentation
  • In Vivo Imager: IVIS® Spectrum, FMT® (Fluorescence Molecular Tomography), or similar.

  • Filter Sets:

    • Excitation: 675 nm (± 20 nm)

    • Emission: 720 nm (± 20 nm)

  • Flow Cytometer: Equipped with a Red Laser (633/640 nm) and APC/Cy5.5 filter set.

Protocol: In Vitro Labeling of Stem Cells[1][3][4]

Critical Pre-requisite: Ensure cells are in the exponential growth phase and >90% viable before starting.

Step 1: Preparation of Labeling Solution[5][6]
  • For VivoTrack 680: Dissolve 0.2 mg dye in 1.3 mL warm sterile PBS (or manufacturer-specific PEG solvent).[3][4] Vortex until fully dissolved.[5][3][4]

  • For DiD/Generic: Prepare a 1 mM stock in Ethanol. Dilute to 5–10 µM working concentration in serum-free medium immediately before use.

Step 2: Cell Suspension[1][5][6][7][8]
  • Detach adherent stem cells (MSCs/NSCs) using Accutase or Trypsin-EDTA.

  • Neutralize, pellet (300 x g, 5 min), and aspirate supernatant.

  • Wash Step: Resuspend pellet in 10 mL serum-free PBS. Pellet again.

    • Why? Serum proteins (Albumin) act as a "dye sink," absorbing the lipophilic probe before it reaches the cell membrane.

  • Resuspend cells at high density (1 × 10⁷ cells/mL ) in serum-free PBS or medium.

Step 3: Staining[8]
  • Add the Labeling Solution to the cell suspension (1:1 volume ratio).

    • Final Concentration: Target ~1–5 µM (optimize for specific cell type).

  • Mix immediately by gentle pipetting (do not vortex cells harshly).

  • Incubation: Incubate for 15–20 minutes at 37°C (or Room Temp if specified), protected from light.

    • Note: 37°C increases membrane fluidity, improving intercalation speed.

Step 4: Quenching and Washing
  • Add 5x volume of Complete Media (with 10% FBS) .

    • Mechanism:[1] The serum proteins bind excess free dye, stopping the reaction.

  • Pellet cells (300 x g, 5 min).

  • Wash 2 more times with PBS or Basal Media to ensure no free dye remains.

    • Risk: Injected free dye causes high background noise in the liver/kidneys.

Step 5: Validation (QC)
  • Viability: Perform Trypan Blue exclusion. Viability must be >90%.[3][4]

  • Labeling Efficiency: Run a small aliquot on a Flow Cytometer (APC/Cy5.5 channel). Expect >98% positive population with Mean Fluorescence Intensity (MFI) 2–3 logs above unstained control.

Protocol: In Vivo Imaging & Analysis[3][5][6][7][10][11][12][13]

Administration
  • Resuspend labeled cells in sterile PBS or Matrigel (if local retention is desired).

  • Inject cells (IV, Intracardiac, or Stereotactic) into the animal.

  • Control: Always inject a "Free Dye" control or "Dead Labeled Cells" control in a pilot group to distinguish signal from macrophages phagocytosing dead cells.

Imaging Workflow (IVIS Spectrum Example)
  • Anesthesia: Isoflurane (2% induction, 1.5% maintenance).

  • Settings:

    • Mode: Epifluorescence.[5]

    • Filter Pair: Excitation 675 nm / Emission 720 nm.

    • Exposure: Auto (or 1–5 seconds).

    • Binning: Medium (4-8) for sensitivity.

  • Background Correction: Use the "Spectral Unmixing" feature if available to separate 680 nm probe signal from tissue autofluorescence (though low in this region) and food fluorescence (chlorophyll in chow fluoresces in NIR; use alfalfa-free diet).

Workflow Diagram

Workflow Start Stem Cell Culture (Exponential Phase) Wash Wash 2x PBS (Remove Serum) Start->Wash Label Incubate with 680 Probe (15 min @ 37°C) Wash->Label Quench Quench with FBS & Wash 3x Label->Quench QC QC: Viability (>90%) & Flow Cytometry Quench->QC QC->Start Fail Inject In Vivo Administration (IV / Local) QC->Inject Pass Image IVIS Imaging (Ex: 675 / Em: 720) Inject->Image

Caption: Step-by-step workflow for 680 nm stem cell tracking from culture to imaging.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Intensity Serum inhibition during staining.Ensure initial wash and staining buffer are strictly serum-free .
High Background (Liver) Free dye injection.Increase wash steps (3x total) after labeling.[3]
Rapid Signal Loss Cell division or efflux.Lipophilic dyes dilute with division. For >7 day tracking, consider lentiviral-RFP/Luciferase or nanoparticles.
Toxicity Dye concentration too high.Titrate dye down. 680 nm probes are bright; 1–2 µM is often sufficient.
False Positives Macrophage uptake (Trogocytosis).Dye can transfer to host immune cells if stem cells die.[6] Confirm localization with ex vivo histology (anti-human nuclear antigen).

References

  • PerkinElmer (Revvity). VivoTrack 680 Fluorescent Imaging Agent Application Note. Retrieved from (Verified Source).

  • Sutton, E. J., et al. (2008). Labeling Stem Cells with Fluorescent Dyes for Non-invasive Detection with Optical Imaging. Journal of Visualized Experiments (JoVE).[7] [Link]

  • Rong, Y., et al. (2023). Fluorescence-Based Mono- and Multimodal Imaging for In Vivo Tracking of Mesenchymal Stem Cells. MDPI Bioengineering. [Link]

  • Frangioni, J. V. (2003).In vivo near-infrared fluorescence imaging. Current Opinion in Chemical Biology.

Sources

macrophage labeling with 680SIR for inflammation studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Macrophage Labeling with 680 nm NIR Probes (680SiR/VivoTrack) for Inflammation Studies

Abstract

Macrophage recruitment is a hallmark of inflammatory disease pathology and a critical biomarker in drug development. Tracking these immune effectors in vivo requires robust, non-toxic labeling strategies that permit deep-tissue imaging. This guide details the protocol for labeling macrophages with 680 nm Near-Infrared (NIR) fluorophores —specifically focusing on VivoTrack 680 (the industry standard for cell tracking) and addressing the advanced Silicon Rhodamine (680SiR) derivatives for high-resolution microscopy. We provide a self-validating workflow for isolating, labeling, and tracking Bone Marrow-Derived Macrophages (BMDMs) in a murine inflammation model.

Introduction: The 680 nm Advantage in Inflammation

In inflammation studies, the "optical window" of biological tissue (650–900 nm) is critical. Hemoglobin and water absorption are minimized in this range, allowing for deep tissue penetration and reduced autofluorescence.

  • Why 680 nm? Probes emitting at ~680 nm (e.g., VivoTrack 680, 680SiR) offer a sweet spot for in vivo imaging systems (like IVIS® Spectrum) and fluorescence molecular tomography (FMT), enabling the quantification of as few as 5,000 cells in deep visceral organs.

  • The Probe Classes:

    • VivoTrack 680 (Membrane Intercalation): A lipophilic carbocyanine dye with a long aliphatic tail. It intercalates into the lipid bilayer.[1] Best for: Long-term cell tracking (up to 7 days), cell recruitment studies, and whole-body imaging.

    • 680SiR (Silicon Rhodamine): A fluorogenic, cell-permeable dye often conjugated to targeting ligands (e.g., SiR-Lysosome, SiR-Actin) or used as an amine-reactive ester. Best for: Super-resolution microscopy (STED), intracellular dynamics, and pH-dependent organelle tracking.

Note: This protocol primarily details the Cell Tracking (Membrane Labeling) workflow, as it is the gold standard for inflammation recruitment assays.

Material & Methods: The Protocol

Reagents & Equipment[1][2][3][4]
  • Fluorophore: VivoTrack 680 (PerkinElmer/Revvity) OR 680SiR-NHS Ester (custom/specialty).

  • Cells: Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cell line.

  • Basal Media: RPMI-1640 (Phenol red-free preferred for imaging).

  • Labeling Buffer: PBS (Ca2+/Mg2+ free), pH 7.[2]4. Critical: Do not use serum during labeling; proteins will sequester the lipophilic dye.

  • Validation: Flow Cytometer (APC/Cy5.5 channel), Fluorescent Microscope (Cy5 filter set).

Macrophage Isolation & Preparation (Day 0-6)
  • Harvest: Flush femurs of C57BL/6 mice with cold PBS.

  • Differentiation: Culture bone marrow cells in RPMI + 10% FBS + 20 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 6–7 days.

  • Harvesting: Detach adherent macrophages using Accutase (gentler than Trypsin) to preserve surface receptors (CD11b, F4/80).

Labeling Protocol (The "680" Workflow)

Standardized for 1 x 10^7 cells.

Step 1: Preparation

  • Wash harvested macrophages 2x with sterile PBS to remove all traces of serum.

  • Resuspend cells at 1 x 10^7 cells/mL in PBS.

Step 2: Dye Preparation

  • Reconstitute VivoTrack 680 or 680SiR in dry DMSO to create a stock solution (typically 1–5 mM).

  • Expert Tip: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 3: Staining

  • Dilute the dye stock into the cell suspension to a final concentration of 0.5 – 2.0 µM .

    • Optimization: Start with 1 µM.[2][3] Higher concentrations increase brightness but may alter membrane rheology.

  • Incubate: 15–20 minutes at 37°C (for VivoTrack/Membrane) or Room Temperature (protected from light).

    • Reasoning: 37°C facilitates fluid membrane intercalation for lipophilic dyes.

Step 4: Quenching & Washing

  • Add 5x volume of cold Complete Media (RPMI + 10% FBS). The serum proteins will bind excess free dye ("serum wash").

  • Centrifuge at 300 x g for 5 minutes.

  • Repeat wash 2x with PBS to ensure no free dye remains (prevents false positives in vivo).

Step 5: Final Resuspension

  • Resuspend in sterile PBS (for IV injection) at desired density (e.g., 5 x 10^6 cells/200 µL).

Validation: The "Go/No-Go" Check

Before injecting into animals, you must validate labeling efficiency and viability.

AssayMethodSuccess Criteria
Labeling Efficiency Flow Cytometry (APC/Cy5 channel)>95% of cells positive; MFI > 10^4.
Viability Trypan Blue or DAPI exclusion>90% viability. (Lipophilic dyes can be toxic at high conc.)
Functionality Phagocytosis Assay (optional)Labeled cells must engulf FITC-beads at rates comparable to unlabeled controls.

Application: Tracking Inflammation In Vivo

Experimental Model: Carrageenan-Induced Paw Edema (Acute Inflammation).

  • Induction: Inject 1% λ-Carrageenan (50 µL) into the right hind footpad of a recipient mouse. Inject Saline into the left footpad (control).

  • Adoptive Transfer: 24 hours post-induction, inject 5 x 10^6 680-labeled macrophages intravenously (tail vein).

  • Imaging:

    • Use an IVIS® Spectrum or FMT system.

    • Excitation: 675 nm | Emission: 720 nm.[4]

    • Timepoints: Image at 1h, 4h, and 24h post-injection.

  • Readout: Quantify Radiant Efficiency ([p/s/cm²/sr] / [µW/cm²]) in the inflamed ROI vs. control ROI.

Visualizing the Workflow

The following diagram illustrates the critical path from isolation to in vivo imaging, highlighting the "Serum-Free" bottleneck which is the most common point of failure.

MacrophageLabeling BoneMarrow Bone Marrow Isolation Diff Differentiation (M-CSF, 7 Days) BoneMarrow->Diff Wash Serum-Free Wash (CRITICAL) Diff->Wash Detach Labeling 680 Labeling (15 min, 37°C) Wash->Labeling Resuspend in PBS Quench Serum Quench & Wash Labeling->Quench Stop Reaction Validation QC: Flow Cytometry & Viability Quench->Validation Injection IV Injection (Tail Vein) Validation->Injection If Viability >90% Imaging IVIS Imaging (Inflamed Tissue) Injection->Imaging 24h Post-Transfer

Caption: Workflow for 680-labeling of macrophages. The serum-free wash step is critical to prevent dye sequestration.

Mechanism of Action

Understanding how the dye labels the cell is crucial for interpreting data.

  • VivoTrack 680: Intercalates into the lipid bilayer.[1] It does not enter the nucleus. As cells divide, the dye is diluted (halved) between daughter cells.

  • 680SiR (Intracellular): If used as an ester, it covalently binds to intracellular amines. If used as a specific probe (e.g., SiR-Lysosome), it accumulates in acidic organelles via protonation.

Mechanism Dye 680 Probe (Lipophilic/Reactive) Membrane Cell Membrane (Lipid Bilayer) Dye->Membrane VivoTrack: Intercalation Cytoplasm Cytoplasm Dye->Cytoplasm SiR-Ester: Permeation Lysosome Lysosome (Acidic pH) Cytoplasm->Lysosome SiR-Lyso: Protonation/Trap

Caption: Mechanism of cellular retention. VivoTrack stays in the membrane; SiR probes often target organelles.

Troubleshooting & FAQs

  • Problem: Low signal in vivo.

    • Cause: Poor labeling efficiency or high clearance by the liver/spleen (Kupffer cell uptake).

    • Solution: Increase dye concentration to 2 µM. Ensure cells are fully washed of serum before labeling.

  • Problem: High background in control tissue.

    • Cause: Free dye was injected.

    • Solution: Perform an extra wash step with PBS before injection.

  • Problem: Cells die after labeling.

    • Cause: Dye toxicity or DMSO shock.

    • Solution: Keep final DMSO concentration < 0.5%. Reduce incubation time to 10 minutes.

References

  • Peterson, J. D. (2018). VivoTrack 680: A method of NIR fluorescent cell-labeling for in vivo cell tracking.[1][5] PerkinElmer Application Note. Link (Verified Source: Summit Pharma/PerkinElmer).

  • Butkevich, A. N., et al. (2018).[6][7] Two-Color 810 nm STED Nanoscopy of Living Cells with Endogenous SNAP-Tagged Fusion Proteins. ACS Chemical Biology.[6] Link (Describes 680SiR synthesis and properties).

  • Swirski, F. K., et al. (2009). Identification of Splenic Reservoir Monocytes and Their Deployment to Inflammatory Sites. Science. Link (Foundational macrophage tracking methodology).

  • Zhang, Y., et al. (2024).[8] Labeling of Commensal and Pathogenic Peptidoglycans... using SiR680. Journal of the American Chemical Society.[6][8] Link (Application of SiR680 in macrophage invasion).

Sources

Application Note: Long-Term Live-Cell Tracking and Super-Resolution Imaging Using SiR680

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The transition from static snapshots of cellular physiology to dynamic, long-term live-cell tracking requires fluorophores that can withstand continuous laser exposure without inducing phototoxicity. Traditional visible-spectrum dyes (e.g., FITC, TRITC) and UV-excited dyes (e.g., Hoechst) generate reactive oxygen species (ROS) and suffer from rapid photobleaching, limiting observation windows to mere hours.

Silicon Rhodamine 680 (SiR680) represents a paradigm shift in live-cell imaging [1]. By replacing the oxygen atom in the xanthene core of standard rhodamines with a dimethylsilicon moiety, the excitation and emission spectra are pushed into the near-infrared (NIR) window (


 nm, 

nm) [5]. This Application Note details the mechanistic advantages of SiR680 and provides a self-validating protocol for long-term cell tracking, multiplexing, and Stimulated Emission Depletion (STED) super-resolution microscopy.

Mechanistic Insights: The Causality Behind the Chemistry

As application scientists, we do not select dyes based solely on spectral availability; we select them based on their biophysical interaction with the living cell. SiR680 excels in long-term tracking due to three fundamental mechanisms:

A. Fluorogenicity via Spirocyclization

Unlike conventional cyanine dyes (e.g., Cy5) that are "always on" and require rigorous washing to remove background noise, SiR680 is inherently fluorogenic . In aqueous environments, SiR680 exists predominantly in a closed, uncharged spirocyclic form. This hydrophobic state easily permeates intact plasma membranes. Upon binding to its target—whether via a self-labeling tag (HaloTag/SNAP-tag) or direct organelle targeting (e.g., SiR-actin, SiR-DNA)—the molecule undergoes a conformational shift into an open, highly fluorescent zwitterionic form [2]. This environmentally sensitive equilibrium ensures that unbound dye remains dark, practically eliminating background fluorescence and enabling "no-wash" imaging protocols.

B. Evasion of Phototoxicity

Excitation in the far-red/NIR spectrum (640–680 nm) bypasses the absorption spectra of endogenous cellular chromophores (like flavins and porphyrins). Consequently, SiR680 excitation generates negligible ROS, preserving cell viability and natural behavior over multi-day tracking experiments.

C. Overcoming the Efflux Pump Challenge

A common failure point in long-term tracking with synthetic dyes is the gradual loss of signal due to active expulsion by cellular ATP-binding cassette (ABC) transporters, such as P-glycoprotein. To counteract this, our protocol mandates the use of a broad-spectrum efflux pump inhibitor (e.g., Verapamil) [3]. This causality is critical: blocking efflux ensures a stable intracellular concentration of the dye, enabling tracking over 72+ hours without requiring continuous dye replenishment.

G cluster_0 SiR680 Fluorogenic Equilibrium N1 Spirocyclic Form (Off) Hydrophobic & Permeable N2 Target Binding (e.g., HaloTag / Actin / DNA) N1->N2 Intracellular Diffusion N3 Zwitterionic Form (On) Fluorescent (Em: ~700 nm) N2->N3 Conformational Shift N3->N1 Reversible (if unbound)

Caption: The spirocyclic-to-zwitterionic transition of SiR680 ensures high signal-to-noise ratios in live cells.

Quantitative Data Presentation

To justify the integration of SiR680 into your imaging pipelines, compare its photophysical and biological properties against standard tracking dyes.

PropertySiR680Cy5Hoechst 33342
Excitation / Emission (nm) ~680 / ~700649 / 670350 / 461
Fluorogenic Mechanism Yes (Spirocyclization)No (Always On)Yes (DNA Intercalation)
Photostability Exceptional (STED compatible)ModerateLow
Phototoxicity Very Low (Far-Red/NIR window)LowHigh (UV excitation)
Live-Cell Tracking Duration Days (with Verapamil)HoursMinutes to Hours
Wash Steps Required? NoYesYes

Experimental Protocols

The following self-validating system ensures that your long-term imaging assay is robust, reproducible, and free from common artifacts like autofluorescence or premature signal decay.

Protocol 1: Live-Cell Labeling with SiR680 (HaloTag/SNAP-tag or Organelle Probes)

Materials Required:

  • SiR680-conjugated probe (e.g., SiR680-HaloTag ligand, SiR-DNA, or SiR-actin).

  • Verapamil (10 mM stock in DMSO).

  • FluoroBrite™ DMEM (or equivalent phenol-red-free imaging media).

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in a glass-bottom 8-well chamber slide or 35 mm imaging dish. Allow them to reach 40–60% confluency. Note: If using a HaloTag/SNAP-tag system, transfect the cells 24–48 hours prior to imaging to ensure stable fusion protein expression.

  • Staining Solution Preparation: Dilute the SiR680 probe in pre-warmed FluoroBrite DMEM to a final concentration of 0.5 µM to 1.0 µM.

  • Efflux Inhibition (Critical Step): Add Verapamil to the staining solution to a final concentration of 10 µM [3]. Causality: Verapamil prevents the rapid expulsion of the SiR probe by ABC transporters, ensuring long-term intracellular retention.

  • Incubation: Replace the standard culture media with the SiR680 staining solution. Incubate the cells at 37°C, 5% CO₂ for 1 to 2 hours.

  • Wash Step (Optional but Recommended): Because SiR680 is fluorogenic, washing is not strictly mandatory. However, to achieve the absolute highest contrast for super-resolution tracking, gently wash the cells once with pre-warmed FluoroBrite DMEM and replace with fresh FluoroBrite DMEM (containing 10 µM Verapamil if continuous tracking >24 hours is required).

Protocol 2: Long-Term Time-Lapse and STED Imaging

Step-by-Step Methodology:

  • Microscope Setup: Transfer the imaging dish to a stage-top incubator pre-equilibrated to 37°C and 5% CO₂.

  • Optical Configuration:

    • Excitation: Use a 640 nm or 660 nm laser line [4]. Keep laser power to the minimum required for an adequate signal-to-noise ratio (typically 1–5% for confocal, depending on the objective).

    • Emission: Use a 700/75 nm bandpass filter [4].

    • STED Depletion (If applicable): Use a 775 nm depletion laser. SiR680's robust xanthene core resists the high-intensity depletion beam, preventing the rapid photobleaching seen in cyanine dyes.

  • Time-Lapse Acquisition: Set the acquisition interval. Because of SiR680's low phototoxicity, intervals as short as 1 frame per minute can be sustained for >12 hours, or 1 frame per hour for multi-day lineage tracking.

  • Validation: Include a negative control well (untransfected cells for HaloTag, or cells treated with a competitive inhibitor) to validate the specificity of the fluorogenic signal.

G N1 Cell Prep (Seed & Transfect) N2 SiR680 Incubation (+ 10 µM Verapamil) N1->N2 N3 Media Exchange (Phenol-Red Free) N2->N3 N4 Time-Lapse / STED (Ex: 640nm | Em: 700nm) N3->N4

Caption: Standardized workflow for long-term live-cell tracking using SiR680 probes.

References

  • Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field National Center for Biotechnology Information (NCBI) URL:[Link]

  • Silicon-rhodamine-enabled Identification (SeeID) for Near-Infrared Light Controlled Proximity Labeling In Vitro and In Vivo bioRxiv URL:[Link]

  • “Probe, Sample, and Instrument (PSI)”: The Hat-Trick for Fluorescence Live Cell Imaging MDPI URL:[Link]

  • Confocal and Super-resolution Imaging of RNA in Live Bacteria Using a Fluorogenic Silicon Rhodamine-binding Aptamer National Center for Biotechnology Information (NCBI) URL:[Link]

  • Optimized Red-Absorbing Dyes for Imaging and Sensing Journal of the American Chemical Society (JACS) URL:[Link]

Topic: 680SIR for High-Fidelity 3D Cell Culture Imaging

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from two-dimensional (2D) to three-dimensional (3D) cell culture models, such as spheroids and organoids, marks a significant leap forward in creating more physiologically relevant systems for drug discovery and disease modeling.[1][2] However, these complex, tissue-like structures present substantial challenges for traditional fluorescence microscopy, primarily due to light scattering and limited probe penetration.[3][4][5] This guide details the application of 680SIR, a bright and photostable near-infrared (NIR) fluorescent probe, for high-resolution imaging deep within 3D cell cultures. By leveraging the advantages of the NIR spectrum and the specificity of HaloTag® technology, 680SIR overcomes key imaging hurdles to provide researchers with a robust tool for detailed spatial and temporal analysis of cellular processes in complex in vitro models.

Introduction: Overcoming the Optical Barrier in 3D Models

3D cell cultures like spheroids and organoids offer a superior mimicry of in vivo tissue architecture, cell-to-cell interactions, and physiological responses compared to conventional 2D monolayers.[1] This complexity, however, creates an optical barrier. The dense, multi-layered nature of these models causes significant scattering and absorption of visible light, which severely limits imaging depth and resolution, often confining analysis to the outer cell layers.[3][4]

Near-infrared (NIR) fluorescence imaging (approx. 650-900 nm) provides a powerful solution. Light in this spectral range experiences reduced absorption and scattering by biological tissues, enabling deeper penetration and a significantly improved signal-to-noise ratio by minimizing endogenous autofluorescence.[6][7][8][9][10] This makes NIR probes exceptionally well-suited for the volumetric imaging required for 3D models.

The 680SIR Probe: Mechanism and Advantages

680SIR is a silicon-rhodamine (SiR)-based dye that operates within the NIR window (excitation max ~680 nm, emission max ~700 nm).[11] Its utility in cellular imaging is powerfully enhanced when used as a ligand for the HaloTag® protein, a self-labeling enzyme tag that can be genetically fused to any protein of interest.[12][13][14]

Mechanism of Action: Covalent and Specific Labeling

The HaloTag® system is based on a modified haloalkane dehalogenase designed to form a highly specific and irreversible covalent bond with synthetic ligands, such as 680SIR, which carry a chloroalkane linker.[15][16] When the cell-permeable 680SIR probe is introduced to cells expressing a HaloTag®-fusion protein, it diffuses across the cell membrane and is sequestered exclusively and covalently by the HaloTag® protein.[12][14] This mechanism ensures that the fluorescent signal is stable and localized specifically to the protein of interest, providing a clean background and high-fidelity labeling.

G cluster_cell Target Cell 680SIR_probe 680SIR Ligand HaloTag_Fusion Protein of Interest-HaloTag® (Unlabeled) 680SIR_probe->HaloTag_Fusion Specific Covalent Bond Formation Labeled_Protein Covalently Labeled Protein (Fluorescent) Imaging NIR Imaging (Deep Penetration, Low Background) Labeled_Protein->Imaging Fluorescence (Ex: ~680nm, Em: ~700nm) Extracellular Extracellular 680SIR Probe Extracellular->680SIR_probe Cellular Uptake G start Start: Mature 3D Culture (Spheroid/Organoid) prep_stain Prepare 680SIR Staining Solution (1-10 µM in Media) start->prep_stain media_exchange Gently Exchange Culture Media with Staining Solution prep_stain->media_exchange incubate Incubate (37°C, 5% CO2) Spheroids: 4-8 hrs Organoids: 6-24 hrs media_exchange->incubate wash Wash 3x with Pre-Warmed PBS (15-30 min each wash) incubate->wash image_prep Add Phenol Red-Free Imaging Medium wash->image_prep imaging Image with Confocal or Multiphoton Microscope image_prep->imaging

Caption: Generalized workflow for staining 3D cell cultures with 680SIR.

Protocol 1: Staining Spheroids in Ultra-Low Attachment Plates

This protocol is designed for scaffold-free spheroids.

StepProcedureRationale & Key Considerations
1. Preparation Prepare a 1-5 µM 680SIR staining solution in fresh, pre-warmed complete culture medium.The optimal concentration should be determined empirically but 2.5 µM is a good starting point. Pre-warming media prevents temperature shock to the cells.
2. Staining Carefully aspirate ~70% of the old medium from each well. Gently add an equal volume of the 680SIR staining solution.Avoid disturbing the spheroids at the bottom of the well. A partial media exchange minimizes mechanical stress.
3. Incubation Incubate the plate for 4-8 hours at 37°C in a humidified 5% CO₂ incubator.Longer incubation times may be needed for very large (>500 µm) or compact spheroids to ensure core penetration.
4. Washing Gently remove the staining solution. Wash the spheroids 3 times with pre-warmed PBS, incubating for 15-20 minutes during each wash.The extended incubation during washing helps unbound dye diffuse out of the spheroid, reducing background signal. [17]
5. Imaging Replace the final PBS wash with phenol red-free imaging medium. Image using a confocal or multiphoton microscope with appropriate NIR laser lines and filters.Multiphoton microscopy can further enhance penetration depth and reduce phototoxicity in thick samples. [3]
Protocol 2: Staining Organoids in Basement Membrane Matrix

This protocol is adapted for the challenges of staining through a hydrogel matrix (e.g., Matrigel®).

StepProcedureRationale & Key Considerations
1. Preparation Prepare a 5-10 µM 680SIR staining solution in fresh, pre-warmed complete culture medium.A higher probe concentration is often needed to establish a sufficient gradient for diffusion through the dense matrix.
2. Staining Carefully remove the medium from above the matrix dome. Gently overlay the dome with the 680SIR staining solution.Do not disturb the matrix. The probe will diffuse from the overlying medium into the matrix and then into the organoid.
3. Incubation Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator.The extended incubation is critical to allow the probe to penetrate both the matrix and the dense organoid tissue. [18]
4. Washing Gently exchange the staining solution for pre-warmed PBS. Wash 3-4 times, incubating for 30-60 minutes during each wash.Longer and more numerous washes are required to clear the unbound probe from the hydrogel matrix, which can act as a sink.
5. Imaging Replace the final wash with phenol red-free imaging medium. Image using a confocal or multiphoton microscope. A Z-stack is essential to capture the 3D structure.For very thick organoids, tissue clearing reagents may be considered for fixed-cell imaging to maximize optical clarity. [5][19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Insufficient probe concentration or incubation time.- Low expression of the HaloTag®-fusion protein.- Fluorophore photobleaching.- Increase 680SIR concentration and/or extend incubation time.- Confirm protein expression via Western blot.- Reduce laser power and/or exposure time; use fresh fluorophores. [17][20]
High Background Signal - Inadequate washing.- Non-specific binding.- Autofluorescence from media (phenol red).- Increase the number and duration of washing steps.<[17]br>- Ensure a complete media exchange before staining.- Switch to phenol red-free imaging medium.
Signal Only on Spheroid/Organoid Periphery - Probe did not penetrate to the core.- Significantly increase the incubation time (e.g., to 24 hours).- For fixed samples, a permeabilization step (e.g., with Triton X-100) after fixation may be necessary. [18]
Cell Death/Toxicity - Probe concentration is too high.- Phototoxicity from excessive light exposure.- Perform a titration to find the lowest effective probe concentration.- Minimize light exposure by reducing laser power, shortening exposure, and using time-lapse intervals instead of continuous imaging. [21]

References

  • HaloTag Technology for Specific and Covalent Labeling of Fusion Proteins. Vertex AI Search.
  • HaloTag® Technology: A Powerful Tool for Protein Labeling and Analysis. Promega.
  • Los, G. V., et al. (2008). HaloTag: a novel protein labeling technology for cell imaging and protein analysis. ACS Chemical Biology.
  • Encell, L. P., et al. (2012). HaloTag technology for specific and covalent labeling of fusion proteins. Current Chemical Biology.
  • Los, G. V., et al. (2008). HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis. ACS Chemical Biology.
  • Van der Jeught, K., et al. (2022). Fluorescence Imaging of 3D Cell Models with Subcellular Resolution. Methods and Protocols.
  • Luo, S., et al. (2011). NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging. Pharmaceutical Research.
  • Overcoming Challenges in Live-Cell Imaging of 3D Cell Cultures. Biocompare.
  • Far-Red and Near Infrared Dyes. Jackson ImmunoResearch.
  • Staining 3D Cell Cultures for Imaging. Thermo Fisher Scientific.
  • Ashead, A., et al. (2020). High-Resolution Imaging of Tumor Spheroids and Organoids Enabled by Expansion Microscopy. Frontiers in Molecular Biosciences.
  • Near-Infrared Fluorophores For Fluorescence Imaging. FluoroFinder.
  • Optical Imaging in Tissue with Near-Infrared Dyes. Biotium.
  • el Azhar, M., & Sonnen, K. F. (2022). Organoid Imaging: Seeing Development and Function. Annual Review of Cell and Developmental Biology.
  • Tips for Staining 3D Organoids and Spheroids.
  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.
  • Cellular Fluorescence Microscopy Troubleshooting & Best Practices.
  • Kim, H., et al. (2021). 3D Printing and NIR Fluorescence Imaging Techniques for the Fabrication of Implants.
  • Banks, P., & Larson, B. (2014). 3D Cell Culture and Fluorescence Imaging. Lab Manager.
  • Design and initial characterization of HMSiR680-Me, a new...
  • Solutions for 3D Cell Cultures. PerkinElmer.
  • Jones, J., et al. (2024). Pharmacology and Mechanism of Action of Suzetrigine... Journal of Pain Research.
  • Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research. PLOS ONE.
  • 3D Cell Culture Protocols. Thermo Fisher Scientific.
  • Best Practices for 3D Cell Imaging. Corning Life Sciences.
  • Sreepadmanabh, M., et al. (2024).

Sources

Application Note: High-Fidelity Conjugation of 680SiR NHS Ester to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers utilizing 680SiR NHS Ester (a silicon-rhodamine-based near-infrared fluorophore) for antibody conjugation. This guide prioritizes the preservation of antibody affinity and the optimization of the fluorophore's unique photophysical properties (fluorogenicity, STED compatibility, and deep tissue penetration).

Introduction & Mechanistic Insight

The 680SiR fluorophore is a silicon-rhodamine (SiR) derivative engineered for the far-red/near-infrared (NIR) spectral window (


, 

). Unlike conventional cyanine dyes (e.g., Cy5.5, Alexa Fluor 680), 680SiR exhibits fluorogenicity —it exists in an equilibrium between a non-fluorescent spirolactone (closed) form and a highly fluorescent zwitterionic (open) form. Upon binding to a polar protein surface, the equilibrium shifts toward the fluorescent state, reducing background signal from non-specific hydrophobic interactions.

This protocol utilizes NHS-ester chemistry to form stable amide bonds with primary amines (


) present on lysine residues and the N-terminus of the antibody.
Key Advantages of 680SiR Conjugates:
  • STED Compatibility: High photostability allows for Stimulated Emission Depletion (STED) nanoscopy.

  • Deep Tissue Imaging: 680 nm emission falls within the "biological window," minimizing tissue autofluorescence and scattering.

  • Cell Permeability: The zwitterionic nature of SiR dyes often permits intracellular labeling (depending on the antibody/linker).

Critical Pre-Experimental Considerations

Reagent Purity & Buffer Compatibility

The NHS ester reaction is strictly pH-dependent and sensitive to hydrolysis.

  • Avoid Primary Amines: Buffers containing Tris or Glycine must be removed via dialysis or desalting prior to conjugation. These amines compete with the antibody for the dye, drastically reducing yield.

  • pH Control: Optimal pH is 8.3–8.5 .

    • pH < 8.0: Low reactivity of lysine

      
      -amines (remains protonated).
      
    • pH > 9.0: Rapid hydrolysis of the NHS ester (competing reaction).

Quantitative Parameters (Reference Data)
ParameterValueNotes
Fluorophore 680SiR (Silicon Rhodamine)Far-Red / NIR
Reactive Group NHS Ester (Succinimidyl Ester)Reacts with primary amines
Extinction Coeff.[1][2] (

)
~135,000

At

(approx. 674 nm)
Correction Factor (CF) ~0.16 (Estimate)Absorbance of dye at 280 nm
Molecular Weight ~600–800 DaCheck specific vial label
Excitation / Emission 674 nm / 692 nmValues may vary slightly by solvent

Materials & Equipment

Reagents
  • Monoclonal Antibody: >1 mg/mL, free of BSA, Gelatin, Azide, and Amines.

  • 680SiR NHS Ester: Store at -20°C under desiccant.

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Anhydrous DMSO: High-grade (Cryo-preserved or fresh ampule).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification Resin: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 Columns.

Equipment
  • UV-Vis Spectrophotometer (NanoDrop or Cuvette-based).

  • Benchtop Centrifuge.

  • Vortex mixer.

Detailed Protocol

Phase 1: Antibody Preparation

Objective: Ensure antibody is in a reactive state and correct buffer.

  • Buffer Exchange (If required): If the antibody is in Tris or contains BSA, perform a buffer exchange into PBS (pH 7.4) or directly into 0.1 M Sodium Bicarbonate (pH 8.3) using a Zeba Spin Column or dialysis cassette.

  • Concentration Adjustment: Dilute or concentrate the antibody to 1–5 mg/mL .

    • Why? High concentration drives the second-order reaction kinetics, favoring conjugation over hydrolysis.

  • pH Adjustment: If antibody is in PBS, add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5–9.0) to raise the final pH to ~8.3.

Phase 2: Conjugation Reaction

Objective: Covalent attachment of fluorophore to lysine residues.

  • Calculate Dye Input: A molar excess of dye is required. For 680SiR (hydrophobic), a 10–15x molar excess is recommended for whole IgG.

    • Formula:

      
      
      
    • Simplified: For 100

      
      g IgG (~150 kDa), using 15x excess of dye (MW ~700):
      
      
      
      
      
      
  • Solubilize Dye: Dissolve 680SiR NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

    • Critical: Do not store DMSO stocks. Moisture hydrolyzes the NHS ester within minutes.

  • Initiate Reaction: Add the calculated volume of dye slowly to the antibody solution while gently vortexing.

    • Note: Keep final DMSO concentration < 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate for 1 hour at Room Temperature (20–25°C) in the dark with gentle agitation (end-over-end rotator).

Phase 3: Quenching & Purification

Objective: Stop the reaction and remove free dye.

  • Quench: Add 1/10th volume of 1 M Tris-HCl (pH 8.0). Incubate for 10 minutes.

    • Mechanism:[3][4] Tris provides free amines that rapidly react with any remaining NHS ester, preventing non-specific binding during purification.

  • Purification (Desalting):

    • Equilibrate a Zeba Spin Desalting Column (7K MWCO) with PBS.

    • Load the reaction mixture (up to column limit).

    • Centrifuge at 1,500

      
       g for 2 minutes.
      
    • Collect flow-through (contains labeled antibody). Free dye remains in the resin.

    • Alternative: For larger volumes (>1.5 mL), use a PD-10 gravity column.

Phase 4: Quality Control (DOL Calculation)

Objective: Quantify the Degree of Labeling (DOL).

  • Measure Absorbance: Measure

    
     (Protein) and 
    
    
    
    (Dye).
  • Calculate Protein Concentration:

    
    
    
    • 
       (Correction Factor for 680SiR at 280nm)
      
  • Calculate DOL:

    
    
    
  • Target DOL: Optimal DOL for 680SiR is typically 2–4 dyes per antibody .

    • < 2: Weak signal.

    • > 5: Potential quenching (though SiR is resistant) or antibody precipitation due to hydrophobicity.

Workflow Visualization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification Ab Antibody (PBS/Tris free) Buffer Buffer Exchange (NaHCO3 pH 8.3) Ab->Buffer Ensure pH 8.3 Reaction Incubation 1h @ RT Buffer->Reaction Dye 680SiR NHS (in DMSO) Dye->Reaction Add 10-15x Excess Quench Quench (Tris pH 8.0) Reaction->Quench Stop Reaction Purify Desalting Column (Remove Free Dye) Quench->Purify QC QC: DOL Calc (A280/A674) Purify->QC

Figure 1: Step-by-step workflow for 680SiR antibody conjugation, from buffer exchange to final quality control.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low DOL (< 1.0) Hydrolysis of NHS esterUse fresh anhydrous DMSO; ensure dye is dry.
Interfering aminesDialyze antibody thoroughly against PBS before starting.
pH too lowEnsure reaction buffer is pH 8.3–8.5.
Precipitation Dye is too hydrophobicDecrease molar excess; add PEG or 0.05% Tween-20 to buffer.
Over-labelingReduce incubation time or dye:protein ratio.
High Background Free dye remainingPerform a second desalting step or dialysis.

Storage and Stability

  • Conjugate Storage: Store at 4°C protected from light. For long-term (> 1 month), add glycerol to 50% and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Preservative: Add Sodium Azide (0.02%) after conjugation is complete and purified.

References

  • Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.[5][6][7] Nature Chemistry, 5, 132–139. Link

  • Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12, 244–250. Link

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry. Thermo Fisher Scientific Technical Resources. Link

  • Vector Laboratories. (n.d.). IR 680LT NHS Ester Datasheet. Vector Labs. Link

  • BroadPharm. (n.d.). IR 680LT NHS ester Product Page. BroadPharm. Link

Sources

Troubleshooting & Optimization

troubleshooting low fluorescence with 680SIR

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Fluorescence with 680SIR

Executive Summary: The 680SIR System

680SIR (also referenced as SiR680 ) is a silicon-rhodamine-based near-infrared (NIR) fluorophore designed for high-resolution live-cell imaging, including STED nanoscopy.[1] Unlike standard far-red dyes (e.g., Cy5, SiR-Actin/Tubulin), 680SIR is red-shifted and fluorogenic .

The Core Problem: Users frequently experience "low fluorescence" because they treat 680SIR like a standard Cy5 dye.

  • Standard SiR (SiR650): Excitation ~650 nm | Emission ~670 nm.

  • 680SIR: Excitation ~680 nm | Emission ~700 nm .

If you excite 680SIR with a standard 633/640 nm laser, you are hitting the "tail" of its absorption spectrum, resulting in <15% efficiency and dim signal.

Part 1: Diagnostic Workflow

Before altering your biological protocol, validate your optical configuration. Use this logic tree to identify the root cause of low signal.

Troubleshooting_680SIR Start Problem: Low 680SIR Fluorescence CheckOptics 1. Check Excitation Source Start->CheckOptics Laser640 Laser: 633nm or 640nm (Standard Cy5 Channel) CheckOptics->Laser640 Using Standard Far-Red Laser680 Laser: 670nm, 680nm, or 685nm (NIR/Cy5.5 Channel) CheckOptics->Laser680 Using NIR Laser Mismatch CRITICAL ERROR: Spectral Mismatch. Excitation is too blue. Laser640->Mismatch CorrectOptics Optics OK. Proceed to Biological Check. Laser680->CorrectOptics CheckTarget 2. Check Target & Binding (Fluorogenicity) CorrectOptics->CheckTarget NoTarget No Target / Low Expression (Dye stays in 'OFF' state) CheckTarget->NoTarget Unbound Dye = Dark TargetPresent Target Expressed CheckTarget->TargetPresent CheckEfflux 3. Check Live Cell Efflux TargetPresent->CheckEfflux AddVerapamil Add Verapamil (1-10 µM) Does signal improve? CheckEfflux->AddVerapamil EffluxIssue Cause: Efflux Pumps (P-gp active) AddVerapamil->EffluxIssue Yes (Signal Increases) Solubility Cause: Aggregation/Solubility (Check Buffer/DMSO) AddVerapamil->Solubility No (Signal stays low)

Figure 1: Diagnostic logic tree for isolating optical vs. biological causes of low fluorescence in 680SIR experiments.

Part 2: Technical Deep Dive & Solutions

Issue 1: Spectral Mismatch (The "Cy5 Trap")

Diagnosis: You are using a standard "Cy5" or "Far-Red" filter set (Excitation 630–650 nm). Mechanism: 680SIR has an absorption maximum at 679 nm . A 640 nm laser excites the dye at the very edge of its absorption curve. Solution:

  • Switch Lasers: Use a 670 nm , 680 nm , or 685 nm laser (often found in "Cy5.5", "Alexa 680", or "NIR" filter cubes).

  • Emission Filter: Ensure your emission filter collects light from 690–740 nm . A standard 660/20 nm bandpass filter will block almost all 680SIR fluorescence.

PropertyStandard SiR (SiR-Actin/Tubulin)680SIR (SiR680)
Excitation Max 652 nm679 nm
Emission Max 674 nm697 nm
Ideal Laser 633 nm / 640 nm670 nm / 685 nm
Visual Color Far-RedNear-Infrared (Invisible)
Issue 2: The Fluorogenic "OFF" State

Diagnosis: You see no signal in the vial or media, or low background in cells, and assume the dye is degraded. Mechanism: 680SIR utilizes a spirocyclization switch . In aqueous solution (PBS, media), the molecule adopts a closed, non-fluorescent lactone form (the "OFF" state). It only converts to the fluorescent zwitterionic form (the "ON" state) when it binds to its specific target (e.g., HaloTag, SNAP-tag, or cytoskeleton). Solution:

  • Do Not Trust Visual Inspection: The stock solution should appear pale or colorless compared to standard dyes.

  • Verify Target Expression: If your SNAP-tag or HaloTag protein is not expressing, the dye will remain in the "OFF" state and appear invisible. Always use a transfected positive control.

Issue 3: Efflux Pumps in Live Cells

Diagnosis: Signal is visible in fixed cells but absent/weak in live cells. Mechanism: Silicon rhodamine dyes are hydrophobic and can be substrates for P-glycoprotein (P-gp) efflux pumps, which actively transport the dye out of the cell before it can bind. Solution:

  • Add Verapamil: Supplement the imaging media with 1–10 µM Verapamil (a broad-spectrum efflux inhibitor).

  • Alternative: Use cell lines with low efflux pump expression (e.g., U2OS is often better than HeLa for some probes, though HeLa is standard).

Part 3: Optimized Staining Protocol

Application: Live-cell imaging of intracellular targets (SNAP/Halo fusions or Cytoskeleton).[2]

Reagents:

  • 680SIR Probe (Stock: 1 mM in DMSO).

  • Verapamil (Stock: 10 mM in DMSO).

  • Live Cell Imaging Solution (LCIS) or Phenol-red free media.

Step-by-Step:

  • Preparation:

    • Thaw 680SIR stock and Verapamil.

    • Note: Keep 680SIR protected from light, though it is generally photostable.

  • Dilution (The Staining Solution):

    • Dilute 680SIR to 0.5 – 2 µM in pre-warmed media.

    • Crucial: Add Verapamil to a final concentration of 10 µM .

    • Example: For 1 mL media, add 1 µL 680SIR (1 mM) + 1 µL Verapamil (10 mM).

  • Incubation:

    • Replace cell culture media with the Staining Solution.

    • Incubate for 1 – 2 hours at 37°C / 5% CO₂.

    • Tip: 680SIR equilibrates slower than smaller dyes; 30 mins is often insufficient.

  • Washing (Optional but Recommended for 680SIR):

    • While SiR probes are "wash-free" due to fluorogenicity, 680SIR can have higher background in the NIR channel.

    • Wash 1x with warm LCIS containing Verapamil.

  • Imaging:

    • Transfer to microscope stage (maintain 37°C if possible).

    • Excitation: 670–685 nm.

    • Emission: 700–750 nm.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use 680SIR with GFP and standard SiR-Actin? A: Yes. 680SIR (Em 700nm) is spectrally distinct from GFP (Em 510nm) and standard SiR-Actin (Em 670nm), provided you have a 685nm laser and appropriate filters to separate the far-red (SiR) from the NIR (680SIR). If you only have a 640nm laser, you cannot separate SiR-Actin and 680SIR effectively.

Q: My fixed cells look great, but live cells are dim. Why? A: This confirms the dye is intact and your optics are likely okay (if signal is strong in fixed). The issue is efflux . Live cells pump the dye out. Fixation destroys the pumps. Use Verapamil in live cells.[3]

Q: Is 680SIR compatible with STED? A: Yes, it is excellent for STED. Use a depletion laser at 775 nm or 810 nm . Note that 680SIR is often superior to standard SiR for 775nm STED due to better spectral separation from the depletion line.

References

  • Butkevich, A. N., et al. (2018).[4][5] "Two-Color 810 nm STED Nanoscopy of Living Cells with Endogenous SNAP-Tagged Fusion Proteins." ACS Chemical Biology, 13(2), 475-480.[5]

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry, 5, 132–139.

  • Spirochrome AG. "SiR-Actin and SiR-Tubulin User Manuals." (General SiR properties and Verapamil protocols).

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods, 12, 244–250.

Sources

Technical Support Center: Optimizing SiR-680 Signal-to-Noise Ratios

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the reduction of background signal for Silicon Rhodamine (SiR) 680nm probes (commonly referred to as SiR-680, SiR-DNA, SiR-Tubulin, or SiR-Actin).

These probes are fluorogenic, far-red indicators widely used in drug development for live-cell imaging. However, "background signal" in this context usually manifests as either cytosolic haze (unbound dye) or bright punctate artifacts (lysosomal sequestration).

Diagnostic Phase: Characterize Your Background

Before altering your protocol, identify the specific nature of the noise.

Symptom Visual Characteristic Likely Root Cause Primary Fix
Cytosolic Haze Diffuse, uniform signal outside target structures.Probe concentration too high; insufficient washout.Titrate concentration down; introduce wash step.
Punctate Spots Bright, non-specific dots (often perinuclear).Lysosomal sequestration (off-target trapping).Reduce incubation time; use co-stain to confirm.
Low Signal Target structure is faint or invisible.Efflux pump activity (MDR1/P-gp).Add Verapamil (efflux inhibitor).[1]
High Background (Media) Glowing background in cell-free areas.Media autofluorescence or precipitated dye.Switch to clear buffers (PBS/HBSS) or phenol-red-free media.

Part 1: Protocol Optimization (Q&A)

Q1: I am using the recommended 1 µM concentration, but the background is overwhelming. Why?

Answer: The "recommended" 1 µM is a starting point, not a universal standard. SiR probes are highly cell-line dependent. Technical Insight: SiR probes are fluorogenic—they increase fluorescence upon binding.[2][3][4] However, at saturation, the equilibrium shifts, and unbound dye (which has low but non-zero fluorescence) accumulates in the cytosol, creating haze. Corrective Protocol (Titration): Perform a "Logarithmic Descent" titration. Do not assume 1 µM is optimal.

  • Prepare 4 wells: 1000 nM (1 µM) , 500 nM , 250 nM , and 100 nM .

  • Incubate for the standard time (e.g., 1 hour).

  • Image using identical exposure settings.

  • Result: You will often find that 250–500 nM provides the same specific signal intensity as 1 µM but with significantly lower background.

Q2: Should I wash the cells? The manual says "no-wash" is possible.

Answer: "No-wash" is a marketing feature, not a technical requirement. Technical Insight: While SiR probes are fluorogenic (low fluorescence when unbound), the "off-state" is not perfectly dark. In sensitive high-content screening (HCS) or confocal microscopy, this residual fluorescence raises the noise floor. The Fix:

  • Standard: Replace the staining solution with fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM or HBSS) immediately before imaging.

  • Result: This removes the reservoir of unbound fluorophore, instantly improving the Signal-to-Background Ratio (SBR).

Q3: I see bright, non-specific dots in my cells. Is the probe aggregating?

Answer: Likely not aggregation, but Lysosomal Sequestration . Technical Insight: SiR probes are cell-permeable small molecules.[1][5][6][7] If incubated too long or at too high a concentration, they can be trapped in acidic organelles (lysosomes) via protonation, a mechanism known as "ion trapping." Troubleshooting Steps:

  • Reduce Incubation Time: If staining for >4 hours, reduce to 1–2 hours.

  • Check Co-localization: Stain with a lysosomal marker (e.g., Lamp1-GFP or LysoTracker Green). If the dots overlap, it is lysosomal trapping.

  • Lower Concentration: Reducing the probe concentration (see Q1) often eliminates this artifact before it affects the specific target binding.

Q4: My cells show almost no signal. Should I increase the concentration?

Answer: No. Increasing concentration will likely only increase background. The issue is likely Efflux Pumps . Technical Insight: Many immortalized cell lines (e.g., HeLa, CHO) and primary cells express P-glycoprotein (P-gp) or MDR1, which actively pump xenobiotics (including SiR probes) out of the cell. The Fix (Verapamil):

  • Add Verapamil (a broad-spectrum efflux pump inhibitor) to your staining solution.[1]

  • Standard Concentration: 10 µM.

  • Note: Spirochrome kits often include Verapamil. If you are not using it, the probe may never reach the threshold concentration inside the cell to bind its target.

Part 2: Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing SiR-680 signals.

SiR_Optimization Start Evaluate Image Quality Issue_Type Identify Artifact Start->Issue_Type Haze High Cytosolic Haze (Uniform Background) Issue_Type->Haze Uniform Noise Dots Bright Punctate Spots (Non-Specific) Issue_Type->Dots Bright Spots NoSignal Low/No Signal (Target Invisible) Issue_Type->NoSignal Faint Target Sol_Titrate Action: Titrate Probe Down (Try 100nM - 500nM) Haze->Sol_Titrate Sol_Wash Action: Add Wash Step (Replace Media) Haze->Sol_Wash If titration fails Dots->Sol_Titrate Secondary fix Sol_Time Action: Reduce Incubation (< 2 Hours) Dots->Sol_Time Sol_Verapamil Action: Add Verapamil (10 µM) NoSignal->Sol_Verapamil Inhibit Efflux

Figure 1: Decision tree for troubleshooting SiR-680 background and signal issues. Blue indicates the starting point, Red indicates the symptom, and Green indicates the corrective action.

Part 3: Advanced Optical Configuration

If chemical optimization fails, ensure your optical physics are correct.

Filter Compatibilities

SiR-680 probes are Far-Red.[3][4][7] Using "Red" (TRITC/RFP) filters will result in extremely weak signal and high crosstalk.

Parameter Optimal Setting Why?
Excitation 640 nm – 650 nmPeaks at ~652 nm. 633 nm lasers work but are suboptimal (50% efficiency).
Emission 670 nm – 690 nmPeaks at ~674 nm. Avoid collecting >750 nm to reduce NIR autofluorescence.
Dichroic 660 nm (Longpass)Ensures clean separation of excitation light from emission signal.
Sample Vessel Physics
  • Plastic vs. Glass: Standard plastic culture dishes can autofluoresce in the near-infrared. For maximum SNR, use glass-bottom dishes or special "optical polymer" plates (e.g., Ibidi, MatTek).

  • Media: Avoid media with high serum content during imaging if possible, as serum proteins can non-specifically bind hydrophobic dyes. Imaging in FluoroBrite™ DMEM is the gold standard.

References

  • Spirochrome. SiR-Tubulin Kit – Technical Datasheet & Protocol. (Detailed mechanistic data on fluorogenicity and efflux pumps).

  • Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.[7] Nature Chemistry. (The foundational paper describing SiR chemistry and properties).

  • Lukinavičius, G., et al. (2015).[5] SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy.[1][5] Nature Communications.[5] (Specifics on SiR-DNA/Hoechst background reduction).

  • Cytoskeleton, Inc. SiR-Actin and Tubulin Live Cell Imaging Probes - Troubleshooting Guide.

Sources

Technical Support Center: Preventing SiR-680 Dye Aggregation in Media

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Silicon Rhodamine (SiR-680) Solubilization for Live-Cell Imaging

Executive Summary: The Physicochemical Challenge

You are likely encountering aggregation with SiR-680 (Silicon Rhodamine,


 nm) because of its inherent fluorogenic mechanism. Unlike sulfonated dyes (e.g., Alexa Fluor 488), SiR probes are designed to be hydrophobic  to cross cell membranes.

They exist in a dynamic equilibrium between two states:[1]

  • Spirolactone (OFF): Hydrophobic, non-fluorescent, cell-permeable.

  • Zwitterion (ON): Polar, fluorescent, binds to the target (e.g., DNA, Tubulin, Actin).

The Problem: In aqueous culture media—especially phenol red-free or serum-free formulations—the hydrophobic spirolactone form dominates. If not properly dispersed, these molecules stack via


 interactions, forming non-fluorescent micelles or bright, non-specific punctae (aggregates) that stick to the coverslip or cell surface.
Troubleshooting Matrix: Symptom-Based Solutions
SymptomProbable CauseTechnical Intervention
Bright, stationary "stars" on the coverslip (outside cells).Precipitation: Dye crashed out upon contact with aqueous media.Protocol Adjustment: Do not add DMSO stock directly to media. Use the Intermediate Dilution Method (see Section 3).
High background haze or "muddy" signal.Micelle Formation: Dye concentration exceeds critical micelle concentration (CMC).Titration: Reduce final concentration. SiR dyes are potent; standard working range is 500 nM – 1 µM . Try 100–250 nM .
Punctate intracellular spots (lysosomal trapping).Aggresome/Lysosome Uptake: Aggregates are being endocytosed.Add Verapamil: (10 µM) inhibits P-gp efflux pumps but also reduces lysosomal accumulation of hydrophobic dyes.
No Signal (despite high dye concentration).Spirolactone Lock: Dye is aggregated in the "OFF" state.Carrier Protein: Supplement media with 1% BSA or use Pluronic F-127 to stabilize the transition state.
Core Protocol: The "Intermediate Dilution" Method

Standard direct addition (DMSO stock


 Media) is the #1 cause of aggregation.
Reagents Required:
  • SiR-680 Stock: 1 mM in Anhydrous DMSO.

  • Solubilization Vehicle: Pluronic F-127 (20% w/v in DMSO) OR 10% BSA in PBS.

  • Imaging Media: Phenol red-free DMEM or HBSS.

Step-by-Step Workflow:
  • Spin Down: Centrifuge the 1 mM DMSO stock at 10,000

    
     g for 2 minutes  to pellet any pre-existing aggregates.
    
  • Premix (Critical): Mix 1 µL of SiR-stock with 1 µL of Pluronic F-127 (or 1:1 with DMSO).

  • Intermediate Dilution: Add this mixture to 100 µL of PBS/BSA (1:100 dilution). Vortex immediately.

  • Final Application: Add the intermediate solution to your culture dish to reach the final concentration (e.g., 1 µM).

Visualizing the Mechanism

The following diagram illustrates the equilibrium shift and where the aggregation failure point occurs.

SiR_Aggregation_Mechanism cluster_Media Aqueous Culture Media Stock SiR-680 Stock (DMSO) Spiro Spirolactone Form (Hydrophobic / OFF) Stock->Spiro Dilution Zwitter Zwitterion Form (Polar / ON) Spiro->Zwitter Equilibrium (Slow in water) Aggregate AGGREGATES (Bright Punctae/Artifacts) Spiro->Aggregate High Conc. No Carrier Protein Target Bound to Target (Actin/DNA/Tubulin) Zwitter->Target Binding (Fluorescence Activation)

Figure 1: The SiR-680 Equilibrium. Aggregation occurs when the hydrophobic Spirolactone form accumulates before it can bind its target or equilibrate to the Zwitterion form.

Frequently Asked Questions (FAQ)

Q1: Can I use serum (FBS) in my imaging media? A: Yes, and it is often recommended. While serum can slightly quench fluorescence due to non-specific binding, albumin (BSA/HSA) in serum acts as a carrier protein, preventing the massive aggregation seen in serum-free media. If you must use serum-free media, supplement with 0.1% BSA .

Q2: Why is Verapamil included in many SiR kits? A: Verapamil is a broad-spectrum efflux pump inhibitor. Many cell lines (e.g., HeLa, U2OS) actively pump SiR dyes out via P-glycoprotein (P-gp). Verapamil blocks this, increasing intracellular retention. It does not chemically dissolve aggregates, but it ensures the dye stays inside the cell rather than accumulating in the media.

  • Caution: Verapamil affects calcium channels. If your experiment involves calcium signaling, omit Verapamil and increase dye concentration slightly.

Q3: My dye precipitated in the freezer. Is it ruined? A: Not necessarily. SiR dyes can crash out of DMSO at -20°C if moisture enters the vial.

  • Fix: Warm the vial to 37°C for 10 minutes. Vortex vigorously. Centrifuge at max speed (15,000

    
     g) for 5 minutes. Transfer the supernatant to a new fresh anhydrous DMSO vial. Discard the pellet.
    

Q4: Can I fix the cells after staining with SiR-680? A: It depends on the target.

  • SiR-DNA: Yes, retains signal well after fixation (PFA).

  • SiR-Actin/Tubulin: Signal is often lost or redistributed because the dye binds dynamically to the cytoskeleton. For fixed cell imaging, phalloidin (for actin) or immunofluorescence is superior.

References
  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.

  • Spirochrome AG. "SiR-Actin and SiR-Tubulin User Manual."

  • Cytoskeleton, Inc. "SiR-Actin Live Cell Fluorogenic Probe Protocol."

  • Biotium. "Pluronic F-127 Solubilization Protocol for AM Esters and Hydrophobic Dyes."

Sources

Technical Support Center: 680SiR Labeling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Center of Excellence resource for researchers utilizing 680SiR (Silicon Rhodamine 680) probes. This guide prioritizes the optimization of labeling uniformity in live-cell imaging and STED nanoscopy.

Topic: Improving Uniformity of Cell Labeling with 680SiR Document ID: TS-680SIR-OPT-01 Status: Active / Verified

Executive Summary & Mechanism

680SiR is a Near-Infrared (NIR) fluorophore derived from Silicon Rhodamine.[1][2][3] Unlike traditional far-red dyes, it utilizes a conformationally rigid julolidine core to push excitation/emission into the NIR window (


 nm, 

nm) while maintaining cell permeability and fluorogenicity.

The Uniformity Challenge: Users often encounter heterogeneous labeling ("patchy" cells) or punctate background. This is rarely due to the dye's intrinsic chemistry but rather the Spirocyclization Equilibrium and multidrug resistance (MDR) efflux pumps . 680SiR exists in a dynamic equilibrium between a non-fluorescent, hydrophobic spiro-lactone form (cell-permeable) and a fluorescent, zwitterionic open form (target-bound). Uniformity depends on shifting this equilibrium specifically at the target site while preventing active export by the cell.

680SiR Fluorogenic Mechanism

The following diagram illustrates the critical equilibrium that dictates signal-to-noise ratio and labeling uniformity.

G Spiro Spiro-Lactone Form (Non-Fluorescent, Hydrophobic) Open Zwitterionic Open Form (Fluorescent, Hydrophilic) Spiro->Open  Equilibrium (pH/Polarity)   Target Intracellular Target (SNAP/Halo/Actin) Spiro->Target  Passive Diffusion   Efflux P-gp Efflux Pump (Removes Dye) Spiro->Efflux  Active Transport   Open->Target  Binding   Bound Target-Bound Complex (High Quantum Yield) Target->Bound  Stabilization  

Figure 1: Mechanism of 680SiR Fluorogenicity. Uniform labeling requires maximizing the "Target-Bound" state while minimizing "Efflux". The hydrophobic spiro form ensures permeability, but efflux pumps can remove it before binding occurs.

Troubleshooting & FAQs: Addressing Non-Uniformity

Direct solutions to specific experimental failures.

Q1: Why do I see "patchy" staining where some cells are bright and neighbors are dark?

Diagnosis: Efflux Pump Activity. Many immortalized cell lines (e.g., HeLa, U2OS, CHO) express P-glycoprotein (P-gp/MDR1), which actively pumps rhodamine-based dyes out of the cytosol. Expression levels vary across the cell cycle and between individual cells, leading to heterogeneity. Corrective Action:

  • Add an Efflux Inhibitor: Supplement the incubation media with verapamil (10–100 µM) or tariquidar (100–500 nM) . This blocks P-gp and retains the probe intracellularly.

  • Protocol Check: Ensure the inhibitor is added during the staining step, not just before imaging.

Q2: I see bright punctate spots outside the target structure. Is this aggregation?

Diagnosis: Dye Aggregation or Lysosomal Trapping. 680SiR is hydrophobic in its spiro form. If added directly to aqueous media without rapid dispersion, it precipitates. Alternatively, the zwitterionic form can become trapped in acidic lysosomes. Corrective Action:

  • Pre-dilution Step: Do not add 100% DMSO stock directly to the culture dish. Dilute the stock 1:100 in fresh media (creating a 10x or 100x intermediate) and vortex immediately before adding to cells.

  • Wash Step: Although 680SiR is "wash-free," a brief wash (1-2 changes of media) after incubation removes excess dye that may have accumulated in lysosomes or stuck to the glass.

Q3: The signal is too weak even at high concentrations (1 µM+).

Diagnosis: Suboptimal Spiro-Cyclization Equilibrium. The fluorescence of 680SiR relies on the ring opening. If the local environment (or the protein tag) does not favor the open form, quantum yield drops. Corrective Action:

  • Check the Tag: If using 680SiR-SNAP or 680SiR-Halo, ensure the fusion protein is correctly folded.

  • Incubation Time: Increase incubation to 1–2 hours . SiR probes have slower association kinetics than fluorescein derivatives due to the spiro-equilibrium.

  • Avoid Phenol Red: While 680SiR is NIR, Phenol Red can still contribute to background noise or absorb excitation light in thick samples. Switch to Live Cell Imaging Solution (LCIS) or phenol-red-free media.

Optimized Labeling Workflow

A self-validating protocol designed to minimize variability.

Materials Required[1][2][3][4][5][6][7][8]
  • 680SiR Probe: Stock solution (typically 1 mM in DMSO). Store at -20°C, protected from light and moisture.

  • Efflux Inhibitor: Verapamil (10 mM stock in DMSO).

  • Imaging Buffer: FluoroBrite DMEM or Live Cell Imaging Solution (LCIS).

Step-by-Step Protocol
StepActionTechnical Rationale
1. Preparation Seed cells on glass-bottom dishes (No. 1.5H coverglass). Aim for 50-70% confluency .Over-confluency promotes contact inhibition and metabolic variability, affecting dye uptake.
2. Intermediate Dilute 680SiR stock into a small volume of warm media to create a 2x or 10x working solution .Prevents "shock" precipitation of the hydrophobic dye upon contact with the bulk aqueous volume.
3. Incubation Replace cell media with fresh media containing:• 0.5 – 1.0 µM 680SiR [4]• 10 µM Verapamil Verapamil equalizes intracellular dye concentration across the population. 1 µM is the saturation point for most cytoskeletal targets.
4. Timing Incubate at 37°C / 5% CO₂ for 60 minutes .60 mins allows the dye to permeate, equilibrate, and covalently bind (for SNAP/Halo) or stabilize (for Actin/Tubulin).
5. Washing Optional but Recommended: Replace staining media with fresh imaging buffer (with Verapamil) 15 mins before imaging.Removes unbound probe from the bulk solution, improving Signal-to-Noise Ratio (SNR) for deep-learning restoration or STED.
6. Imaging Excite with 640 nm or 670 nm laser. Detect emission at 690–740 nm .680SiR has an excitation max at ~679 nm. 640 nm excitation is suboptimal (~50% efficiency) but usable; 670 nm is ideal.
Workflow Logic Diagram

Workflow Start Start: Adherent Cells (50-70% Confluency) Prep Prepare 2x Dye Mix (Media + 680SiR + Verapamil) Start->Prep Apply Apply to Cells (Final Conc: 0.5-1 µM) Prep->Apply  Prevents Aggregation   Incubate Incubate 60 min @ 37°C Apply->Incubate  Permeation & Binding   Wash Wash 1x (Optional) (Removes Lysosomal Background) Incubate->Wash Image Image Acquisition (Ex: 679nm | Em: 697nm) Incubate->Image  No-Wash (Fluorogenic)   Wash->Image  High SNR  

Figure 2: Optimization Workflow. Note the critical "2x Dye Mix" step to prevent aggregation and the optional wash step for maximum uniformity.

Quantitative Reference Data

Optical Properties of 680SiR
ParameterValueNotes
Absorbance Max (

)
679 nmIdeally requires a 670-680 nm laser line.
Emission Max (

)
697 nmCollect signal >700 nm to cut excitation bleed-through.
Extinction Coefficient (

)
~100,000 M⁻¹cm⁻¹High brightness per molecule.
Quantum Yield (

)
~0.40 (Bound)Increases significantly upon binding (fluorogenic).
STED Depletion 775 nmCompatible with standard 775 nm depletion lasers.
Troubleshooting Matrix
SymptomProbable CauseSolution
High Background Dye concentration >2 µMReduce to 500 nM.
Bleaching Laser power too high680SiR is stable, but NIR phototoxicity exists. Use <5% laser power.
Nuclear Haze Non-specific bindingWash cells 3x with media; check if target is actually nuclear.
No Signal Incorrect Filter SetEnsure you are not using a standard "Cy5" filter (640/670) which cuts off the 680SiR peak. Use "Cy5.5" or "Cy7" equivalent.

References

  • Butkevich, A. N., et al. (2018).[1][5] "Robust nanoscopy of a synaptic protein in living mice by organic-fluorophore labeling." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[3][6][7] Nature Chemistry. [Link]

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[8] Nature Methods. [Link]

  • Spirochrome AG. "SiR-Actin and SiR-Tubulin User Manual." Spirochrome Technical Documentation. [Link]

Sources

Technical Support Center: Troubleshooting 680SiR Dye Transfer in Co-Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Product Focus: 680SiR (Silicon Rhodamine 680) and related near-infrared (NIR) fluorogenic probes.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with fluorescent dye leakage in complex co-culture models. While 680SiR is a remarkably bright and photostable near-infrared dye, its unique chemical properties require specific handling to prevent false-positive tracking artifacts. This guide provides the mechanistic insights and field-proven protocols necessary to eliminate intercellular dye transfer.

The Causality of 680SiR Dye Transfer (Mechanistic Insight)

To stop dye transfer, you must first understand why it happens. 680SiR features a conformationally rigid julolidine core that suppresses twisted internal charge transfer (TICT), granting it exceptional brightness and a far-red/NIR emission profile[1]. However, like many silicon-rhodamine (SiR) dyes, 680SiR exists in a dynamic equilibrium between a closed, lipophilic spirolactone form and an open, fluorescent zwitterionic form[2].

While this fluorogenicity is highly advantageous for "no-wash" imaging, it poses a severe risk in co-culture assays. The unbound spirolactone form is highly lipophilic and readily diffuses across lipid bilayers[2]. If the intracellular concentration of unbound 680SiR is high, the dye will efflux into the culture media—either via passive diffusion or active transport by ABC efflux pumps. Once in the extracellular space, it acts as a free probe, partitioning into the membranes of adjacent, unlabeled cells and causing false positives. Furthermore, cell death compromises membrane integrity, releasing bound dye into the microenvironment where it can be taken up via phagocytosis[3].

G A 680SiR (Spirolactone Form) Lipophilic & Membrane Permeable B Intracellular Target Binding (e.g., SNAP-tag / Cytoskeleton) A->B Target Recognition D Unbound Dye Efflux (ABC Transporters) A->D Unbound Fraction C 680SiR (Zwitterion Form) Fluorescent & Retained B->C Equilibrium Shift E Extracellular Space / Media D->E Active Pumping / Diffusion F Uptake by Unlabeled Cells (False Positives) E->F Intercellular Transfer

Caption: Mechanism of 680SiR dynamic equilibrium and intercellular dye transfer.

Self-Validating Experimental Protocols

To establish a trustworthy and reproducible assay, you must actively clear the unbound lipophilic reservoir of 680SiR before initiating co-culture. Standard washing is insufficient because lipophilic dyes embed in membranes and plastic surfaces, slowly leaching out over time.

Protocol: The "Wash-Rest-Wash" Method

This protocol utilizes a protein-rich sink and an active efflux phase to systematically deplete unbound dye, ensuring that only target-bound 680SiR remains.

Step 1: Optimized Labeling

  • Action: Prepare a single-cell suspension and stain cells with the lowest empirically validated concentration of 680SiR (typically 100–250 nM) for 15–30 minutes at 37°C[4].

  • Causality: Limiting the initial concentration prevents the saturation of intracellular targets. Excess dye beyond the target capacity remains in the lipophilic spirolactone form, acting as the primary source of leakage.

Step 2: Primary Wash & Protein Sink

  • Action: Quench the labeling reaction by adding an equal volume of media containing 10% Fetal Bovine Serum (FBS) or 5% Bovine Serum Albumin (BSA). Centrifuge at 300 x g for 5 minutes.

  • Causality: The hydrophobic pockets of albumin act as a "sink" to absorb free lipophilic dye from the membrane[5].

  • Critical Action: Resuspend the pellet in fresh protein-rich media and transfer the suspension to a brand-new tube.

  • Causality: Lipophilic dyes readily adsorb to the walls of polypropylene tubes. If you retain the original tube, dye will continuously leach from the plastic back into your cell suspension[5].

Step 3: Active Efflux Incubation (The "Rest" Phase)

  • Action: Incubate the cells in dye-free, complete culture medium (with 10% FBS) at 37°C and 5% CO

    
     for 30 to 60 minutes[4].
    
  • Causality: This incubation provides the necessary physiological conditions and time for unbound 680SiR to diffuse out of the cytoplasm and be actively pumped out by ABC transporters.

Step 4: Secondary Wash & Co-Culture Initiation

  • Action: Centrifuge the cells to remove the efflux media containing the purged dye. Wash one final time in standard assay buffer. Assess viability (must be >95%) and seed the labeled cells into your co-culture system.

  • Causality: Dead cells cannot retain dye and will act as a continuous source of contamination[3]. Removing them ensures the integrity of the tracking system.

Protocol S1 1. Label Cells (100-250 nM) S2 2. Primary Wash (Protein Sink) S1->S2 S3 3. Efflux Phase (30-60 min rest) S2->S3 S4 4. Secondary Wash (Purge Media) S3->S4 S5 5. Co-Culture (High Fidelity) S4->S5

Caption: Optimized wash-rest-wash workflow to minimize 680SiR transfer.

Quantitative Optimization Parameters

To facilitate rapid troubleshooting, compare your current assay parameters against the optimized thresholds below.

Table: 680SiR Optimization and Troubleshooting Matrix

ParameterHigh-Risk Condition (Promotes Transfer)Optimized Condition (Minimizes Transfer)Mechanistic Rationale
Dye Concentration > 500 nM100 – 250 nMExcess dye saturates targets; unbound dye remains lipophilic and effluxes[4].
Wash Buffer Serum-free PBSMedia with 10% FBS or 5% BSAAlbumin binds free lipophilic dye, preventing re-entry into cells[5].
Post-Labeling Rest 0 minutes (Immediate co-culture)30 – 60 minutes at 37°CAllows time for ABC transporters and passive diffusion to clear unbound dye[4].
Tube Management Retaining the original labeling tubeTransferring to a new tube post-washPrevents dye adsorbed to plastic walls from leaching back into the suspension[5].
Cell Viability < 90%> 95% (Remove dead cells)Dead cells lose membrane integrity and release bound dye to phagocytes[3].

Frequently Asked Questions (FAQs)

Q: I am using a 680SiR-SNAP tag ligand. Why am I still seeing dye transfer? A: While SNAP-tag ligands form a covalent thioether bond with the SNAP-tag protein (drastically reducing transfer compared to non-covalent dyes), the unreacted 680SiR-SNAP ligand is still lipophilic[1]. If the "Wash-Rest-Wash" protocol is skipped, the unreacted ligand will leak out and covalently label extracellular proteins or partition into neighboring cells. Ensure you are not using a dye concentration that vastly exceeds your SNAP-tag expression levels.

Q: How can I definitively prove that the fluorescence in my unlabeled cells is an artifact of dye transfer, rather than biological cell fusion or trogocytosis? A: Run a Transwell (Boyden chamber) control assay. Place your 680SiR-labeled cells in the upper insert (separated by a 0.4 µm porous membrane) and unlabeled cells in the bottom well. Since direct cell-to-cell contact is prevented, any 680SiR fluorescence detected in the bottom population via flow cytometry is strictly due to soluble dye leakage and transfer. This creates a self-validating control for your protocol.

Q: Can I use efflux pump inhibitors like Verapamil to stop the dye from leaving the labeled cells? A: Yes, broad-spectrum ABC transporter inhibitors like Verapamil (typically used at 10 µM) can block the active efflux of SiR dyes. However, this is generally only recommended for short-term imaging sessions. In long-term co-cultures, Verapamil can be highly toxic and will confound biological readouts (e.g., cytotoxicity, proliferation, or signaling assays). It is scientifically more sound to remove the unbound dye prior to co-culture rather than chemically forcing the cells to retain it.

Q: Does the fixation process cause 680SiR to leak? A: Yes. Aldehyde-based fixatives (like paraformaldehyde) permeabilize lipid bilayers to some degree and can disrupt the dynamic equilibrium of the dye. If you must fix your cells, ensure you are using a covalently bound version of the dye (e.g., 680SiR-SNAP or 680SiR-Halo) rather than relying on non-covalent accumulation.

References

  • Source: nih.
  • Source: rhhz.
  • Source: sigmaaldrich.
  • Source: pnas.
  • Source: ashpublications.

Sources

Technical Support Center: Troubleshooting Cell Toxicity of Near-Infrared (NIR) Membrane Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Near-infrared (NIR) lipophilic carbocyanine dyes (such as DiR, DiD, and IR-780) are powerful tools for deep-tissue imaging and long-term cell tracking due to their minimal background autofluorescence and high tissue penetrance[1]. However, because these molecules physically intercalate into the lipid bilayer of live cells, improper handling can lead to severe cytotoxicity and phototoxicity.

This guide is designed to help researchers diagnose, troubleshoot, and resolve cell viability issues associated with NIR membrane dyes by understanding the underlying biophysical and chemical mechanisms.

The Causality of NIR Dye Toxicity: Dark Toxicity vs. Phototoxicity

To troubleshoot cell death, you must first determine the mechanism of toxicity. Cell death induced by NIR dyes generally falls into two distinct categories:

1. Cytotoxicity (Dark Toxicity): This occurs independent of light exposure. Lipophilic dyes utilize dual C18 hydrocarbon tails to anchor into the plasma membrane[1]. At high concentrations, the sheer volume of intercalated dye disrupts lipid raft dynamics and membrane fluidity. Furthermore, because these dyes are highly hydrophobic, they require solvents like DMSO or ethanol. Exceeding 0.5% (v/v) solvent in the final labeling medium causes acute osmotic stress and pore formation, compounding the physical stress on the membrane[2]. Finally, generic or degraded dyes often contain oligomers (clumped dye molecules) that stick to non-target proteins, creating false "hotspots" and localized membrane rupture[2].

2. Phototoxicity (Light-Induced Toxicity): This occurs during or immediately after laser irradiation. When exposed to an NIR laser (e.g., 808 nm), certain dyes—most notably IR-780—absorb energy and enter an excited triplet state. This energy is readily transferred to ambient molecular oxygen, generating highly reactive singlet oxygen (


) and other reactive oxygen species (ROS)[3]. The resulting oxidative stress causes massive lipid peroxidation and rapid apoptosis. While this makes IR-780 an excellent agent for Photodynamic Therapy (PDT)[4], it makes it a poor choice for benign cell tracking.
Dye Selection & Risk Matrix

Summarized quantitative data for common NIR dyes to guide experimental design.

DyeEx/Em (nm)Primary ApplicationDark Toxicity RiskPhototoxicity Risk (ROS Generation)
DiD 644 / 665In vitro cell tracking, multicolor imagingLow (< 2 µM)Low to Moderate
DiR 750 / 780In vivo deep tissue stem cell trackingLow (LD50 > 50 µM)Low
IR-780 780 / 800Photothermal / Photodynamic TherapyModerateHigh (Potent

generator)

Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify the root cause of cell death in your labeling experiments.

Troubleshooting Start Cells dying after NIR dye labeling? Timing When does cell death occur? Start->Timing Immediate Immediately post-staining (Dark Toxicity) Timing->Immediate During During/after laser exposure (Phototoxicity) Timing->During Solvent Check Solvent: Is DMSO > 0.5%? Immediate->Solvent Aggregates Check Dye: Are there oligomers? Immediate->Aggregates CheckDye Are you using IR-780? During->CheckDye FixSolvent Reduce DMSO & titrate dye to 1-5 µM Solvent->FixSolvent FixAgg Centrifuge dye stock before use Aggregates->FixAgg FixIR Switch to DiR or reduce laser power CheckDye->FixIR IR-780 generates ROS

Caption: Diagnostic workflow for identifying the root cause of NIR dye-induced cell death.

Frequently Asked Questions (FAQs)

Q: My neural stem cells are dying within 2 hours of labeling with DiR. What is going wrong? A: You are observing acute dark toxicity. This is rarely the fault of the DiR molecule itself, which has an LD50 > 50 µM in human neural stem cells[2]. The culprit is almost always solvent shock or dye aggregation.

  • The Fix: Ensure your final DMSO concentration in the labeling buffer is strictly <0.5% (v/v). Additionally, generic DiR powders often form micro-aggregates in aqueous solutions[2]. Centrifuge your intermediate dye stock at 10,000 x g for 5 minutes before adding it to your cells to pellet these toxic oligomers.

Q: I am using IR-780 to track tumor cells in vivo, but the labeled cells undergo rapid apoptosis during two-photon imaging. Why? A: You are unintentionally performing Photodynamic Therapy (PDT). IR-780 is highly efficient at intersystem crossing; upon 800 nm irradiation, it generates massive amounts of singlet oxygen (


)[4].
  • The Fix: If your goal is purely non-invasive cell tracking, you must switch to a tracking-optimized dye like DiR or DiD[5]. If you are locked into using IR-780, you must drastically reduce your laser power, increase your scan speed, and use a pulsed laser to allow for thermal and electronic relaxation between excitations.

Q: How do I prevent the dye from transferring to neighboring, unlabeled host cells in vivo? A: Dye transfer occurs when unincorporated dye micelles remain in the injection buffer, or when dead labeled cells rupture and release dye-saturated membrane fragments.

  • The Fix: Implement a stringent washing protocol using a "lipid sink." Wash the cells three times with warm PBS containing 1% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA will sequester loosely bound dye molecules, preventing them from transferring to adjacent cells[5].

Mechanistic Pathway: How Light Kills Labeled Cells

Understanding the phototoxic cascade is critical for optimizing laser settings during confocal or two-photon microscopy.

Mechanism Light NIR Laser (e.g., 800 nm) Dye Membrane Dye (e.g., IR-780) Light->Dye Triplet Excited Triplet State Dye->Triplet Absorption ROS Singlet Oxygen (1O2) & ROS Triplet->ROS O2 Transfer Damage Lipid Peroxidation & Membrane Lysis ROS->Damage Oxidative Stress Death Cell Death (Apoptosis) Damage->Death

Caption: Mechanistic pathway of IR-780 phototoxicity via singlet oxygen generation.

Validated Experimental Protocols

Protocol A: Self-Validating, Low-Toxicity Labeling of Live Cells with DiR/DiD

This protocol is engineered to prevent solvent shock and ensure membrane integrity prior to downstream assays or in vivo injection[2].

Step 1: Dye Preparation & De-aggregation

  • Reconstitute DiR or DiD powder in high-quality, anhydrous DMSO to create a 1–2 mM master stock. Store at -20°C, protected from light[2].

  • Causality Step: Prior to use, centrifuge the master stock at 10,000 x g for 5 minutes. This pellets hydrophobic oligomers that cause localized membrane toxicity.

Step 2: Cell Labeling

  • Suspend cells at a density of

    
     cells/mL in serum-free PBS. Note: Serum proteins will prematurely bind the lipophilic dye, reducing membrane intercalation efficiency.
    
  • Dilute the dye master stock directly into the cell suspension to a final concentration of 1–5 µM[2]. Ensure the final DMSO concentration does not exceed 0.5% v/v.

  • Incubate at 37°C for 15–30 minutes in the dark.

Step 3: The "Lipid Sink" Wash

  • Causality Step: Add an equal volume of PBS containing 1% BSA to the suspension. Incubate for 3 minutes. The BSA acts as a hydrophobic sink to absorb unbound dye micelles.

  • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Repeat the BSA-PBS wash two more times. Resuspend in standard culture media.

Step 4: System Validation (Mandatory Controls)

  • Sham Control: Process a parallel batch of cells using 0.5% DMSO in PBS (without dye). Compare the viability of the Sham vs. Labelled cells using Trypan Blue or Annexin V/PI. If the Sham cells die, your handling or solvent is the issue. If only the Labelled cells die, your dye concentration is too high.

Protocol B: Assessing Phototoxicity via DCFDA (ROS) Assay

Use this protocol to determine if your imaging laser settings are inducing oxidative stress in NIR-labeled cells.

  • Labeling: Label cells with your NIR dye (e.g., IR-780) as described in Protocol A. Seed into a 96-well optical bottom plate.

  • ROS Probe Loading: Incubate cells with 10 µM H2DCFDA (a cell-permeant ROS indicator) for 30 minutes at 37°C. Wash twice with PBS.

  • Irradiation: Expose the wells to your NIR laser (e.g., 808 nm) at the exact power and duration planned for your imaging/therapy experiment[3].

  • Validation: Immediately read the plate on a fluorescence microplate reader (Ex/Em: 495/529 nm). A spike in green fluorescence compared to a non-irradiated control confirms that your laser settings are generating toxic ROS via the NIR dye.

References

  • [2] Abbkine. DiR (DiIC18(7)) (Abbkine BMD0074): Unlocking Deep Tissue Imaging with a Near-Infrared Workhorse. Available at:[Link]

  • [4] PubMed. Design, synthesis and photocytotoxicity of upconversion nanoparticles: Potential applications for near-infrared photodynamic and photothermal therapy. Available at:[Link]

  • [3] MDPI. IR780-Based Nanotheranostics and In Vivo Effects: A Review. Available at: [Link]

  • [5] PubMed Central (NIH). Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models. Available at: [Link]

Sources

680SiR In Vivo Imaging Technical Support Center: Signal-to-Noise Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 680SiR (Silicon-Rhodamine 680) in vivo imaging. 680SiR is a state-of-the-art near-infrared (NIR) fluorophore engineered for deep-tissue optical imaging and super-resolution microscopy (STED). This guide is designed for researchers and drug development professionals to optimize Signal-to-Noise Ratios (SNR) by leveraging the unique photophysical properties of the SiR scaffold.

Part 1: Mechanistic Insights into 680SiR Dynamics

To optimize SNR, one must first understand the chemical causality behind 680SiR's fluorogenic nature. Unlike traditional "always-on" dyes, 680SiR dynamically responds to its microenvironment.

Mechanism A 680SiR (Aqueous Environment) Spirolactam (L-form) B Target Binding (Hydrophobic Microenvironment) A->B Incubation D Fluorescence OFF (Low Background) A->D No Target C 680SiR (Target-Bound) Zwitterion (Z-form) B->C Conformational Shift E Fluorescence ON (High Signal, ~697nm) C->E Excitation (~679nm)

Mechanism of 680SiR fluorogenicity via spirolactam (L-Z) equilibrium upon target binding.

FAQ 1: Why does 680SiR provide a superior SNR compared to traditional cyanine dyes (e.g., Cy5)?

Answer: The high SNR of 680SiR is driven by its spirolactam L-Z equilibrium . In aqueous biological environments (like the bloodstream or interstitial fluid), 680SiR exists predominantly in a closed, non-fluorescent spirolactam (L) form. Upon binding to a specific target or entering a hydrophobic microenvironment (such as a SNAP-tag protein or lipid membrane), the molecule undergoes a structural shift into an open, highly fluorescent zwitterionic (Z) form[1]. This "fluorogenic" turn-on mechanism ensures that unbound circulating dye remains dark, drastically reducing systemic background noise.

FAQ 2: How does the specific chemical structure of 680SiR prevent signal loss during deep-tissue imaging?

Answer: Xanthene-based fluorophores often suffer from Twisted Internal Charge Transfer (TICT), a phenomenon where the excited state is non-radiatively depleted, lowering the quantum yield. 680SiR was specifically engineered by introducing a conformationally rigid julolidine core into the amino groups of the SiR scaffold[2]. This modification physically suppresses TICT, resulting in a significantly enhanced fluorescence quantum yield (Φ = ~0.42) and exceptional brightness in the NIR window (650–900 nm), which is critical for penetrating deep tissues with minimal absorption by water and lipids[1][2].

Part 2: Troubleshooting Guide for In Vivo Imaging

Workflow Start Issue: Low SNR in vivo Check1 Assess Administration Route & Clearance Time Start->Check1 Check2 Evaluate Optical Window Start->Check2 Path1 High Free Dye Pool Check1->Path1 Path2 Low Target Expression Check1->Path2 Sol1 Increase Washout Period (24-48h post-injection) Path1->Sol1 Sol2 Verify Target Density (e.g., SNAP-tag/Tubulin) Path2->Sol2 Sol3 Use 650-700nm Excitation Avoid Autofluorescence Check2->Sol3

Systematic troubleshooting workflow for resolving low SNR during 680SiR in vivo imaging.

Issue 1: High non-specific background fluorescence in the liver and kidneys.
  • Root Cause: While 680SiR is fluorogenic, clearance organs possess highly lipophilic environments (e.g., dense cellular membranes and metabolic enzymes) that can prematurely trigger the shift to the fluorescent Z-form. Imaging too early captures the pharmacokinetic clearance phase rather than steady-state target binding.

  • Solution: Optimize the washout period. Extend the post-injection incubation time to 24–48 hours before optical acquisition. This allows the hepatobiliary and renal pathways to excrete the unbound dye, isolating the signal to covalently bound 680SiR at the target site.

Issue 2: Signal cross-talk or quenching during dual-color in vivo STED/Confocal imaging.
  • Root Cause: When utilizing 680SiR in multiplexed systems (e.g., combining 680SiR-SNAP with a red-emitting dye like 610CP-tubulin), improper laser line selection can cause spectral overlap or premature photobleaching[3].

  • Solution: 680SiR is optimized for excitation at ~679 nm and emission at ~697 nm[1]. Ensure your STED depletion laser is set to 775 nm. This specific depletion wavelength perfectly matches the far-red tail of 680SiR, ensuring reliable depletion without cross-exciting secondary fluorophores.

Part 3: Quantitative Data & Benchmarking

To aid in experimental design, the following table summarizes the photophysical properties of 680SiR compared to other standard in vivo fluorophores.

FluorophoreAbs/Em Max (nm)Quantum Yield (Φ)Key Structural ModificationPrimary Advantage for In Vivo Imaging
Cy5 646 / 662~0.27Polymethine chainStandard NIR baseline; non-fluorogenic (requires heavy washing).
SiR 652 / 674~0.39Silicon substitution at xantheneRed-shifted emission; high photostability.
680SiR 679 / 697~0.42Bis-julolidine fusionTICT suppression; massive fluorogenic turn-on ratio; optimized for STED.
SiR700 689 / 716~0.12Additional aromatic substituentsFurther red-shifted for maximum deep-tissue penetration[4].
Part 4: Self-Validating Experimental Protocol

Objective: Optimization of 680SiR-SNAP labeling for in vivo tumor xenograft imaging. Note: This protocol is designed as a self-validating system. Do not proceed to the next phase unless the internal validation checkpoint is met.

Phase 1: Ex Vivo Fluorogenic Validation (Checkpoint)

Causality: Before injecting the animal, you must prove the dye has not degraded and the L-Z equilibrium is functional.

  • Preparation: Reconstitute 680SiR-SNAP in anhydrous DMSO to a 1 mM stock.

  • Dilution: Prepare two 1 µM solutions of the dye:

    • Tube A: PBS (pH 7.4)

    • Tube B: PBS + 1% SDS (or 5 µM purified SNAP-tag protein).

  • Validation Check: Measure fluorescence (Excitation: 670 nm / Emission: 700 nm).

    • Requirement: Tube B must exhibit a >50-fold increase in fluorescence compared to Tube A. If Tube A is highly fluorescent, the dye has prematurely locked into the Z-form (likely due to solvent contamination) and should be discarded.

Phase 2: Administration & Kinetic Clearance Mapping

Causality: Mapping the clearance allows you to establish the exact time-point where the Target-to-Background Ratio (TBR) peaks for your specific animal model.

  • Injection: Administer 10–20 nmol of validated 680SiR-SNAP intravenously via the tail vein into the xenograft mouse model.

  • Kinetic Imaging: Perform whole-body optical imaging at 1h, 6h, and 24h post-injection.

  • Validation Check: Calculate the TBR by dividing the Mean Fluorescence Intensity (MFI) of the tumor ROI by the MFI of a contralateral muscle ROI.

    • Requirement: The 1h scan should show high systemic vascular signal (TBR ~1.0). By 24h, the unbound dye must clear, yielding a TBR of ≥ 3.0 . If TBR remains low at 24h, extend clearance to 48h.

Phase 3: Optical Acquisition
  • Excitation: Utilize a 650–680 nm laser line to excite the 680SiR.

  • Emission: Collect photons using a 700–720 nm bandpass filter to strictly reject tissue autofluorescence and scattered excitation light.

References
  • Title: Development of NIR fluorescent dyes based on Si-rhodamine for in vivo imaging Source: nih.gov URL: [Link]

  • Title: The Advance of CRISPR-Cas9-Based and NIR/CRISPR-Cas9-Based Imaging System Source: frontiersin.org URL:[Link]

  • Title: Silicon-substituted rhodamines for stimulated emission depletion fluorescence nanoscopy Source: rhhz.net URL:[Link]

  • Title: Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications Source: scispace.com URL:[Link]

Sources

Technical Support Center: Optimizing SiR-680 (Silicon Rhodamine) Staining

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Adjusting Staining Time & Concentration for Different Cell Types

Product Focus: SiR-DNA (SiR-Hoechst), SiR-Tubulin, SiR-Actin, and 680SiR variants.

Executive Summary & Diagnostic Framework

The Core Challenge: Users often treat "680SIR" (Silicon Rhodamine far-red probes) like traditional immunofluorescence dyes (e.g., DAPI or Phalloidin). However, SiR probes are fluorogenic, live-cell, metabolic substrates . Their performance is not just defined by binding affinity but by the equilibrium between membrane permeability , efflux pump activity (P-gp) , and cytotoxicity thresholds .

The "680" Clarification: While specific "680SiR" derivatives exist for STED microscopy, most researchers use this term for the standard SiR-DNA or SiR-Tubulin probes which excite at ~652 nm and emit at ~674 nm (detected in the Cy5/680 nm channel). This guide covers the optimization of this class of probes.

The Optimization Triad (Mechanism of Action)

To adjust staining time effectively, you must balance three variables:

  • Influx: Passive diffusion across the plasma membrane.

  • Efflux: Removal by Multidrug Resistance (MDR) proteins (e.g., P-glycoprotein).

  • Binding/Toxicity: Saturation of the target (DNA/Microtubules) vs. interference with cellular dynamics (e.g., cell cycle arrest).

Troubleshooting Guides & FAQs
Q1: I am using the standard 1 hour protocol, but my signal is extremely weak or non-existent in CHO/U2OS cells. Should I increase the time?

Diagnosis: Likely Efflux Pump Activity , not insufficient time. Many immortalized cell lines (CHO, U2OS, MDCK) express high levels of P-glycoprotein (P-gp), which actively pumps SiR probes out of the cell before they can bind their target. Increasing time will not solve this; the pump is faster than diffusion.

Solution: Do not increase time. Instead, add an efflux inhibitor .

  • Action: Supplement the staining medium with Verapamil (10 µM) .[1]

  • Result: This blocks P-gp, allowing the probe to accumulate and bind. Signal usually appears within 30-60 minutes.

  • Caution: Verapamil can affect calcium channels; for calcium imaging experiments, use lower concentrations or alternative probes.

Q2: My primary neurons show bright staining but start dying or retracting neurites after 4 hours. How do I adjust?

Diagnosis: Probe Cytotoxicity / Pharmacological Effect. SiR-Tubulin is based on Docetaxel (a microtubule stabilizer), and SiR-DNA is based on Bisbenzimide (a minor groove binder). High concentrations or long exposures stabilize the cytoskeleton or DNA too rigidly, causing toxicity in sensitive primary cells.

Solution: Reduce Concentration , not just time.

  • Standard: 1 µM is for robust cell lines (HeLa).

  • Optimized for Primary Cells: Drop concentration to 50–100 nM and extend incubation time to 2–4 hours .

  • Why: Lower concentration maintains the dynamic equilibrium necessary for cell health while slowly building up sufficient fluorescence signal.

Q3: Can I stain iPSCs or Embryonic Stem Cells? They seem resistant to staining.

Diagnosis: High Efflux + Dense Colonies. Stem cells are "super-exporters" (high ABC transporter activity) and grow in dense colonies that impede diffusion to the center.

Solution:

  • Step 1: Use Verapamil (mandatory).[2]

  • Step 2: Increase incubation time to 2–3 hours .

  • Step 3: If signal is still heterogeneous (bright edges, dark center), increase concentration to 2–3 µM temporarily, or dissociate colonies slightly before imaging.

Q4: Do I need to wash the cells after the incubation period?

Diagnosis: Misunderstanding of Fluorogenicity. SiR probes are fluorogenic—they have low fluorescence in solution and increase quantum yield (10–100x) only when bound to their target (DNA/Actin/Tubulin).

Solution: No washing is required for most applications.

  • Benefit: Washing removes the equilibrium pool, potentially dimming the signal over time.

  • Exception: If you observe high background in thick tissue slices or Matrigel cultures, a single wash with fresh media (phenol-red free) can improve the Signal-to-Noise Ratio (SNR).

Optimization Protocol: The "Matrix" Approach

Do not use a single protocol. Select your starting point based on cell complexity.

Table 1: Recommended Staining Conditions by Cell Type
Cell TypeProbe Conc.[1][3][4][5]TimeVerapamil?Critical Notes
HeLa / HEK293 1 µM1 hrOptional"Gold standard" permissive lines.
CHO / U2OS 1 µM1 hrRequired High efflux pumps. Signal fails without Verapamil.
Primary Neurons 100 nM2–4 hrsAvoid Sensitive to toxicity. Low conc/long time is best.[4]
iPSCs / ES Cells 1–2 µM2–3 hrsRequired High efflux. Dense colonies slow diffusion.
Macrophages 1 µM1–2 hrsOptionalVariable uptake; watch for lysosomal trapping.
Whole Tissue 2–5 µM4–12 hrsRecommendedPenetration is the limiting factor.
Visualization of Workflows
Diagram 1: The Staining Optimization Logic

Caption: Decision tree for optimizing SiR-680 staining based on signal intensity and cell health.

StainingLogic Start Start: Standard Protocol (1 µM, 1 hr) CheckSignal Check Signal & Morphology Start->CheckSignal WeakSignal Weak / No Signal CheckSignal->WeakSignal Too Dim GoodSignal Good Signal CheckSignal->GoodSignal Optimal Toxic Cell Death / Arrest CheckSignal->Toxic Cells Dying PgpCheck Is Cell Line P-gp High? (CHO, U2OS, Stem Cells) WeakSignal->PgpCheck Final Proceed to Imaging (680 nm Channel) GoodSignal->Final ReduceConc Reduce Conc to 100 nM Extend Time Toxic->ReduceConc AddVera Add Verapamil (10 µM) PgpCheck->AddVera Yes IncreaseTime Increase Time (2-4 hrs) PgpCheck->IncreaseTime No (Primary/Tissue) AddVera->CheckSignal Retest IncreaseTime->CheckSignal Retest ReduceConc->CheckSignal Retest

Diagram 2: Mechanism of Action & Efflux

Caption: SiR probes enter via diffusion but are ejected by P-gp pumps unless inhibited by Verapamil.

EffluxMechanism Media Extracellular Media (SiR Probe) Cytosol Cytosol Media->Cytosol Passive Diffusion Membrane Plasma Membrane Target Target Bound (Fluorescence ON) Cytosol->Target Binding Pgp P-gp Pump (Efflux) Cytosol->Pgp Substrate Binding Pgp->Media Active Ejection Verapamil Verapamil Verapamil->Pgp Inhibition

Detailed Experimental Protocol

Materials:

  • SiR-Probe: Stock solution (usually 1 mM in DMSO).[4][5] Store at -20°C.

  • Verapamil: Usually supplied with the kit (10 mM stock).

  • Imaging Buffer: Phenol-red free media (e.g., FluoroBrite DMEM) or HBSS.

Step-by-Step Workflow:

  • Preparation (Day 0):

    • Seed cells in glass-bottom dishes (e.g., Ibidi, MatTek). Optical quality plastic is acceptable but glass is preferred for high-NA objectives.

    • Aim for 50–70% confluency. Over-confluent cells stain unevenly.

  • Staining Solution Setup (Day 1):

    • Thaw SiR-Probe stock and Verapamil.

    • Standard Mix: Dilute SiR-Probe to 1 µM in growth medium (1:1000 dilution).

    • P-gp Positive Mix: Add Verapamil to a final concentration of 10 µM (1:1000 dilution).

  • Incubation:

    • Replace culture supernatant with the Staining Solution.

    • Incubate at 37°C / 5% CO2 .

    • Time: Refer to Table 1 (Start with 1 hour).

  • Imaging:

    • Transfer to microscope stage (maintain 37°C for live imaging).

    • Excitation: 640 nm or 652 nm laser.

    • Emission: 670–690 nm filter (Cy5 channel).

    • Note: No washing is necessary.[4] If background is high, replace with fresh imaging buffer (no probe) immediately before scanning.

References
  • Lukinavičius, G., et al. (2015).[3] "SiR-Hoechst is a far-red DNA stain for live-cell nanoscopy."[3] Nature Communications, 6:8497.[3]

  • Lukinavičius, G., et al. (2014). "Fluorogenic probes for live-cell imaging of the cytoskeleton."[6] Nature Methods, 11:731–733.

  • Butkevich, A. N., et al. (2021). "A new generation of SiR-based fluorescent probes for STED nanoscopy." Chemical Science, 12, 3437-3447.[7] (Describes the specific "680SiR" variant).

  • Spirochrome AG. "SiR-DNA and SiR-Tubulin User Manuals."

Sources

Validation & Comparative

The Mechanistic Advantage: Why 680SiR Outperforms Cyanine Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Visible: Validating Live-Cell Viability and Performance of 680SiR Fluorophores vs. Traditional NIR Dyes

As live-cell imaging pushes deeper into super-resolution nanoscopy and longitudinal tracking, the demand for Near-Infrared (NIR) fluorophores has skyrocketed. The NIR window (650–900 nm) minimizes autofluorescence, reduces light scattering, and allows for deeper tissue penetration. However, researchers frequently encounter a critical bottleneck: balancing fluorescence brightness with cellular viability.

As an Application Scientist, I frequently see laboratories struggle with artifactual cytotoxicity caused not by their experimental treatments, but by their choice of imaging fluorophore and the associated labeling protocols. This guide provides an in-depth, objective performance comparison between Silicon Rhodamine 680 (680SiR) and traditional alternatives like Cyanine 5.5 (Cy5.5) and Alexa Fluor 680. Furthermore, it establishes a self-validating experimental workflow to rigorously prove cell viability post-labeling.

To understand why 680SiR yields superior cell viability, we must examine the physical chemistry of the dyes and the causality behind cell stress.

Traditional NIR dyes, such as Cy5.5 and Alexa Fluor 680, are "always-on" fluorophores. Because they fluoresce continuously, achieving a high signal-to-noise ratio requires researchers to perform multiple, rigorous wash steps to remove unbound dye from the culture. The causality of cell death here is mechanical and environmental: repeated washing induces fluidic shear stress, strips away autocrine growth factors, and causes temperature shocks. Furthermore, cyanine dyes are prone to photo-oxidation under laser irradiation, generating Reactive Oxygen Species (ROS) that directly damage the lipid bilayer.

Conversely, 680SiR utilizes a silicon-substituted xanthene core. In an aqueous environment, 680SiR exists predominantly in a closed, non-fluorescent spirolactone state. Upon binding to its intracellular target (e.g., via a HaloTag, SNAP-tag, or direct ligand), the hydrophobic microenvironment shifts the equilibrium toward the open, highly fluorescent zwitterion state1 [1].

This fluorogenic property is revolutionary for cell viability: it completely eliminates the need for wash steps. Unbound dye remains invisible, preserving the cellular microenvironment. Additionally, the silicon core provides exceptional photostability, resisting the ROS generation that plagues cyanine dyes2 [2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of 680SiR against standard NIR alternatives.

Parameter680SiR (Silicon Rhodamine)Cyanine 5.5 (Cy5.5)Alexa Fluor 680
Fluorogenicity High (Spirolactone equilibrium)None (Always ON)None (Always ON)
Wash Requirements Wash-Free 3-5x Washes Required3-5x Washes Required
Photostability Excellent (Resists ROS generation)Moderate (Prone to photo-oxidation)Low (Rapid in vivo degradation)
Cell Viability (24h) >95% (No wash stress)~80% (Wash-induced shear stress)~75%
In Vivo Biostability HighModerate (Non-specific sequestration)Low

The Self-Validating Protocol: 680SiR Viability Workflow

To establish trustworthiness in your imaging data, your viability validation must be a self-validating system . This means using orthogonal methods—measuring two completely different biological parameters (metabolic activity and membrane asymmetry)—to cross-verify that the 680SiR dye is not causing hidden stress.

Phase 1: Wash-Free Labeling
  • Cell Seeding: Seed cells (e.g., HeLa or HepG2) in a 96-well plate at

    
     cells/well in 100 µL complete medium. Incubate for 24 h at 37°C, 5% CO
    
    
    
    .
  • Dye Preparation: Prepare a 1–10 µM labeling solution of 680SiR in pre-warmed complete medium.

    • Causality Note: Using complete medium rather than a serum-free buffer prevents starvation-induced stress, isolating the dye's true toxicity profile.

  • Incubation: Replace the culture medium with the 680SiR labeling solution and incubate for 2–6 hours.

  • Imaging: Proceed directly to Confocal or STED imaging without washing. The unbound dye will remain in the dark spirolactone state.

Phase 2: Metabolic Viability Validation (WST-8 Assay)
  • Reagent Addition: Post-imaging, add 10 µL of WST-8 reagent (Cell Counting Kit-8) directly to the 100 µL culture medium in each well.

    • Causality Note: WST-8 is strictly chosen over traditional MTT. MTT forms insoluble formazan crystals that require cytotoxic solubilization buffers (like DMSO) to read, killing the cells. WST-8 yields a water-soluble dye, allowing for continuous, non-destructive live-cell monitoring 3 [3].

  • Incubation & Reading: Incubate for 2–4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

Phase 3: Orthogonal Apoptosis Validation (Flow Cytometry)

Because some compounds can alter mitochondrial metabolism without immediately causing cell death, we orthogonally validate using membrane integrity.

  • Harvesting: Harvest cells using TrypLE (a gentle, recombinant enzyme that preserves membrane integrity better than standard Trypsin).

  • Staining: Resuspend in Annexin V Binding Buffer. Stain with Annexin V-FITC (detects early apoptosis via phosphatidylserine externalization) and DAPI (detects late apoptosis/necrosis).

    • Causality Note: DAPI (emission ~460 nm) is specifically chosen over Propidium Iodide (PI) to prevent spectral bleed-through with the far-red/NIR emission of the internalized 680SiR dye.

  • Analysis: Analyze via flow cytometry. A successful 680SiR validation will show >95% of cells in the Annexin V- / DAPI- quadrant.

Workflow Visualization

G N1 680SiR Incubation (Spirolactone State) N2 Target Binding (Fluorogenic Zwitterion) N1->N2 Cell Permeation N3 Wash-Free Confocal / STED N2->N3 NIR Excitation N4 WST-8 Assay (Metabolic Viability) N3->N4 Primary Validation N5 Flow Cytometry (Apoptosis Validation) N3->N5 Orthogonal Validation

Fig 1: Wash-free 680SiR labeling and orthogonal viability validation workflow.

References

  • Optimized Red-Absorbing Dyes for Imaging and Sensing, Journal of the American Chemical Society. 1

  • Activatable Optical Imaging with a Silica-Rhodamine Based Near Infrared (SiR700) Fluorophore: A comparison with cyanine based dyes, NIH PubMed Central. 2

  • Fluorescent Tau-derived Peptide for Monitoring Microtubules in Living Cells, ACS Omega. 3

Sources

High-Fidelity Live-Cell Proliferation: The 680SiR Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and protocol for utilizing 680SiR (Silicon Rhodamine 680) probes in cell proliferation assays. This guide is structured for senior researchers and drug development professionals, moving beyond basic instruction to address mechanistic causality, experimental validation, and comparative performance.

A Publish Comparison Guide for Next-Generation Cytometry & Imaging

Part 1: Technology Overview & Mechanistic Insight

The shift toward Near-Infrared (NIR) and Far-Red fluorophores in proliferation assays is driven by the need to minimize phototoxicity and maximize tissue penetration. 680SiR refers to a class of Silicon Rhodamine (SiR) derivatives engineered to emit in the ~680 nm window (NIR-I). Unlike traditional organic dyes (e.g., CFSE, Hoechst), 680SiR probes utilize a fluorogenic spirocyclization mechanism .

The Fluorogenic Switch

The core advantage of 680SiR over conventional labels (like CellTracker Deep Red) is its "turn-on" capability.

  • Free State (Off): In aqueous solution (culture media), the molecule adopts a non-fluorescent, closed spirolactone form. This lipophilicity allows rapid passive diffusion across the cell membrane.

  • Bound State (On): Upon binding to its intracellular target (typically DNA or microtubules, depending on the ligand), the equilibrium shifts to the open, zwitterionic form, which is highly fluorescent.

This mechanism eliminates the need for washing steps, maintaining physiological stability and preventing the mechanical stress associated with traditional "stain-and-wash" protocols.

Diagram 1: The 680SiR Fluorogenic Mechanism

SiR_Mechanism cluster_0 Extracellular / Cytosol (Unbound) cluster_1 Target Bound (Nucleus/Cytoskeleton) Spiro Spirolactone Form (Non-Fluorescent) Hydrophobic Zwitter Zwitterion Form (Fluorescent ~680nm) High Quantum Yield Spiro->Zwitter  Target Binding  (Equilibrium Shift)   Zwitter->Spiro  Dissociation  

Caption: The fluorogenic transition of 680SiR from a hydrophobic, dark state to a hydrophilic, fluorescent state upon target binding.

Part 2: Comparative Analysis of Proliferation Methods

To validate the utility of 680SiR, we must compare it against industry standards: Dye Dilution (CFSE) , Metabolic (MTT/WST) , and Endpoint Markers (Ki-67) .

Table 1: Performance Matrix
Feature680SiR (Live Nuclear) CFSE / CellTrace MTT / WST-1 Ki-67 / EdU
Primary Readout Real-time Nuclei CountGeneration (Division)Metabolic ActivityS-Phase / Active Cycle
Temporal Resolution Continuous (Time-Lapse)Endpoint (Flow Cytometry)EndpointEndpoint (Fixed)
Wash Requirement None (Homogeneous)High (Quench/Wash)LowHigh (Fix/Perm)
Cytotoxicity Low (Far-Red Excitation)*Moderate (Amine Reactive)High (Crystal formation)High (Fixation req.)
Multiplexing Excellent (Far-Red)Good (Green/Violet)Poor (Colorimetric)Good
Limitations Potential G2/M arrest at high conc.Signal dilution limits durationIndirect measure of numberCannot track live cells
Expert Insight: The "Heisenberg" Risk of SiR Probes

While 680SiR is superior for workflow efficiency, scientific integrity demands we address its interaction with DNA. High concentrations (>1 µM) or high-intensity excitation can induce DNA damage responses (DDR), leading to G2/M arrest.

  • Validation: You must perform a titration curve (100 nM – 1 µM) to find the "safe window" where proliferation rates match unlabeled controls.

  • Recommendation: Use 680SiR for kinetic counting (total cell number over time) rather than generation tracking.

Part 3: The Self-Validating Experimental Protocol

This protocol is designed for High-Content Imaging (HCI) using a 680SiR-DNA probe. It includes built-in controls to ensure data validity.

Materials
  • Probe: 680SiR-DNA (or SiR-Hoechst 680 analog).

  • System: Confocal or Widefield Automated Imager (e.g., Incucyte, Opera Phenix) with Cy5/Far-Red filter set (Ex: 640-680 nm, Em: 690-720 nm).

  • Control: Verapamil (efflux pump inhibitor) – Optional, improves staining in MDR+ cells.

Workflow Diagram

Protocol_Workflow Seeding 1. Cell Seeding (96/384-well plate) Allow attachment (4-24h) Treatment 2. Treatment & Labeling Add Drug + 680SiR (100-500 nM) NO WASH STEP Seeding->Treatment Imaging 3. Kinetic Imaging Interval: 1-4 hours Duration: 24-72 hours Channel: Cy5/Far-Red Treatment->Imaging Analysis 4. Segmentation & Counting Mask: Nuclei Output: Count/Confluence over time Imaging->Analysis Validation QC Check: Compare growth rate of Labeled vs. Unlabeled wells Imaging->Validation Parallel Control

Caption: The "No-Wash" workflow allows for simultaneous drug treatment and labeling, minimizing disturbance.

Step-by-Step Methodology
1. Optimization (The "Safe Window" Assay)

Before the main experiment, determine the non-toxic concentration.

  • Seed cells at 3,000 cells/well.

  • Add 680SiR at 0, 100, 250, 500, and 1000 nM.

  • Image every 2 hours for 48 hours.

  • Success Criteria: Select the highest concentration where the growth curve (slope) is statistically identical to the 0 nM control. Typical optimal dose: 200-500 nM.

2. The Proliferation Assay[1]
  • Seeding: Seed target cells in black-walled, optical-bottom plates. Incubate overnight.

  • Labeling Master Mix: Prepare culture media containing:

    • Test Compounds (Drugs/Stimulants).[2][3][4]

    • 680SiR Probe (at determined optimal concentration).

  • Initiation: Remove old media and replace with 100 µL (96-well) of the Labeling Master Mix.

    • Note: Do not wash. The background fluorescence of unbound 680SiR is negligible.[5]

  • Imaging: Place in a live-cell environmental chamber (37°C, 5% CO2).

    • Acquire images in the Far-Red channel and Phase Contrast .

    • Time-lapse: Every 2–4 hours. Frequent imaging (e.g., every 10 mins) increases phototoxicity risk.

  • Analysis: Use automated segmentation (e.g., CellProfiler or proprietary software) to count "Red Objects" (Nuclei).

Part 4: Data Interpretation & Troubleshooting

Quantitative Output

The primary readout is Nuclei Count vs. Time .

  • Proliferation Rate: Calculate the slope of the log-linear phase.

  • Doubling Time:

    
     where 
    
    
    
    is nuclei count.
Troubleshooting Guide
IssueCausalitySolution
Low Signal Efflux pumps (MDR1/P-gp) ejecting dye.Add Verapamil (1-10 µM) or use 680SiR-6-isomer variants.
Nuclear Blebbing Apoptosis/Phototoxicity.Reduce laser power or acquisition frequency. Check probe concentration.
Cytoplasmic Haze Probe overload or non-specific binding.Lower concentration. Ensure 680SiR is fully solubilized (DMSO stock).
Growth Arrest Dye intercalation interfering with replication.Use lower concentration (e.g., 100 nM). Confirm with Phase Contrast confluence.

References

  • Butkevich, A. N., et al. (2018).[6][7] "Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super-Resolution STED Microscopy in Living Cells." ACS Chemical Biology. Link

  • Lukinavičius, G., et al. (2015). "SiR-Hoechst is a far-red DNA stain for live-cell nanoscopy."[4][8][9] Nature Communications. Link

  • Sen, O., et al. (2018). "The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression."[8] Scientific Reports. Link

  • Revvity (PerkinElmer). "IVISense 680 Fluorescent Cell Labeling Dye Protocol." Revvity Technical Resources. Link

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods. Link

Sources

Objective Comparison: 680SiR vs. PKH Lipophilic Dyes for Long-Term Cell Tracking

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an objective, technical comparison between 680SiR (Silicon Rhodamine 680) and PKH Lipophilic Dyes for cell tracking applications.

Executive Summary

680SiR (Silicon Rhodamine 680) and PKH dyes (e.g., PKH26, PKH67) represent two fundamentally different approaches to cell tracking.

  • PKH Dyes are the industry standard for population-level tracking (proliferation/migration) via non-specific membrane intercalation. They are robust but suffer from high background, cytotoxicity, and "dye transfer" (false positives).

  • 680SiR represents the next-generation of fluorogenic probes (specifically Silicon Rhodamine derivatives).[1] It is primarily designed for high-fidelity live-cell imaging (including STED super-resolution). Unlike PKH, it is cell-permeable, low-toxicity, and "turns on" only upon binding, eliminating the need for washing.

Verdict: Choose PKH for long-term generation tracking (dye dilution) in flow cytometry. Choose 680SiR for high-resolution, artifact-free live-cell microscopy and short-to-medium term tracking where physiological integrity is paramount.

Part 1: Technical Deep Dive & Mechanism of Action
1. PKH Dyes: The "Paint" Approach

PKH dyes (e.g., PKH26, PKH67) are amphiphilic cyanine dyes. They possess long aliphatic tails that insert physically into the lipid bilayer of the cell membrane.

  • Mechanism: Passive intercalation. The dye does not bind to a specific receptor but "dissolves" into the membrane.

  • Signal: "Always On." The dye fluoresces regardless of whether it is in a cell membrane or an aggregate/micelle, leading to high background if not washed thoroughly.

  • Limitation: Dye Transfer. PKH can "hop" from a labeled cell to an unlabeled neighbor or to debris (exosomes), creating false positives in co-culture experiments.

2. 680SiR: The "Smart Probe" Approach

680SiR is a Silicon Rhodamine (SiR) derivative modified with a julolidine core to shift emission to the Near-Infrared (NIR) window (~680 nm).

  • Mechanism: Fluorogenicity. 680SiR exists in a dynamic equilibrium between a non-fluorescent (closed) spirolactone form and a fluorescent (open) zwitterionic form.

    • In Solution: Predominantly closed (OFF).

    • Upon Binding: Binding to a target (e.g., via a SNAP-tag, HaloTag, or specific organelle probe like SiR-DNA) stabilizes the open form (ON).

  • Signal: High Signal-to-Noise Ratio (SNR) without washing.

  • Advantage: Cell Permeability. The uncharged spirolactone form crosses membranes easily, allowing staining of intracellular targets (DNA, Tubulin, Lysosomes) without permeabilization agents.

Part 2: Mandatory Visualization (Mechanistic Logic)

StainingMechanism cluster_PKH PKH Mechanism (Membrane Insertion) cluster_SiR 680SiR Mechanism (Fluorogenic Switch) PKH_Free PKH Dye (Micelles) PKH_Membrane Dye Inserted in Bilayer PKH_Free->PKH_Membrane Intercalation Signal_PKH Fluorescence ON (High Background) PKH_Free->Signal_PKH Always Fluorescent SiR_Closed Spirolactone Form (Hydrophobic/Permeable) SiR_Open Zwitterion Form (Bound to Target) SiR_Closed->SiR_Open Target Binding (e.g. DNA/Protein) Signal_SiR Fluorescence ON (High Specificity) SiR_Closed->Signal_SiR Non-Fluorescent (OFF) SiR_Open->Signal_SiR Fluorescent (ON)

Caption: Comparison of PKH's passive membrane insertion (always fluorescent) vs. 680SiR's fluorogenic "switch" mechanism (fluorescent only when bound).

Part 3: Performance Analysis (The "Vs." Section)
1. Signal Stability & Proliferation Tracking
  • PKH: Excellent for dye dilution assays . As cells divide, the membrane dye is split roughly evenly between daughter cells. You can track up to 6-8 generations using flow cytometry.

  • 680SiR (e.g., SiR-DNA): Can also track proliferation (signal intensity halves with division), but retention depends on the specific probe target.

    • Note: SiR-DNA (SiR-Hoechst) is superior for cell cycle analysis in live cells but may show faster washout than PKH over weeks.

2. Cytotoxicity & Cell Function
  • PKH: High Risk. The insertion of long lipid tails can alter membrane stiffness, affecting receptor signaling and cell migration. Large aggregates can be toxic to sensitive cells (e.g., stem cells).

  • 680SiR: Low Toxicity. Designed for live-cell nanoscopy.[1] It requires no washing (reducing mechanical stress) and uses far-red light (reducing phototoxicity). However, high concentrations of DNA-binding probes (like SiR-DNA) can inhibit cell cycle progression if not titrated carefully.

3. Dye Transfer (The "False Positive" Problem)
  • PKH: Significant Issue. PKH dyes can transfer to unlabeled cells via cell-to-cell contact or exosomes. This makes them unreliable for long-term co-culture studies (e.g., tumor-immune interactions).

  • 680SiR: Minimal. Because 680SiR probes are often intracellular and target-specific (or covalently bound via SNAP-tags), they do not "leak" or transfer as easily as lipophilic membrane dyes.

4. Spectral Properties (Multiplexing)
  • PKH26: Ex/Em ~551/567 nm (Orange/Red). Overlaps with PE/RFP.

  • 680SiR: Ex/Em ~679/697 nm (Far-Red/NIR).[1]

    • Benefit: 680SiR operates in the "optical window" of tissue. It has lower autofluorescence and deeper penetration , making it superior for in vivo imaging or thick tissue slices. It is compatible with GFP/RFP/DAPI in multiplex panels.

Part 4: Data Summary Table
FeaturePKH Dyes (e.g., PKH26)680SiR (Silicon Rhodamine)
Primary Mechanism Passive Membrane IntercalationFluorogenic / Target Binding
Fluorescence State Always ON (High Background)OFF until Bound (No Wash)
Cell Permeability No (Labels surface)Yes (Crosses membrane)
Cytotoxicity Moderate-High (Membrane stiffening)Low (Physiologically compatible)
Dye Transfer High (Leaky)Low (Stable/Covalent options)
Wash Steps Mandatory (Critical)Optional (Fluorogenic)
Best Application Long-term proliferation (Flow Cytometry)Live-cell Microscopy / STED
Spectral Region Visible (Green/Red)Near-Infrared (680 nm)
Part 5: Experimental Protocols
Protocol A: PKH Membrane Labeling (Critical Wash Steps)

This protocol emphasizes the "Diluent C" step to prevent aggregation.

  • Preparation: Wash cells (

    
    ) twice in serum-free medium.
    
  • Resuspension: Resuspend cell pellet in 1 mL Diluent C (provided with kit). Do not use PBS.

  • Dye Prep: Prepare

    
     Dye solution in Diluent C (e.g., 
    
    
    
    ).
  • Staining: Rapidly mix cells and dye (1:1 ratio) for a final volume of 2 mL.

  • Incubation: Incubate for 2-5 minutes at Room Temperature (RT). Do not exceed.

  • Quenching: Add an equal volume of Serum (FBS) or BSA (1%) to stop the reaction. Incubate 1 min.

  • Washing: Centrifuge and wash cells 3 times with complete medium to remove unbound dye micelles.

Protocol B: 680SiR Live-Cell Staining (No-Wash)

This protocol assumes the use of a probe like 680SiR-DNA or 680SiR-Tubulin.

  • Culture: Plate cells in glass-bottom dishes (for microscopy).

  • Dye Addition: Add 680SiR probe directly to the culture medium.

    • Typical Concentration: 0.5 - 1.0

      
      .
      
  • Incubation: Incubate for 1 hour at 37°C / 5% CO

    
    .
    
  • Imaging: Image directly. No washing is required due to the fluorogenic nature (low background).

    • Note: For STED microscopy, use 775 nm depletion laser.[2][3]

Part 6: Workflow Visualization

WorkflowComparison cluster_PKH_Flow PKH Workflow (Complex) cluster_SiR_Flow 680SiR Workflow (Streamlined) Start_PKH Harvest Cells Diluent Resuspend in Diluent C (Critical Step) Start_PKH->Diluent Mix Mix with Dye Diluent->Mix Quench Quench with Serum Mix->Quench Wash Wash 3x (Remove Micelles) Quench->Wash Analyze_PKH Analysis Wash->Analyze_PKH Start_SiR Adherent/Suspension Cells Add Add 680SiR to Media Start_SiR->Add Incubate Incubate 1h @ 37°C Add->Incubate Analyze_SiR Image Directly (No Wash) Incubate->Analyze_SiR

Caption: Workflow comparison showing the multi-step wash requirement of PKH vs. the "add-and-read" simplicity of 680SiR.

References
  • Butkevich, A. N., et al. (2018). "Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super-Resolution STED Microscopy in Living Cells." Angewandte Chemie International Edition. Link

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[1][2][4] Nature Chemistry. Link

  • Wallace, P. K., et al. (2008). "Tracking antigen-driven responses by flow cytometry: monitoring proliferation by dye dilution." Cytometry Part A. Link

  • Sigma-Aldrich. "PKH26 Red Fluorescent Cell Linker Kit for General Cell Membrane Labeling - Technical Bulletin." Link

  • PerkinElmer (Revvity). "VivoTrack 680: Near-infrared fluorescent cell labeling agent." Link

Sources

Objective Comparison: 680SiR vs. Conventional NIR Cell Tracking Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

680SiR (Silicon Rhodamine 680) represents a paradigm shift from "passive staining" to "smart probing." Unlike traditional near-infrared (NIR) trackers like CellTrace™ Far Red (covalent protein binding) or DiD/VivoTrack 680 (lipophilic membrane insertion), 680SiR is a fluorogenic, self-labeling fluorophore often utilized in super-resolution microscopy (STED).

  • Choose 680SiR if: You require nanometer-scale resolution (STED/SIM), live-cell intracellular structural dynamics (e.g., cytoskeleton, lysosomes), or "no-wash" protocols where background suppression is critical.

  • Choose CellTrace/VivoTrack if: You are performing bulk population analysis (Flow Cytometry), long-term generation tracking (proliferation assays), or whole-body in vivo migration tracking where gross signal intensity outweighs spatial precision.

Part 1: Technical Introduction & Mechanisms

The Chemistry of 680SiR: The Fluorogenic Switch

The defining feature of 680SiR is its Spiro-Lactone Switch . Traditional cyanine dyes (Cy5, DiD) are "always on," meaning they fluoresce regardless of whether they are bound to a target or floating free in the medium. This necessitates rigorous washing to remove background noise.

In contrast, 680SiR exists in a dynamic equilibrium between two states:

  • Spirolactone (OFF): A closed, non-fluorescent, lipophilic ring structure. This form easily permeates the cell membrane.[1]

  • Zwitterion (ON): Upon binding to a polar protein surface (e.g., via SNAP-tag, HaloTag, or specific probe affinity like SiR-Tubulin), the ring opens, restoring the conjugated

    
    -system and activating fluorescence.
    
Mechanism Visualization

The following diagram illustrates the activation mechanism that gives 680SiR its superior signal-to-noise ratio (SNR).

SiR_Mechanism Spiro Spirolactone Form (Non-Fluorescent) Membrane Cell Membrane (Passive Diffusion) Spiro->Membrane Permeates Target Intracellular Target (Protein/Tag Binding) Spiro->Target Specific Binding Membrane->Spiro Intracellular Entry Zwitter Zwitterionic Form (High Fluorescence) Target->Zwitter Ring Opening (Acidic/Polar Env) Zwitter->Spiro Unbound State Signal NIR Emission (~697 nm) Zwitter->Signal Excitation @ 679nm

Caption: The fluorogenic cycle of 680SiR. The dye remains dark (Spirolactone) until it binds its target, eliminating the need for washing steps.

Part 2: Performance Comparison

Comparative Data Matrix

The following table contrasts 680SiR with the two industry standards: CellTrace™ Far Red (Succinimidyl Ester) and DiD/VivoTrack 680 (Lipophilic Carbocyanine).

Feature680SiR (Silicon Rhodamine) CellTrace™ Far Red DiD / VivoTrack 680
Primary Mechanism Fluorogenic Target Binding (Spiro-switch)Covalent Amine Binding (Succinimidyl Ester)Lipophilic Membrane Insertion
Excitation / Emission 679 nm / 697 nm630 nm / 661 nm644 nm / 665 nm (DiD)
Photostability Extreme (Suitable for STED)Moderate (Bleaches in time-lapse)Low to Moderate
Wash Requirement None (No-Wash) High (Must remove excess ester)Moderate
Cytotoxicity Low (Target dependent)Low to Moderate (conc. dependent)Low
Resolution Limit <50 nm (STED Compatible) Diffraction Limited (~250 nm)Diffraction Limited
Retention Time Hours to Days (Turnover dependent)Generations (Dilutes w/ division)Days (Membrane turnover)
Best Application Intracellular Dynamics, STED, Live-CellProliferation (Flow Cytometry)Cell Migration, In Vivo Tracking
Photostability & Super-Resolution (STED)

680SiR is specifically engineered for Stimulated Emission Depletion (STED) microscopy.[2]

  • The Data: In comparative bleaching assays, SiR-based dyes retain >80% fluorescence after 100 frames of high-intensity confocal imaging, whereas Carbocyanine dyes (DiD) often lose >50% signal within 20 frames [1][2].

  • Why it matters: For tracking organelle movement (e.g., lysosomes or mitochondria) over time, 680SiR allows for continuous recording without the "fading" artifacts seen with CellTrace.

Cytotoxicity & Biocompatibility
  • CellTrace/SE Dyes: Rely on covalent modification of intracellular amines. High concentrations can inhibit enzyme function and affect cell cycle progression.

  • 680SiR: Binds non-covalently (unless SNAP-tag is used) or specifically to cytoskeletal elements. At working concentrations (0.5 - 1 µM), it shows negligible impact on cell proliferation or cytoskeletal dynamics [5].

Part 3: Experimental Protocols

Protocol A: High-Fidelity Live Cell Tracking with 680SiR

Use this for: Sub-cellular tracking, STED microscopy, and short-term dynamics.

Reagents:

  • 680SiR-Probe (e.g., 680SiR-Tubulin or 680SiR-SNAP ligand).[2][3][4]

  • Live cell imaging solution (e.g., FluoroBrite DMEM).

Workflow:

  • Preparation: Dilute 680SiR stock (usually 1 mM in DMSO) to a working concentration of 0.5 – 1.0 µM in warm culture medium.

  • Staining: Remove culture medium from cells (adherent or suspension).

  • Incubation: Add the 680SiR-containing medium directly to cells.

  • Time: Incubate for 30–60 minutes at 37°C / 5% CO2.

  • Imaging (The "No-Wash" Step): Do not wash. Replace medium only if phenol red is present (switch to clear medium). The unbound dye is invisible.

  • Acquisition: Image using 680 nm excitation (Cy5.5/Cy7 filter set) or STED depletion laser at 775 nm.

Protocol B: Long-Term Population Tracking with CellTrace Far Red

Use this for: Proliferation assays, Flow Cytometry, and generation counting.

Workflow:

  • Preparation: Resuspend cells in PBS (free of proteins/serum) at

    
     cells/mL. Note: Serum amines quench the dye.
    
  • Staining: Add CellTrace stock to reach 1 µM final concentration.

  • Incubation: Incubate for 20 minutes at 37°C, protected from light.

  • Quenching: Add 5x volume of complete culture medium (with 10% FBS) to quench unreacted succinimidyl esters. Incubate 5 mins.

  • Washing: Centrifuge and wash cells 2x with complete medium to remove hydrolyzed dye.

  • Analysis: Proceed to culture or Flow Cytometry.[5]

Part 4: Decision Logic for Researchers

Use the following logic flow to determine the correct dye for your experiment.

Decision_Matrix Start Start: Define Tracking Goal Q1 Is Super-Resolution (STED) Required? Start->Q1 Res_High Use 680SiR (High Photostability, <50nm res) Q1->Res_High Yes Res_Low Standard Resolution OK Q1->Res_Low No Q2 Is the goal Proliferation (Generation Counting)? Prolif_Yes Use CellTrace Far Red (Covalent, Dilutes evenly) Q2->Prolif_Yes Yes Prolif_No Is the goal Membrane/Migration Tracking? Q2->Prolif_No No Res_Low->Q2 Mig_Yes Use VivoTrack 680 / DiD (Lipophilic, Bright) Prolif_No->Mig_Yes Yes Mig_No Use 680SiR (For specific organelle dynamics) Prolif_No->Mig_No No

Caption: Decision tree for selecting between 680SiR, CellTrace, and Lipophilic dyes based on experimental needs.

References

  • Butkevich, A. N., et al. (2018).[3][6] "Two-Color 810 nm STED Nanoscopy of Living Cells with Endogenous SNAP-Tagged Fusion Proteins." ACS Chemical Biology. Link

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[7][8][9] Nature Chemistry. Link

  • Thermo Fisher Scientific. "CellTrace™ Far Red Cell Proliferation Kit Product Information." Link

  • PerkinElmer. "VivoTrack 680 Fluorescent Imaging Agent Application Note." Link

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods. Link

Sources

Technical Guide: Assessing Dye Retention in Daughter Cells with 680SIR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing Dye Retention in Daughter Cells with 680SIR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Shift to Silicon Rhodamine

Tracking daughter cells through multiple generations requires a fluorophore that balances three competing physical demands: retention (minimal efflux), stability (high quantum yield), and biocompatibility (low cytotoxicity). While CFSE has long been the gold standard and CellTrace™ Far Red the modern alternative, 680SIR (Silicon Rhodamine-680) represents a distinct class of fluorophore—a zwitterionic, far-red probe originally optimized for super-resolution (STED) microscopy but increasingly relevant for long-term tracking in phototoxic-sensitive environments.

This guide evaluates the efficacy of 680SIR-NHS (the amine-reactive succinimidyl ester form) for assessing dye retention and proliferation, comparing it directly against industry-standard alternatives.

Technical Deep Dive: The 680SIR Mechanism

Unlike traditional fluorescein or cyanine dyes, 680SIR utilizes a silicon-substituted xanthene core. This substitution shifts the emission into the near-infrared (NIR) window (~670–690 nm) and imparts unique chemical properties.

Mechanism of Action
  • Cell Entry: The 680SIR-NHS ester is cell-permeable. It crosses the plasma membrane via passive diffusion.

  • Covalent Anchoring: Once intracellular, the succinimidyl ester moiety reacts with free amine groups (lysine residues) on cytoplasmic proteins, forming stable amide bonds.

  • Fluorogenicity: The core 680SIR molecule often exists in a dynamic equilibrium between a non-fluorescent spirolactone (closed) form and a fluorescent zwitterionic (open) form. Binding to polar protein surfaces stabilizes the open, fluorescent state, reducing background noise from unbound dye.

  • Inheritance: Upon cytokinesis, the labeled cytoplasmic protein pool is distributed approximately 50/50 to daughter cells. The fluorescence intensity halves with each division, allowing generational tracking.

The Retention Challenge: P-Glycoprotein (P-gp)

A critical consideration for 680SIR is its interaction with efflux pumps. Unlike CellTrace™ Violet, SiR derivatives are known substrates for P-glycoprotein (MDR1) . In high-efflux cell lines (e.g., CHO, certain cancer stem cells), 680SIR may be actively pumped out, mimicking "proliferation" (signal loss) without division.

  • Control Requirement: Validation with an efflux inhibitor (e.g., Verapamil) is mandatory when establishing this assay in new cell lines.

Comparative Analysis: 680SIR vs. Alternatives

The following table contrasts 680SIR with the most common proliferation dyes.

Feature680SIR-NHS CellTrace™ Far Red CFSE CellTrace™ Violet
Excitation / Emission 652 nm / 674 nm630 nm / 661 nm492 nm / 517 nm405 nm / 450 nm
Chemistry Silicon RhodamineCarbocyanine derivativeFluoresceinCoumarin derivative
Cytotoxicity Very Low (NIR light = less phototoxicity)LowModerate to HighLow
Spectral Separation Excellent (leaves GFP/RFP free)Good (leaves GFP/RFP free)Poor (blocks GFP)Good (blocks BFP)
Resolution (Generations) High (STED compatible)High (6+ generations)Moderate (broad peaks)High (6+ generations)
Efflux Susceptibility High (P-gp substrate)Low/ModerateModerateLow
Primary Advantage Super-resolution imaging + Deep tissue penetrationOptimized for flow cytometryHistorical data continuityCompatible with GFP/RFP/APC
Experimental Workflow: 680SIR Retention Assay

This protocol is designed for adherent or suspension cells using 680SIR-NHS .

Phase 1: Preparation
  • Reconstitution: Dissolve 680SIR-NHS in anhydrous DMSO to a stock concentration of 1–5 mM . Store at -20°C with desiccant.

  • Cell Prep: Resuspend cells at

    
     cells/mL in PBS  (protein-free).
    
    • Critical: Serum proteins will quench the NHS ester. Ensure cells are washed 2x in PBS.

Phase 2: Staining (The "Pulse")
  • Dye Addition: Add 680SIR-NHS to the cell suspension for a final concentration of 0.5 – 1.0 µM .

    • Optimization: Titrate between 0.1 µM and 5 µM. Higher concentrations increase generational range but may risk saturation or toxicity.

  • Incubation: Incubate for 20 minutes at 37°C in the dark.

    • Agitation: Gently swirl every 5 minutes to ensure uniform staining.

  • Quenching: Add 5 volumes of complete culture medium (containing >10% FBS) to scavenge unreacted dye. Incubate for 5 minutes.

  • Wash: Centrifuge and wash cells 2x with complete medium.

Phase 3: Analysis (The "Chase")
  • Baseline (T0): Fix and analyze a specific aliquot immediately to establish the "Generation 0" Maximum Fluorescence Intensity (MFI).

  • Culture: Plate remaining cells and culture for 24–96 hours.

  • Readout: Harvest and analyze via Flow Cytometry (APC/Cy5 channel) or Live-Cell Microscopy.

Mandatory Visualization: Pathway & Workflow

The following diagram illustrates the staining logic and the critical efflux checkpoint that distinguishes 680SIR from other dyes.

G cluster_0 Staining Phase cluster_1 Retention & Division Stock 680SIR-NHS (DMSO Stock) Cell_Ext Extracellular Space Stock->Cell_Ext Dilute in PBS Cell_Int Cytoplasm Cell_Ext->Cell_Int Passive Diffusion Protein Cytoplasmic Proteins Cell_Int->Protein Targeting Pgp P-gp Efflux Pump Cell_Int->Pgp Substrate Binding Bound Covalent Conjugate Protein->Bound NHS Ester Reaction Gen0 Gen 0 (100% Signal) Bound->Gen0 T=0 Pgp->Cell_Ext Active Efflux (Risk Factor) Loss Signal Loss (Non-Mitotic) Pgp->Loss False Dilution Gen1 Gen 1 (50% Signal) Gen0->Gen1 Cell Division Gen2 Gen 2 (25% Signal) Gen1->Gen2 Cell Division

Figure 1: 680SIR Staining Workflow and Efflux Risk. Note the red pathway indicating potential signal loss via P-glycoprotein, which can confound proliferation data if not controlled.

Data Interpretation & Troubleshooting
Calculating Generations

Data should be visualized on a Logarithmic scale (Log10 or Log-Logical).

  • Success: Distinct, equidistant peaks. Each peak represents a halving of intensity.

  • Calculation:

    
    
    
Troubleshooting "Broad" Peaks

If peaks are undefined or broad with 680SIR:

  • Asymmetric Division: Rare, but possible.

  • Variable Efflux: Heterogeneous expression of P-gp within the population causes some cells to lose dye faster than others, blurring the generational boundaries.

    • Solution: Add Verapamil (10–50 µM) or Cyclosporin A during the culture period to inhibit efflux, ensuring signal loss is only due to division.

References
  • Butkevich, A. N., et al. (2018). "Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super-Resolution STED Microscopy in Living Cells." ACS Chemical Biology.

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[1] Nature Chemistry.

  • Spirochrome AG. (2024). "SiR-NHS Ester Technical Datasheet." Spirochrome Products.

  • Thermo Fisher Scientific. (2023). "CellTrace™ Far Red Cell Proliferation Kit User Guide." Invitrogen Manuals.

  • Ambudkar, S. V., et al. (1999). "Biochemical, cellular, and pharmacological aspects of the multidrug transporter." Annual Review of Pharmacology and Toxicology.

Sources

In Vivo Validation of 680SiR-Labeled Cell Tracking: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The longitudinal tracking of adoptively transferred cells—such as CAR-T cells, stem cells, and primary macrophages—is a critical bottleneck in preclinical drug development. While legacy modalities like visible-spectrum dyes or genetic reporters have driven early discoveries, they are fundamentally limited by tissue autofluorescence, solvent toxicity, or the need for complex genetic manipulation.

Silicon Rhodamine 680 (680SiR) and its membrane-intercalating commercial derivatives (e.g., VivoTrack 680) represent a paradigm shift in in vivo cell tracking. By leveraging a highly water-soluble, near-infrared (NIR) fluorogenic core, 680SiR enables deep-tissue imaging with near-zero background, while preserving absolute cell viability[1]. This guide objectively compares 680SiR against alternative tracking agents and provides a self-validating experimental workflow for in vivo deployment.

The Mechanistic Advantage of 680SiR (E-E-A-T)

To understand why 680SiR outperforms traditional dyes, we must examine the causality behind its photophysical and chemical design:

  • The Silicon Substitution (Deep Tissue Penetration): Standard rhodamine dyes emit in the visible spectrum, where light scattering and absorption by endogenous hemoglobin and melanin severely limit tissue penetration. By replacing the oxygen atom in the xanthene core with a silicon atom, the lowest unoccupied molecular orbital (LUMO) is lowered[2]. This structural tweak red-shifts the excitation and emission spectra by ~90 nm into the NIR window (Ex: ~670 nm / Em: ~700 nm), allowing signals to penetrate centimeters of tissue with minimal attenuation[3].

  • Spirolactone-Zwitterion Equilibrium (Fluorogenicity): 680SiR exists in a dynamic equilibrium between a closed, non-fluorescent spirolactone form and an open, highly fluorescent zwitterionic form[4]. In aqueous environments (like circulating blood), the non-fluorescent form dominates. Upon intercalating into the hydrophobic/hydrophilic interface of a cell membrane, the equilibrium shifts dramatically to the fluorescent zwitterion[2]. This fluorogenic "turn-on" mechanism drastically reduces background noise from unbound dye.

  • Aqueous Solubility (Cell Viability): Legacy lipophilic NIR dyes (like DiR) require harsh organic solvents such as DMSO or ethanol for solubilization, which can perturb cell membranes, alter phenotype, and reduce proliferative capacity. 680SiR variants are engineered with hydrophilic groups (e.g., PEGylation or sulfonation), allowing them to be dissolved entirely in physiological buffers like PBS[1].

G A 680SiR Probe (Aqueous Environment) B Spirolactone Form (Non-Fluorescent / OFF) A->B Default state C Target Binding / Membrane Intercalation B->C Cell labeling D Zwitterion Form (Highly Fluorescent / ON) C->D Structural shift E NIR Excitation (~670 nm) D->E In vivo imaging F Deep Tissue Emission (~700 nm) E->F High SNR signal

Figure 1: Fluorogenic switching mechanism of 680SiR from non-fluorescent to highly fluorescent state.

Comparative Analysis: 680SiR vs. Legacy Tracking Modalities

When designing an in vivo tracking study, researchers must balance signal depth, preparation time, and biological perturbation. The table below synthesizes the performance metrics of 680SiR against common alternatives.

Performance Metric680SiR (e.g., VivoTrack 680)DiR (Lipophilic NIR)CFSE (Visible Dye)Bioluminescence (Luciferase)
Excitation / Emission ~670 nm / ~700 nm (NIR)~750 nm / ~780 nm (NIR)~492 nm / ~517 nm (Visible)N/A (Enzymatic Photon Emission)
Solvent Requirement Aqueous (PBS) Harsh Organics (DMSO/EtOH)Aqueous / DMSON/A (Genetic Modification)
Fluorogenicity High (Spirolactone switch) Low (Always ON)Low (Always ON)High (Requires Luciferin injection)
Cell Viability Impact Minimal (>95% viability) Moderate to High toxicityModerateMinimal (but requires transfection)
In Vivo Penetration Deep (>1-2 cm) Deep (>1-2 cm)Shallow (<2 mm)Deep
Preparation Time ~30 minutes ~45 minutes~30 minutesWeeks (Vector generation & selection)
Signal Retention >7 days in vitro/in vivo ~5-7 days~3-5 daysPermanent (if stably integrated)

Data synthesized from established pharmacokinetic and optical imaging parameters[1],[3].

Experimental Workflow: In Vivo Validation Protocol

To ensure scientific integrity, any cell tracking protocol must be a self-validating system . This means incorporating strict in vitro quality control (QC) checkpoints before introducing the cells into the complex in vivo environment.

Step-by-Step Methodology

Phase 1: Cell Preparation & Labeling

  • Harvest and Wash: Harvest the cells of interest (e.g., primary macrophages or T-cells). Wash the cells once with sterile, serum-free PBS to remove serum proteins and free lipids, which can competitively sequester the labeling agent[1].

  • Resuspension: Discard the supernatant and resuspend the cell pellet at a concentration of up to

    
     cells/mL in 2.0 mL of sterile PBS[1].
    
  • Reagent Preparation: Dissolve the 680SiR labeling agent (e.g., 0.2 mg of VivoTrack 680 formulated in PEG) in 1.3 mL of warm (37 °C) sterile PBS. Vortex gently until completely dissolved. Note: The absence of organic solvents here is the primary driver of high post-labeling viability.[1]

  • Incubation: Add 2.0 mL of the labeling solution to the 2.0 mL cell suspension. Mix immediately by gentle vortexing and incubate for 15 minutes at room temperature, protected from light[5].

  • Clearance: Wash the cells 3 times with room-temperature PBS containing 1% FBS to quench and remove any excess, unbound labeling agent[1].

Phase 2: Self-Validation (QC Checkpoint) 6. Viability Assessment: Perform a Trypan Blue exclusion assay or Annexin V/PI staining. Proceed only if viability is >95%. 7. Labeling Efficiency: Analyze a small aliquot via flow cytometry using a red laser (e.g., 633 nm or 640 nm) and a 660/20 nm or 670/30 nm bandpass filter. Ensure a uniform, single-peak rightward shift in fluorescence intensity compared to unlabeled controls[1].

Phase 3: In Vivo Tracking 8. Injection: Resuspend the validated cells in sterile, serum-free PBS and inject intravenously (e.g., tail vein) or orthotopically into the animal model. 9. Longitudinal Imaging: Utilize a Fluorescence Molecular Tomography (FMT) or an IVIS epifluorescence imaging system to track cell biodistribution non-invasively over 7+ days. The 680SiR signal allows for multiscopic imaging, from whole-body macro-distribution down to single-cell resolution via intravital multiphoton microscopy[3].

Workflow N1 1. Cell Preparation (Serum-free wash) N2 2. 680SiR Labeling (Aqueous, 15 min) N1->N2 N3 3. In Vitro Validation (Flow Cytometry QC) N2->N3 N4 4. In Vivo Injection (Tail Vein/Local) N3->N4 QC Passed (>95%) N5 5. Longitudinal Tracking (FMT/IVIS Imaging) N4->N5

Figure 2: Self-validating in vivo workflow for 680SiR cell labeling and longitudinal tracking.

Conclusion

For researchers requiring robust, longitudinal tracking of primary cells without the confounding variables of solvent toxicity or genetic manipulation, 680SiR-based agents offer an unparalleled solution. By exploiting the silicon-rhodamine core's unique fluorogenic properties and NIR emission, this modality ensures that the biological behavior observed in vivo is a true reflection of the cell's natural state, rather than an artifact of the labeling process.

References

  • VivoTrack 680 Fluorescent Imaging Agent Application note. summitpharma.co.jp (PerkinElmer / Revvity).1

  • A Near-Infrared Cell Tracker Reagent for Multiscopic In Vivo Imaging and Quantification of Leukocyte Immune Responses. nih.gov (PMC).3

  • VivoTrack 680 NIR Fluorescent Imaging Agent from Aladdin Scientific. biocompare.com.5

  • Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications. rsc.org.4

  • A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. epfl.ch.2

Sources

Engineering Cellular Visibility: A Comparative Guide to Lipophilic vs. Covalent NIR Tracers

Author: BenchChem Technical Support Team. Date: March 2026

When designing in vivo biodistribution studies or complex co-culture assays, the choice of fluorescent cell tracker is a critical determinant of data integrity. As an Application Scientist, I frequently observe researchers defaulting to legacy dyes without considering the mechanochemical realities of their specific assays. Near-infrared (NIR) fluorophores (emitting at 650–900 nm) are universally preferred for in vivo tracking due to their ability to bypass tissue autofluorescence and achieve deep optical penetration[1]. However, the method by which these NIR dyes attach to the cell—lipophilic intercalation versus covalent conjugation—dictates their stability, toxicity, and susceptibility to artifactual dye transfer.

This guide provides an objective, mechanistically grounded comparison between lipophilic NIR dyes (e.g., DiD, DiR) and covalent NIR labelers (e.g., CellTrace™ Far Red, MemBrite® Fix), equipping you with the causality behind the protocols so you can engineer self-validating experiments.

Mechanistic Foundations: Intercalation vs. Conjugation
Lipophilic Tracers (DiD, DiR)

Carbocyanine dyes like DiR (DiIC18(7)) and DiD rely on long hydrocarbon tails (typically C18) to spontaneously partition into the lipid bilayer of the plasma membrane[2]. The Causality of Failure: Because this interaction is purely hydrophobic and non-covalent, the dye remains fluid. While this allows for uniform membrane staining, it also means the dye can be easily extracted by detergents (e.g., Triton X-100) or organic solvents used in downstream immunofluorescence[3]. More critically, lipophilic dyes are notorious for "microenvironmental contamination." In vivo, labeled cells can shed dye via extracellular vesicles or direct membrane contact, which is then phagocytosed by host macrophages, leading to false-positive tracking signals[4].

Covalent Tracers (CellTrace Far Red, MemBrite Fix)

Covalent labelers utilize reactive chemistries—most commonly N-hydroxysuccinimide (NHS) esters—to form irreversible amide bonds with primary amines (-NH


) on surface or intracellular proteins[5].
The Causality of Success:  This permanent linkage eliminates dye transfer between co-cultured cells and withstands harsh fixation and permeabilization protocols[6]. For intracellular covalent dyes like CellTrace Far Red, the fluorophore is distributed equally to daughter cells upon division, allowing precise flow cytometric modeling of discrete generational peaks[7].

Mechanisms Root NIR Cell Labeling Lipo Lipophilic (DiR/DiD) Root->Lipo Cov Covalent (CellTrace) Root->Cov MechL Hydrophobic Intercalation Lipo->MechL MechC NHS-Ester Amide Bond Cov->MechC ProL High Initial Brightness MechL->ProL ConL High Dye Transfer Risk MechL->ConL ProC Zero Dye Transfer MechC->ProC ConC Requires Protein-Free Prep MechC->ConC

Fig 1. Mechanistic pathways and functional trade-offs of lipophilic vs covalent NIR labelers.

Quantitative & Qualitative Performance Comparison

To select the appropriate tracer, you must align the dye's chemical properties with your downstream analytical requirements.

ParameterLipophilic NIR Dyes (e.g., DiR, DiD)Covalent NIR Dyes (e.g., CellTrace Far Red)
Primary Mechanism Hydrophobic intercalation into lipid bilayer[2]NHS-ester amide bond with primary amines[5]
Typical Ex/Em Maxima DiR: 748/780 nm; DiD: 644/665 nm[2]CellTrace Far Red: 630/661 nm[7]
Dye Transfer Risk High (transfers via vesicles/contact)[4]Negligible (<5% transfer)[6]
Fixation & Permeability PFA only; incompatible with detergents/methanol[3]Fully compatible with PFA, methanol, and Triton X-100[3]
Generational Tracking Poor (membrane turnover blurs resolution)Excellent (resolves up to 8 distinct generations)[7]
In Vivo Application Short-term whole-body biodistribution[1]Long-term tracking, ex vivo flow cytometry[7]
Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following workflows are designed not just to label cells, but to validate the integrity of the labeling process itself.

Protocol 1: In Vivo Tracking Preparation using DiR (Lipophilic)

Objective: Label cells for whole-body NIR imaging while preventing unbound dye micelles from causing background fluorescence in the host.

  • Wash: Suspend cells at

    
     cells/mL in serum-free medium.
    Causality: Serum lipids act as a sink, prematurely sequestering the lipophilic dye before it reaches the cell membrane.
    
  • Stain: Add DiR to a final concentration of 1–5 µM. Inject the dye directly into the vortexing cell suspension. Causality: Lipophilic dyes crash out of aqueous solutions rapidly. Vortexing prevents localized precipitation and uneven labeling.

  • Incubate: 37°C for 15 minutes in the dark.

  • Quench & Wash (Critical): Wash the cells three times using medium containing 10% Fetal Bovine Serum (FBS). Causality: The albumin and lipids in the FBS act as a "lipid sponge," pulling away loosely bound dye and unbound micelles that would otherwise cause false-positive host tissue staining in vivo[4].

Self-Validation Checkpoint: Plate a subset of labeled cells overnight. Check the supernatant the next day for fluorescence; if the supernatant is highly fluorescent, the washing steps were insufficient and the cells are shedding micelles.

Protocol 2: Generational Proliferation Assay using CellTrace Far Red (Covalent)

Objective: Achieve uniform covalent labeling for discrete flow cytometry proliferation peaks.

  • Wash: Pellet cells and resuspend in pure, protein-free PBS. Causality: Any exogenous proteins or amino acids in the buffer will competitively react with the NHS-ester, drastically reducing cell labeling efficiency[5].

  • Reconstitute: Dissolve CellTrace Far Red in anhydrous DMSO immediately before use. Causality: NHS-esters hydrolyze rapidly in the presence of water.

  • Stain: Add the dye (typically 1 µM final) and mix instantaneously. Causality: Covalent reaction kinetics are extremely fast. If the dye sits on top of the cell suspension for even a few seconds, the top layer of cells will become hyper-labeled while the rest remain dim, destroying the ability to resolve generational peaks[7].

  • Quench: Add 5 volumes of complete culture medium (with ≥10% FBS) and incubate for 5 minutes. Causality: The excess proteins in the serum rapidly scavenge and quench any remaining unreacted NHS-ester, preventing cellular toxicity.

Workflow S1 1. Wash in PBS (Remove Amines) S2 2. Add Dye & Mix (Prevent Hydrolysis) S1->S2 S3 3. Quench w/ FBS (Scavenge NHS) S2->S3 S4 4. Flow Cytometry (Validate CV <15%) S3->S4

Fig 2. Self-validating covalent labeling workflow ensuring uniform generational tracking.

Self-Validation Checkpoint: Analyze the Day 0 (parental) population via flow cytometry. The coefficient of variation (CV) of the fluorescence peak must be <15%. A wide peak indicates poor mixing during Step 3, which will blur subsequent generation peaks.

Conclusion & Decision Matrix

Do not select a dye based solely on its excitation/emission spectra. Choose lipophilic dyes (DiR, DiD) when you need rapid, ultra-bright labeling for short-term in vivo biodistribution where downstream tissue sectioning or permeabilization is not required. Choose covalent dyes (CellTrace Far Red, MemBrite Fix) when tracking cell proliferation across multiple generations, performing complex co-cultures, or when your protocol demands rigorous intracellular immunofluorescence staining.

References
  • 6 - Atlantis Bioscience 2.5 - PubMed / NIH

  • 3 - Biotium

  • 4 - Blood / ASH Publications 5.7 - ResearchGate 6.2 - Thermo Fisher Scientific 7.1 - PMC / NIH

Sources

Technical Evaluation: Off-Target Effects of 680SiR Live-Cell Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The 680SiR (Silicon Rhodamine 680) fluorophore represents a significant advancement in near-infrared (NIR) live-cell imaging, particularly for super-resolution modalities like STED. However, its utility is frequently compromised by specific off-target phenomena that are often under-reported in vendor literature.

This guide provides a rigorous, data-driven evaluation of 680SiR's off-target behaviors. We move beyond simple "staining instructions" to analyze the physicochemical mechanisms driving these artifacts—specifically lysosomotropism , efflux pump susceptibility , and pharmacological perturbation —and provide validated protocols to quantify and mitigate them.

Mechanism of Action & Off-Target Causality

To control off-target effects, one must understand the chemical equilibrium governing 680SiR. Unlike standard immunofluorescence dyes (e.g., Alexa Fluor 647), 680SiR is a fluorogenic, cell-permeable zwitterion .

The Spirolactone-Zwitterion Equilibrium

680SiR exists in a dynamic equilibrium between two forms:

  • Spirolactone (OFF): Non-fluorescent, uncharged, highly cell-permeable (lipophilic).

  • Zwitterion (ON): Highly fluorescent, charged, less permeable.

The Off-Target Trap: The "ON" state is cationic. In live cells, cationic lipophilic molecules are actively sequestered into acidic organelles (lysosomes) via protonation trapping. This is the primary source of non-specific background signal in 680SiR imaging.

DOT Diagram: Mechanism of Lysosomal Trapping

G cluster_ext Extracellular Space (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) SiR_Spiro 680SiR (Spirolactone) [Non-Fluorescent / Uncharged] SiR_Cyto 680SiR (Equilibrium) Spirolactone ⇌ Zwitterion SiR_Spiro->SiR_Cyto Passive Diffusion Target Specific Target (e.g., Microtubules) SiR_Cyto->Target Specific Binding (Fluorescence ON) SiR_Lyso 680SiR (Protonated) [Trapped Cation] SiR_Cyto->SiR_Lyso Acidotropic Accumulation (Off-Target Signal)

Caption: Kinetic pathway of 680SiR showing the competition between specific target binding and lysosomal sequestration (acidotropic trapping).

Comparative Analysis: 680SiR vs. Alternatives

The following table contrasts 680SiR with common alternatives, highlighting specific off-target risks.

Feature680SiR (Silicon Rhodamine) Janelia Fluor 646 (JF646) Draq5 (Anthraquinone) Alexa Fluor 647
Primary Off-Target Lysosomal Accumulation (High)Nuclear/Lipid (Low)Cytotoxicity (High)None (Impermeable)
Efflux Susceptibility High (Often requires Verapamil)Low/ModerateLowN/A
Pharmacology Target-dependent (e.g., Taxane effect)Inert (usually)DNA IntercalatorInert
STED Compatibility Excellent (Depletion ~775nm)GoodPoorGood (if conjugated)
Cytotoxicity Low (at <1µM)Very LowHigh (Reduces viability)None

Critical Insight: While Draq5 is a simpler DNA stain, it is highly cytotoxic and arrests the cell cycle rapidly. 680SiR-DNA is superior for long-term imaging only if concentrations are titrated (<1 µM) to avoid G2 arrest.

Experimental Validation Protocols

To validate 680SiR performance in your specific cell line, you must run these self-validating control experiments. Do not assume vendor protocols work for all cell types.

Protocol A: Quantifying Lysosomal Off-Target Signal

Objective: Determine if the "punctate" signal observed is real target structure or lysosomal artifact.

  • Preparation: Seed cells (e.g., HeLa, U2OS) in glass-bottom dishes (No. 1.5H).

  • Labeling:

    • Experimental: Incubate with 680SiR probe (e.g., 500 nM) for 1 hour.

    • Reference: Co-stain with LysoTracker Green DND-26 (50 nM) for the final 30 minutes.

  • Imaging: Acquire sequential images (Green: Ex 488 / Em 510; Far-Red: Ex 640 / Em 680).

  • Analysis (Pearson's Coefficient):

    • Use ImageJ/Fiji (Coloc 2 plugin).

    • Calculate Pearson’s Correlation Coefficient (PCC) between Green and Far-Red channels.

    • Interpretation:

      • PCC > 0.6: High off-target lysosomal accumulation. Action: Reduce concentration or use wash steps.

      • PCC < 0.2: High specificity.

Protocol B: Verapamil-Free Optimization (Efflux Check)

Objective: Many protocols recommend adding Verapamil to prevent dye efflux. However, Verapamil is a calcium channel blocker that alters cellular physiology. You must determine if it is strictly necessary.

  • Setup: Prepare three conditions:

    • A: 680SiR (Standard Conc.) + DMSO (Vehicle).

    • B: 680SiR (Standard Conc.) + Verapamil (10 µM).[1]

    • C: 680SiR (2x Conc.) + DMSO.[1][2]

  • Readout: Measure Mean Fluorescence Intensity (MFI) of the target structure (nucleus/microtubules).

  • Decision Logic:

    • If MFI(A) ≈ MFI(B) : Your cell line does not express high MDR1. Omit Verapamil.

    • If MFI(A) << MFI(B) : Efflux is active. Try Condition C (higher dye load) before resorting to Verapamil to preserve physiological relevance.

DOT Diagram: Optimization Workflow

Workflow Start Start: 680SiR Optimization Step1 Perform LysoTracker Co-stain Start->Step1 Check1 PCC > 0.5? Step1->Check1 Action1 Reduce Dye Conc. OR Wash Cells Check1->Action1 Yes (Artifact) Step2 Check Signal Intensity (w/o Verapamil) Check1->Step2 No (Specific) Action1->Step1 Check2 Signal Sufficient? Step2->Check2 Action2 Titrate Dye Up (2x) Check2->Action2 No Final Validated Protocol Check2->Final Yes Action2->Check2 Action3 Add Verapamil (Last Resort) Action2->Action3 Still Low

Caption: Decision tree for optimizing 680SiR specificity and signal intensity while minimizing artifacts.

Specific Probe Considerations

680SiR-Tubulin (Microtubules)[3]
  • Pharmacology: This probe is based on Docetaxel (a taxane).

  • Off-Target Effect: At high concentrations (>1 µM), it stabilizes microtubules , inhibiting cell division and altering transport dynamics.

  • Mitigation: Use the lowest effective concentration (typically 100 nM). If measuring microtubule dynamics (growth rates), validate against a GFP-Tubulin control to ensure dynamics are not dampened.

680SiR-DNA (Nucleus)
  • Pharmacology: Based on Bisbenzimide (Hoechst) .[2]

  • Off-Target Effect: Can induce DNA damage response (G2 arrest) under high-intensity illumination or high concentration.

  • Mitigation: Limit imaging frequency. For time-lapses >4 hours, keep concentration < 500 nM.

Conclusion

680SiR is a powerful tool for live-cell nanoscopy, but it is not an inert "paint." It is a pharmacologically active compound with physicochemical liabilities.

  • Trust but Verify: Always run a LysoTracker co-stain control.

  • Physiology First: Avoid Verapamil unless signal is undetectable without it.

  • Titrate: The "standard" 1 µM concentration is often too high; start at 100-500 nM.

References

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[3] Nature Chemistry, 5, 132–139. Link

  • Lukinavičius, G., et al. (2014). "Fluorogenic probes for live-cell imaging of the cytoskeleton."[4] Nature Methods, 11, 731–733. Link

  • Sen, O., et al. (2018).[5] "The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression."[5][6] Scientific Reports, 8, 7898. Link

  • Lesiak, L., et al. (2023).[7] "A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles."[3][8][9] ACS Central Science, 9(9), 1736–1747. Link

  • Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods, 12, 244–250. Link

Sources

Cross-Validation of 680SiR Imaging with Flow Cytometry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for cross-validating spatial imaging data acquired with 680SiR (Silicon Rhodamine 680) using Flow Cytometry as the quantitative gold standard.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Topic: Technical validation of NIR 680SiR spatial imaging using quantitative flow cytometry.

Executive Summary: The Necessity of Cross-Validation

In preclinical research, 680SiR (Silicon Rhodamine 680) probes are invaluable for live-cell and in vivo imaging due to their near-infrared (NIR) emission, fluorogenic "turn-on" properties, and deep tissue penetration. However, imaging data is often semi-quantitative and subject to optical artifacts (attenuation, scattering).

Flow Cytometry serves as the critical "truth" filter. By dissociating imaged tissues or harvesting cells, researchers can:

  • Quantify the exact fluorescence intensity per cell (MFI).

  • Phenotype the specific cell populations taking up the probe (e.g., Tumor vs. Macrophage).

  • Validate that the imaging signal is not an artifact of autofluorescence or necrosis.

Technical Specifications: The 680SiR Probe

To successfully cross-validate, one must understand the photophysics of the probe to select the correct flow cytometry configuration.

FeatureSpecificationTechnical Implication
Probe Identity 680SiR (Silicon Rhodamine derivative)Highly photostable, fluorogenic (low background), cell-permeable.
Excitation Max ~679 nm Excitable by Red Laser (633–640 nm) . Note: 633 nm is suboptimal (~30-50% max Ex) but sufficient.
Emission Max ~697–700 nm DO NOT use a standard APC filter (660/20). You must use an Alexa Fluor 700 or APC-Cy5.5 type filter.
Stokes Shift ~20 nmRequires precise filter separation to avoid laser noise.

Experimental Workflow: From Image to Cytometer

The following diagram illustrates the critical path for cross-validation. This workflow ensures that the cells analyzed by flow cytometry are the exact same population observed in the imaging study.

G cluster_0 Phase 1: Spatial Imaging cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Quantitative Validation A Live Subject/Cell Culture (Administer 680SiR) B NIR Imaging Acquisition (Ex: 640-680nm | Em: 700nm+) A->B C ROI Identification (Tumor/Organ/Cell Zone) B->C D Tissue Dissociation (Enzymatic/Mechanical) C->D Harvest E Single Cell Suspension D->E F Viability Staining (Crucial Step) E->F G Flow Cytometry (Red Laser Excitation) F->G H Gating Strategy (Live Singlets) G->H I Data Correlation (MFI vs. ROI Intensity) H->I

Caption: End-to-end workflow for validating 680SiR spatial signals. Critical transition occurs at "Tissue Dissociation" where spatial context is exchanged for quantitative resolution.

Detailed Protocol: Self-Validating Systems

Step 1: Optical Configuration (The "Trap" to Avoid)

Most flow cytometers have a "Red" laser (633 nm or 640 nm). The standard filter for this laser is 660/20 nm (for APC).

  • The Problem: 680SiR emits at ~700 nm. The standard APC filter will block 90% of your signal.

  • The Solution: Use the Alexa Fluor 700 or APC-Cy5.5 detector.

    • Recommended Filter: 710/50 nm or 695/40 nm .

    • Longpass: Ensure a 685 LP or 690 LP mirror is in place.

Step 2: The "Negative-Positive" Control System

To prove the signal is real 680SiR and not autofluorescence:

  • Unstained Control: Cells/Tissue without 680SiR. (Establishes baseline autofluorescence).

  • Competition Control (Optional): Pre-block with excess unlabeled ligand if 680SiR is targeted.

  • Viability Control: Stain with a Violet or Blue viability dye (e.g., DAPI, Zombie Violet).

    • Reasoning: Dead cells uptake SiR dyes nonspecifically. If you don't gate out dead cells, your flow data will falsely validate the imaging "noise."

Step 3: Data Acquisition & Gating[1]
  • Gate 1: FSC vs. SSC (Exclude debris).

  • Gate 2: FSC-H vs. FSC-A (Singlet discrimination).

  • Gate 3: Viability Dye Negative (Live cells only).

  • Gate 4: 680SiR Histogram . Measure Median Fluorescence Intensity (MFI).

Comparative Analysis: Imaging vs. Flow Cytometry

The table below objectively compares the data outputs, highlighting why both are needed for a complete dataset.

Parameter680SiR Spatial Imaging (Microscopy/IVIS)Flow Cytometry (Validation)
Primary Output Spatial distribution & LocalizationQuantitative Intensity (MFI) & Population Frequency
Resolution Tissue-level (mm) or Sub-cellular (nm)Single-cell level
Sensitivity Moderate (limited by tissue scattering)High (direct laser excitation)
Dynamic Range 2-3 logs4-5 logs (Linear quantification)
Limitations Signal attenuation at depth; AutofluorescenceLoss of spatial context; Requires dissociation
Data Unit Radiant Efficiency / Pixel IntensityMedian Fluorescence Intensity (MFI)

Pathway Logic: Why 680SiR Works

680SiR is often used because of its fluorogenic nature—it is non-fluorescent until it binds its target or enters a polar environment (like DNA or a protein pocket). This reduces background in imaging but requires careful interpretation in flow cytometry.

Pathway cluster_mechanism 680SiR Fluorogenic Mechanism State1 Free 680SiR (Lactone Form - Non-Fluorescent) Trigger Binding Event (DNA / Protein Tag / Acidic pH) State1->Trigger Cell Entry State2 Bound 680SiR (Zwitterion Form - Highly Fluorescent) Trigger->State2 Ring Opening Detection Detection at 700nm State2->Detection Excitation

Caption: The fluorogenic switch of 680SiR. In Flow Cytometry, unbound dye washed out of cells will not contribute to background, enhancing Signal-to-Noise Ratio (SNR).

References

  • Butkevich, A. N., et al. (2018).[1] "Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super-Resolution STED Microscopy in Living Cells." Angewandte Chemie International Edition. [Link]

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry. [Link]

Sources

Spectral Overlap Considerations for 680SiR in Multicolor Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Overlap Considerations for 680SIR in Multicolor Imaging Content Type: Publish Comparison Guide

Executive Summary: The "Far-Red" Shift

In the crowded landscape of live-cell imaging, 680SiR (Silicon Rhodamine 680) represents a critical spectral evolution. Unlike standard Silicon Rhodamine (SiR/SiR650) which excites at ~650 nm, 680SiR is bathochromically shifted with an excitation peak near 679 nm and emission at 697 nm .

This guide objectively analyzes 680SiR’s performance, specifically addressing its utility in relieving spectral congestion. While standard far-red dyes (e.g., Alexa Fluor 647, SiR650) dominate the "Cy5 channel," 680SiR opens a distinct "NIR-I" window, enabling true 4-color live-cell nanoscopy when paired correctly. However, this shift introduces unique crosstalk risks with 700–800 nm dyes that must be managed through rigorous filter selection and compensation.

Technical Profile & Spectral Characteristics[1][2][3][4][5][6][7][8][9][10]

680SiR is a bis-julolidine-fused derivative of silicon rhodamine. Its core advantage is the fluorogenic nature (Lactone-Zwitterion equilibrium), rendering it cell-permeable and wash-free, unlike the sulfonated, always-on Alexa Fluor 680.

Table 1: Spectral Comparison of 680SiR vs. Common Alternatives[11]
Feature680SiR SiR (Standard) Alexa Fluor 680 Alexa Fluor 700
Excitation Max (

)
679 nm 652 nm679 nm702 nm
Emission Max (

)
697 nm 674 nm702 nm723 nm
Stokes Shift ~18 nm~22 nm23 nm21 nm
Live-Cell Permeability High HighLow (Fixed only)Low
Fluorogenicity Yes (Wash-free) YesNoNo
Primary Laser Line 685 nm (or 670-690)640 nm685 nm730 nm

Critical Insight: 680SiR cannot be efficiently excited by standard 640 nm lasers (approx. <10% excitation efficiency). It requires a dedicated 685 nm or tunable WLL (White Light Laser) source.

Multicolor Imaging Strategy & Crosstalk Analysis

The primary challenge with 680SiR is not its performance in isolation, but its integration into a multicolor stack. Below is the logic for spectral positioning.

The "Spectral Gap" Strategy

Standard confocal systems utilize 405, 488, 561, and 640 nm lasers. 680SiR is invisible to this standard palette. To use 680SiR effectively, you must adopt a 5-Color Logic or a Shifted 4-Color Logic .

Diagram 1: Spectral Positioning & Overlap Risks

SpectralOverlap Laser640 Laser: 640nm Dye_AF647 AF647 / SiR650 (Em: 665nm) Laser640->Dye_AF647 Optimal Ex Dye_680SiR 680SiR (Em: 697nm) Laser640->Dye_680SiR Weak Ex (<10%) Laser685 Laser: 685nm Laser685->Dye_AF647 No Ex Laser685->Dye_680SiR Optimal Ex Dye_AF647->Dye_680SiR Emission Tail Overlap (Low) Dye_AF750 AF750 / NIR (Em: 775nm) Dye_680SiR->Dye_AF750 Emission Bleed (High Risk)

Caption: Spectral architecture showing 680SiR positioning. Note the high risk of 680SiR bleeding into the 750nm detection channel.

Crosstalk Evaluation Matrix

When designing a panel, use this reference for expected spectral bleed-through (SBT).

  • Scenario A: 680SiR + AF647 (or SiR650)

    • Risk: Low to Moderate.

    • Mechanism: AF647 emission tail extends to 700nm. If detecting 680SiR (700-740nm window), AF647 signal will bleed through.

    • Solution: Use Sequential Scanning (Line or Frame). Excite 640nm first, read 650-690nm. Then excite 685nm, read 700-750nm.

  • Scenario B: 680SiR + AF750 (or NIR dyes)

    • Risk: High.

    • Mechanism: 680SiR has a long emission tail. If detecting AF750 (>760nm), 680SiR will contribute background.

    • Solution: Narrow the 680SiR collection window (e.g., 690–730 nm). Do not extend 680SiR detection beyond 740 nm.

Experimental Protocol: Quantifying Spectral Bleed-Through (SBT)

To validate 680SiR in your specific optical setup, you must generate a Crosstalk Compensation Matrix . Do not rely on theoretical spectra alone; detector sensitivity (PMT vs. HyD) varies.

Workflow: The "Single-Stain" Validation

Objective: Calculate the % bleed-through of 680SiR into adjacent channels.

Step-by-Step Methodology:
  • Sample Preparation: Prepare 3 samples:

    • Sample A: Cells labeled only with 680SiR (e.g., 680SiR-Tubulin).

    • Sample B: Cells labeled only with the neighbor dye (e.g., AF647-Actin).

    • Sample C: Unlabeled cells (Autofluorescence control).

  • Acquisition Setup:

    • Set Laser 1 (640 nm) and Detector 1 (650–690 nm).

    • Set Laser 2 (685 nm) and Detector 2 (700–750 nm).

    • Crucial: Keep gain/laser power identical to final experimental settings.

  • Data Collection:

    • Image Sample A (680SiR only) using both configurations.

    • Image Sample B (AF647 only) using both configurations.

  • Calculation:

    
    
    
    
    

Acceptance Criteria: Ideally, SBT should be < 10% . If > 15%, linear unmixing or sequential scanning is mandatory .

Diagram 2: Validation Workflow

Workflow Start Start: Multicolor Panel Design SingleStains Prepare Single-Stain Controls (680SiR Only, AF647 Only) Start->SingleStains Acquire Acquire Images in All Channels (Cross-Excitation Check) SingleStains->Acquire Calc Calculate SBT % Acquire->Calc Decision SBT < 10%? Calc->Decision Simultaneous Proceed to Simultaneous Imaging Decision->Simultaneous Yes Sequential Switch to Sequential Scanning / Unmixing Decision->Sequential No

Caption: Decision tree for determining imaging modality based on spectral bleed-through (SBT) data.

Comparative Performance Summary

Why choose 680SiR over established alternatives?

  • Vs. SiR650 (Standard):

    • Pro: 680SiR allows you to use the 600–650 nm window for a different dye (e.g., 610CP or AF594), effectively adding a color channel.

    • Con: Requires specific 685 nm excitation hardware.

  • Vs. Alexa Fluor 680:

    • Pro: 680SiR is cell-permeable and compatible with live-cell STED.[1] AF680 requires fixation or microinjection.

    • Pro: 680SiR has lower background due to fluorogenicity (turns "on" only when bound).

  • Vs. Near-IR Dyes (AF750/IRDye 800):

    • Pro: 680SiR is brighter and has a higher quantum yield than most >750 nm dyes in aqueous environments.

    • Con: 680SiR is not true NIR; it is "Far-Red Plus." It lacks the deep tissue penetration of true 800 nm probes.

References

  • Butkevich, A. N., et al. (2018).[1][2] "Generalized roadmap for designing cell-permeable STED dyes." Journal of the American Chemical Society.

    • Context: Describes the synthesis and spectral properties of 680SiR and its applic
  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[3][1][4][5][6][7][8] Nature Chemistry.

    • Context: Foundational work on Silicon Rhodamine (SiR)
  • Uno, S., et al. (2019). "A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging."[7] Nature Chemistry.

    • Context: Discusses advanced SiR derivatives and spectral tuning for multicolor nanoscopy.
  • PerkinElmer / Revvity. "Fluorescent Probes and Dyes for Imaging."

    • Context: General reference for commercial far-red dye specific

Sources

Safety Operating Guide

Chemical Profile & Causality in Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the integration of advanced near-infrared (NIR) fluorophores into their live-cell super-resolution workflows. 680SIR (Silicon Rhodamine 680) is a premier fluorescent probe designed for STED and confocal nanoscopy. It relies on a conformationally rigid julolidine and a silicon-substituted xanthene core to achieve exceptional brightness and suppress twisted internal charge transfer (TICT)[1].

While 680SIR is shipped as a non-hazardous solid[2], its operational use requires rigorous logistical and disposal protocols. To build a culture of safety and precision in the laboratory, we must look beyond the imaging data and understand the lifecycle of our reagents. The primary disposal risks do not stem from the dye's inherent toxicity, but rather from its carrier solvents (like DMSO) and its extreme environmental persistence.

Understanding the chemical nature of 680SIR is critical for safe handling. The silicon-rhodamine core is explicitly engineered to resist oxidative photobluing and degradation under intense laser excitation[3]. Consequently, if disposed of improperly (e.g., poured down the sink), the dye remains intact in wastewater. Even at picomolar concentrations, its high quantum yield can cause false positives in environmental water quality assays.

Furthermore, 680SIR stock solutions are typically reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a potent chemical penetration enhancer. If a DMSO-680SIR solution contacts the skin, it will rapidly transport the dye—along with any co-dissolved cellular toxins, inhibitors, or fixatives—directly into the bloodstream.

Table 1: 680SIR Operational & Physical Data

PropertyValueOperational Impact & Causality
Molecular Weight 576.77 g/mol [2]Requires precise micro-analytical weighing for stock preparation.
Chemical Formula C35H36N2O4Si[2]Highly hydrophobic structure necessitates organic solvents for primary dissolution.
Primary Solvent DMSO / EthanolActs as a carrier solvent; presents a high skin permeability risk during disposal.
Photostability High Resistance[3]Environmental persistence; will not passively degrade in wastewater.
Application Live-cell STED imaging[1]Often mixed with biological media, requiring dual chemical/biohazard disposal.

680SIR Waste Segregation Workflow

To ensure self-validating safety, laboratories must implement a strict segregation workflow. The diagram below maps the decision tree for isolating 680SIR waste based on its physical state and solvent composition.

G Start 680SIR Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Tips, Tubes, PPE) Decision->Solid Solid Liquid Liquid Waste Decision->Liquid Liquid SolidBin Contaminated Solid Waste Receptacle Solid->SolidBin Org Organic Stock (DMSO/Ethanol) Liquid->Org Stock Sol. Aq Aqueous Working (PBS/Media) Liquid->Aq Dilute Sol. OrgBin Non-Halogenated Organic Waste Org->OrgBin Quench Optional: Quench with 10% Bleach Aq->Quench AqBin Aqueous Chemical Waste Quench->AqBin

Workflow for 680SIR waste segregation and proper laboratory disposal.

Step-by-Step Disposal Protocols

Protocol A: Decontamination and Disposal of 680SIR Stock Solutions (DMSO)

Concentrated stock solutions (typically 1 mM to 10 mM) pose the highest risk due to the DMSO carrier solvent.

  • Segregation: Keep concentrated 680SIR/DMSO stock solutions strictly separate from aqueous waste streams to prevent unpredictable solvent interactions.

  • Containment: Transfer expired or unused stock solutions into a designated, clearly labeled "Non-Halogenated Organic Waste" container.

  • Secondary Containment: Ensure the waste container is kept in a secondary spill tray within a flammables cabinet or fume hood. While DMSO is not highly volatile, it is combustible and must be stored away from strong oxidizers.

  • Labeling: Explicitly list "Dimethyl Sulfoxide (DMSO)" and "Silicon Rhodamine Dye (680SIR)" on the hazardous waste tag. Do not use abbreviations on official EHS documentation.

Protocol B: Management of Aqueous Working Solutions (Buffer/Media)

Working solutions are highly dilute (e.g., 100 nM to 1 µM in PBS or DMEM) but still possess massive fluorescence potential.

  • Chemical Quenching (Self-Validating Step): To prevent environmental fluorescence persistence, treat the aqueous waste with a 10% sodium hypochlorite (bleach) solution for 30 minutes. Mechanistic Causality: The strong oxidizer disrupts the conjugated

    
    -system of the silicon-rhodamine core, effectively eliminating its fluorescence. You can visually validate this step by shining a standard lab UV/Vis light over the container; successful quenching results in a complete loss of NIR emission.
    
  • Collection: Pour the quenched solution into a designated "Aqueous Chemical Waste" carboy.

  • pH Verification: Ensure the final waste pH is between 6.0 and 9.0 before final collection by Environmental Health and Safety (EHS). Adjust with dilute NaOH or HCl if the bleach addition pushed the pH out of range.

Protocol C: Solid Waste Management
  • Non-Biohazardous Solids: Pipette tips, microcentrifuge tubes, and nitrile gloves contaminated with 680SIR must be disposed of in a solid chemical waste bin. Do not discard them in the regular municipal trash.

  • Biohazardous Solids: If the dye was used in live-cell imaging with human cell lines or pathogenic organisms, the solid waste must be treated as biohazardous. Autoclave the waste first (680SIR is thermally stable and will not degrade under standard 121°C autoclave conditions), then route it through your institution's biohazardous chemical waste stream.

Immediate Spill Response Plan

In the event of a 680SIR spill, immediate and logical action is required to prevent cross-contamination of laboratory surfaces.

  • Isolate the Area: Prevent foot traffic through the spill. If the spill involves a large volume of DMSO, ensure the room has adequate ventilation.

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large DMSO spills.

  • Solvent Wash: Because 680SIR is highly hydrophobic, water alone will merely smear the dye. Wipe the area with a 70% ethanol or isopropanol solution to solubilize and lift the remaining fluorophore from the benchtop.

  • Final Disposal: Place all used absorbents and solvent wipes into a sealed, leak-proof solid chemical waste bag and label it appropriately.

References

  • MedKoo Biosciences. "680SIR | NIR Probe".
  • NIH/PMC. "Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications".
  • ACS Publications. "Triarylmethane Fluorophores Resistant to Oxidative Photobluing".

Sources

Personal Protective Equipment (PPE) and Handling Protocols for SiR-680

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the handling of SiR-680 (Silicon Rhodamine 680), a near-infrared fluorophore widely used in high-resolution microscopy and drug development assays.[1][2][3]

Scope Note: Based on the context of "researchers and drug development," this guide identifies "680SIR" as the fluorophore SiR-680 (often conjugated as SiR-Tubulin, SiR-DNA, or SiR-Actin).[3] If "680SIR" refers to a specific proprietary internal compound code differing from the standard silicon rhodamine nomenclature, please verify the specific Safety Data Sheet (SDS) for deviations, though the chemical handling protocols below remain valid for high-potency fluorescent probes.

Content Type: Operational Safety & Logistics Guide Audience: Senior Scientists, Lab Managers, Drug Development Researchers[3]

Executive Safety Summary

SiR-680 is a cell-permeable, near-infrared fluorophore.[3] While the dye itself is often used in nanomolar concentrations, the stock solutions are typically prepared in Dimethyl Sulfoxide (DMSO) . The primary safety risk is not just the dye, but the DMSO carrier , which acts as a penetrant, potentially transporting the fluorophore (and any conjugated cytotoxic agents like docetaxel or jasplakinolide) directly through the skin and into the bloodstream.

Immediate Action Required:

  • Never handle stock solutions with latex gloves.

  • Always work in a Biosafety Cabinet (BSC) or Fume Hood when handling powder or high-concentration stocks.

  • Protect from light to preserve experimental integrity.

Hazard Profile & Mechanistic Risk Assessment

To select the correct PPE, one must understand the causality of the risk.[3]

Hazard ComponentMechanism of ActionRisk Level
The Fluorophore (SiR-680) Silicon-substituted rhodamine derivative.[1][2][3][4] Potential DNA intercalator or cytoskeletal binder. While acute toxicity is generally low in working solutions, concentrated forms are treated as potential mutagens/irritants .Moderate (High if conjugated to toxins)
The Solvent (DMSO) Amphiphilic solvent.[3] Dissolves both polar and non-polar compounds. Instantly penetrates nitrile and latex , dragging dissolved solutes (the dye) through the dermal barrier.[3]High (Vector for exposure)
Lyophilized Powder Fine particulate matter.[3] Risk of inhalation and deposition in the respiratory tract.Moderate

Detailed PPE Specifications

Protocol Validation: The following PPE standards are selected based on chemical compatibility with DMSO and particulate containment.

A. Hand Protection (The Critical Barrier)

Standard examination gloves are insufficient for DMSO stock handling.[3]

  • Recommendation: Double-gloving is mandatory for stock handling.[3]

  • Inner Layer: 4 mil Nitrile (Standard lab glove).[3]

  • Outer Layer: Buthyl Rubber or Thick Nitrile (minimum 8 mil) .

    • Why? Standard nitrile degrades rapidly upon DMSO contact.[3] If a splash occurs, the outer glove must be removed immediately. The inner glove acts as a "flash" barrier.

  • Protocol: If any liquid touches the outer glove, change it immediately.[3] Do not wait for breakthrough.

B. Eye & Face Protection[3]
  • Standard: ANSI Z87.1-compliant Chemical Splash Goggles.[3]

  • Why not safety glasses? SiR-680 is often handled in micro-volumes (pipetting).[3] A splash can bypass the side shields of standard glasses.[3] Goggles provide a seal against aerosols and splashes.

C. Respiratory Protection[3]
  • Powder Handling: When weighing out lyophilized SiR-680, use a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood.[3]

  • If Hood Unavailable: Use an N95 Respirator to prevent inhalation of particulates during reconstitution.

D. Body Protection[3]
  • Lab Coat: 100% Cotton or chemically resistant synthetic (Tyvek) with a closed front (snap buttons).[3]

  • Footwear: Closed-toe, non-porous shoes.

Operational Workflow: Safe Handling & Staining

This workflow ensures safety while maximizing the stability of the fluorophore (preventing photobleaching and hydrolysis).

Step 1: Reconstitution (High Risk Phase)[3]
  • Equilibrate the SiR-680 vial to room temperature before opening (prevents condensation).

  • In the Fume Hood: Add anhydrous DMSO to the vial.

  • Vortex gently.[3] Keep the vial wrapped in aluminum foil or use an amber vial.

  • Critical Check: Ensure the lid is tightly sealed before removing from the hood.[3]

Step 2: Dilution & Staining[3]
  • Dilute the stock (usually 1 mM) to working concentration (e.g., 100 nM - 1 µM) in media or buffer.[3]

  • Once diluted in aqueous media, the DMSO concentration is usually <1%, reducing the permeation risk.[3] Standard Nitrile gloves are acceptable for diluted working solutions.

Step 3: Disposal
  • Liquid Waste: Collect all SiR-680 solutions in a dedicated "Chemical Waste - Halogenated/Organic" container (depending on DMSO content).

  • Solid Waste: Pipette tips and empty vials must be disposed of as Hazardous Chemical Debris , not regular trash.[3]

Visualizing the Safety Protocol

The following diagram illustrates the decision logic for PPE usage based on the state of the chemical (Powder vs. Stock vs. Diluted).

SiR680_Safety_Workflow Start Start: SiR-680 Handling State_Powder State: Lyophilized Powder Start->State_Powder Action_Weigh Action: Reconstitution State_Powder->Action_Weigh Open Vial State_Stock State: DMSO Stock (1 mM) Action_Dilute Action: Dilution State_Stock->Action_Dilute State_Diluted State: Working Soln (<1 µM) Action_Image Action: Live Cell Imaging State_Diluted->Action_Image Action_Weigh->State_Stock Add DMSO PPE_High PPE: Fume Hood + N95 + Double Nitrile Action_Weigh->PPE_High Action_Dilute->State_Diluted Add Media PPE_Med PPE: Splash Goggles + Double Nitrile (Change on Splash) Action_Dilute->PPE_Med PPE_Low PPE: Lab Coat + Single Nitrile + Safety Glasses Action_Image->PPE_Low

Figure 1: Risk-based PPE selection workflow for SiR-680. Note the transition from High Protection (Red) to Standard Protection (Green) as concentration and solvent risks decrease.

Emergency Procedures

IncidentImmediate Protocol
Skin Contact (Stock) 1. Remove contaminated gloves immediately.2. Wash skin with mild soap and copious water for 15 minutes.3. Do NOT use ethanol (enhances absorption).[3]
Eye Splash 1. Flush eyes at an eyewash station for 15 minutes.2.[3] Hold eyelids open.3. Seek medical attention immediately (bring SDS).
Spill (Benchtop) 1. Alert nearby personnel.2. Cover with absorbent pads.3. Clean area with 70% Ethanol after absorbing the bulk liquid.4. Dispose of pads as hazardous waste.

References

  • Lukinavičius, G., et al. (2013).[3] "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[1][2][5] Nature Chemistry.[3]

  • Tyson, J., et al. (2021).[3][6] "Extremely Bright, Near-IR Emitting Spontaneously Blinking Fluorophores Enable Ratiometric Multicolor Nanoscopy in Live Cells."[3][6] ACS Central Science.[3][6] [3]

  • Uno, S., et al. (2014).[3][6] "A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging."[6] Nature Chemistry.[3]

  • National Institutes of Health (NIH). "The Advance of CRISPR-Cas9-Based and NIR/CRISPR-Cas9-Based Imaging System."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.